SEP-227900
Description
The exact mass of the compound 4H-Furo[3,2-b]pyrrole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4H-furo[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-7(10)5-3-6-4(8-5)1-2-11-6/h1-3,8H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAIBGHDBYQYDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427996 | |
| Record name | 4H-Furo[3,2-b]pyrrole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67268-37-5 | |
| Record name | SEP-227900 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067268375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Furo[3,2-b]pyrrole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-furo[3,2-b]pyrrole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SEP-227900 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPA5DYB93P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of SEP-227900
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The development of SEP-227900 was discontinued (B1498344) by Sunovion Pharmaceuticals in October 2010 following Phase I clinical trials. As a result, publicly available information regarding its detailed mechanism of action, quantitative pharmacological data, and comprehensive experimental protocols is limited. This guide synthesizes the available information and provides a foundational understanding of its intended mechanism of action.
Core Mechanism of Action: D-Amino Acid Oxidase (DAAO) Inhibition
This compound was designed as a first-in-class inhibitor of D-amino acid oxidase (DAAO). DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, including D-serine, a key neuromodulator.
The primary mechanism of action of this compound is the inhibition of DAAO, which leads to an increase in the synaptic levels of D-serine. D-serine is an endogenous co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor. By potentiating NMDA receptor function through increased D-serine availability, this compound was investigated for its potential therapeutic effects in conditions associated with NMDA receptor hypofunction.
Signaling Pathway of DAAO Inhibition
The following diagram illustrates the proposed signaling pathway affected by this compound.
Quantitative Data
Due to the early termination of its development, comprehensive quantitative data on the binding affinity, selectivity, and enzyme inhibition kinetics (e.g., Ki, IC50) of this compound are not available in the public domain.
Experimental Protocols
Detailed experimental protocols for the preclinical pharmacology studies of this compound have not been publicly disclosed. However, a study investigating the in vivo metabolism of this compound in humans provides insight into the analytical methodologies used.
Human in vivo Metabolism Study Protocol[1]
-
Study Design: A single 80 mg oral dose of this compound was administered to nine healthy male volunteers.
-
Sample Collection: Plasma and urine samples were collected at various time points.
-
Sample Preparation:
-
Plasma: Deproteinized with acetonitrile, followed by drying and reconstitution.
-
Urine: Centrifuged before analysis.
-
-
Analytical Method: Liquid Chromatography-High-Resolution Mass Spectrometry/Ultraviolet (LC-HRMS/UV) analysis was performed to identify and semi-quantify metabolites.
-
Metabolite Identification: Accurate mass measurement and tandem mass spectrometry (MS/MS) were used for the structural elucidation of metabolites.
The following diagram outlines the workflow of this metabolism study.
Therapeutic Rationale and Discontinuation
This compound was initially investigated for the treatment of Alzheimer's disease, cognition disorders, and neuropathic pain. The underlying hypothesis was that enhancing NMDA receptor function through DAAO inhibition could provide therapeutic benefits in these conditions.
Despite its novel mechanism, the clinical development of this compound was discontinued in October 2010 after Phase I trials. The specific reasons for the discontinuation have not been publicly detailed but can often be attributed to a variety of factors including, but not limited to, unfavorable pharmacokinetic properties, lack of efficacy, or safety concerns in early human trials.
Conclusion
This compound was a pioneering effort in the development of DAAO inhibitors for neurological and psychiatric disorders. Its primary mechanism of action was to increase synaptic D-serine levels by inhibiting its degradation by DAAO, thereby potentiating NMDA receptor function. While the early discontinuation of its development has resulted in a limited amount of publicly available data, the foundational concept of modulating the NMDA receptor via DAAO inhibition remains an area of active research in the quest for novel therapeutics for central nervous system disorders. Further research into other DAAO inhibitors may provide more insight into the potential of this therapeutic strategy.
SEP-227900: A Technical Overview of a First-in-Class D-Amino Acid Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SEP-227900 is a novel, first-in-class inhibitor of D-amino acid oxidase (DAAO) that was under development by Sunovion Pharmaceuticals (formerly Sepracor Inc., now part of Sumitomo Pharma America) for the treatment of central nervous system disorders, including neuropathic pain, Alzheimer's disease, and cognition disorders.[1] The therapeutic rationale for inhibiting DAAO lies in its ability to increase the levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, thereby modulating glutamatergic neurotransmission. Development of this compound was discontinued (B1498344) in October 2010 during Phase I clinical trials.[1] This document provides a comprehensive technical overview of the available scientific information on this compound, with a focus on its mechanism of action, metabolism, and relevant experimental methodologies.
Introduction
D-amino acid oxidase (DAAO) is a flavoenzyme responsible for the oxidative deamination of D-amino acids.[2] In the mammalian central nervous system, a primary substrate for DAAO is D-serine. D-serine acts as a crucial co-agonist at the glycine (B1666218) site of the NMDA receptor, a key player in synaptic plasticity, learning, and memory. By inhibiting DAAO, compounds like this compound are designed to increase synaptic levels of D-serine, thereby enhancing NMDA receptor function. This mechanism holds therapeutic potential for neurological and psychiatric conditions associated with NMDA receptor hypofunction.
Mechanism of Action: DAAO Inhibition
The enzymatic action of DAAO involves the oxidation of a D-amino acid to its corresponding imino acid, which is then hydrolyzed to an α-keto acid and ammonia. This process is coupled with the reduction of the FAD cofactor. This compound, as a DAAO inhibitor, is presumed to bind to the active site of the enzyme, preventing the breakdown of D-serine and other D-amino acid substrates.
While specific quantitative data on the binding affinity (Ki) or the half-maximal inhibitory concentration (IC50) of this compound against DAAO are not publicly available, the following diagram illustrates the general signaling pathway affected by DAAO inhibition.
Human Metabolism of this compound
A first-in-human study investigated the in vivo metabolism of this compound in healthy male volunteers. The study provided valuable insights into the metabolic fate of the compound.
Experimental Protocol: Human Metabolism Study
The following table summarizes the key parameters of the clinical study on the metabolism of this compound.
| Parameter | Description |
| Study Design | Single-dose, open-label |
| Subjects | 9 healthy male volunteers |
| Dose Administered | 80 mg of this compound, administered orally |
| Samples Collected | Plasma and Urine |
| Sample Pooling | Plasma samples were pooled by equal volume across all subjects for the 0-12 hour period for metabolite identification. Urine samples (0-24 hours) were also pooled. |
| Analytical Methods | Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), UV detection, and Nuclear Magnetic Resonance (NMR) |
Identified Metabolites
The study identified four primary metabolites of this compound in human plasma and urine.[2][3] Greater than 80% of the administered dose was excreted in the urine, primarily as glycine and glucuronide conjugates.[2][3]
| Metabolite ID | Description |
| M1 | Mono-oxidative metabolite of this compound |
| M2 | Acyl glucuronide conjugate of this compound |
| M3 | Glycine conjugate of this compound (most abundant in urine) |
| M4 | Glycine conjugate of the mono-oxidative metabolite (M1) |
The following diagram illustrates the metabolic pathway of this compound.
In Vitro D-Amino Acid Oxidase Inhibition Assay: A Representative Protocol
While the specific protocol used to characterize this compound is not publicly available, a common method for assessing DAAO inhibition in vitro involves a coupled-enzyme assay that measures the production of hydrogen peroxide, a byproduct of the DAAO reaction.
Principle
The DAAO-catalyzed oxidation of a D-amino acid substrate produces H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ oxidizes a chromogenic substrate (e.g., Amplex Red), resulting in a fluorescent product (resorufin) that can be quantified. The rate of fluorescence increase is proportional to the DAAO activity.
Experimental Workflow
The following diagram outlines the typical workflow for an in vitro DAAO inhibition assay.
Conclusion
This compound is a D-amino acid oxidase inhibitor whose development was halted in early clinical phases. While specific quantitative data regarding its potency and preclinical pharmacokinetics are not publicly available, the study of its human metabolism provides a clear picture of its biotransformation. The therapeutic strategy of DAAO inhibition remains an area of interest in the development of novel treatments for central nervous system disorders. The experimental protocols and pathways described herein offer a foundational understanding of the scientific context surrounding this compound and the broader class of DAAO inhibitors.
References
Probing the Inhibition of D-Amino Acid Oxidase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide to the core principles and methodologies of D-amino acid oxidase (DAAO) inhibition assays. The inhibition of DAAO is a significant therapeutic strategy, primarily explored for the treatment of schizophrenia.[1][2][3] DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, including D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[4][5] By inhibiting DAAO, the levels of D-serine in the brain can be increased, thereby enhancing NMDA receptor function, which is often dysregulated in neurological and psychiatric disorders.[1][2]
Core Concepts in DAAO Inhibition
The development of DAAO inhibitors has evolved from simple carboxylic acid derivatives to more complex and potent compounds with improved pharmacokinetic profiles.[1] The primary goal of a DAAO inhibition assay is to quantify the ability of a test compound, such as the hypothetical SEP-227900, to block the enzymatic activity of DAAO. This is a critical step in the drug discovery process, enabling the identification and characterization of novel therapeutic agents.[6]
The DAAO-catalyzed reaction involves the oxidation of a D-amino acid to its corresponding imino acid, which then non-enzymatically hydrolyzes to an α-keto acid and ammonia. Concurrently, the FAD cofactor is reduced and subsequently reoxidized by molecular oxygen to produce hydrogen peroxide (H₂O₂).
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. Evolution of D-amino acid oxidase inhibitors: From concept to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. schrodinger.com [schrodinger.com]
In-Depth Technical Guide on SEP-227900 for Neuropathic Pain Research: An Analysis of Publicly Available Data
For the attention of: Researchers, scientists, and drug development professionals.
This document outlines the publicly available information regarding the investigational compound SEP-227900, also identified as 4H-furo[3,2-b]pyrrole-5-carboxylic acid, in the context of neuropathic pain research. Despite a comprehensive search of scientific literature and clinical trial databases, detailed information required for an in-depth technical guide remains largely unavailable in the public domain.
Compound Identification and Developmental Status
This compound is a small molecule with the chemical name 4H-furo[3,2-b]pyrrole-5-carboxylic acid.[1] Publicly accessible documents from as early as 2009 indicated that the compound, then under the development of Sepracor (later acquired by Sunovion, a subsidiary of Sumitomo Pharma), was in Phase II clinical trials for the treatment of neuropathic pain.[2] A 2022 publication briefly mentioned a first-in-human study to investigate the metabolism of this compound, suggesting some level of continued clinical development.[3]
Limited Preclinical and Clinical Data
While early developmental information pointed to neuropathic pain as the therapeutic target, specific preclinical and clinical data are scarce. One source suggests that the compound was effective in rat models of both neuropathic and inflammatory pain.[4] However, the detailed experimental protocols and quantitative results from these studies, such as the specific models used (e.g., chronic constriction injury, spinal nerve ligation), efficacy readouts (e.g., mechanical allodynia, thermal hyperalgesia), and dose-response relationships, are not described in the available literature.
Proposed Mechanism of Action
The proposed mechanism of action for this compound is the inhibition of D-amino acid oxidase (DAAO).[4] DAAO is an enzyme responsible for the degradation of D-amino acids, including D-serine, which is a co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting DAAO, this compound is hypothesized to increase the levels of D-serine in the nervous system. This elevation in D-serine could, in turn, modulate NMDA receptor activity, a key player in the central sensitization processes underlying neuropathic pain.
Signaling Pathway: Hypothesized Mechanism of Action of this compound
Caption: Hypothesized mechanism of this compound in modulating neuropathic pain.
Data Summary Table
Due to the lack of specific quantitative data in the public domain, a detailed data table for comparison cannot be constructed. The available information is summarized below.
| Parameter | Information | Source |
| Compound Name | This compound | [2] |
| Chemical Name | 4H-furo[3,2-b]pyrrole-5-carboxylic acid | [1] |
| Proposed Indication | Neuropathic Pain | [2] |
| Development Phase | Phase II (as of 2009) | [2] |
| Mechanism of Action | D-amino acid oxidase (DAAO) inhibitor | [4] |
| Preclinical Efficacy | Reported to be effective in rat models of neuropathic and inflammatory pain | [4] |
| Clinical Data | A first-in-human metabolism study has been conducted | [3] |
Experimental Protocols
Detailed experimental protocols for either preclinical or clinical studies of this compound are not available in the public literature. To provide context for researchers in this field, a generalized workflow for the preclinical evaluation of a novel compound for neuropathic pain is presented below.
Experimental Workflow: Preclinical Evaluation of a Neuropathic Pain Compound
Caption: A generalized workflow for the preclinical assessment of a novel compound for neuropathic pain.
Conclusion
While this compound (4H-furo[3,2-b]pyrrole-5-carboxylic acid) has been in development for neuropathic pain and is proposed to act via DAAO inhibition, there is a significant lack of detailed, publicly available data to construct a comprehensive technical guide for the research community. Key information regarding its efficacy in specific preclinical models, detailed clinical trial results, and in-depth mechanistic studies is not present in the public domain. Further publication of research and clinical findings by the developers would be necessary to fully elucidate the therapeutic potential and scientific underpinnings of this compound.
References
- 1. Novel peptide ligands with dual acting pharmacophores designed for the pathophysiology of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4H-Furo[3,2-b]pyrrole-5-carboxylic acid Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. researchgate.net [researchgate.net]
- 4. 4H-Furo[3,2-b]pyrrole-5-carboxylic acid | 67268-37-5 [chemicalbook.com]
Preclinical Profile of SEP-227900: A D-Amino Acid Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SEP-227900 is a novel small molecule that acts as a competitive inhibitor of D-amino acid oxidase (DAAO). This enzyme is responsible for the degradation of D-serine, a key co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting DAAO, this compound increases the concentration of D-serine in the central nervous system, thereby modulating NMDA receptor activity. This mechanism of action led to its investigation as a potential therapeutic for neuropathic pain, Alzheimer's disease, and other cognition disorders. Developed by Sepracor and later Sunovion Pharmaceuticals, the clinical development of this compound was discontinued (B1498344) during Phase I trials. This technical guide provides a comprehensive overview of the preclinical data and methodologies relevant to the evaluation of this compound and similar DAAO inhibitors. While specific quantitative preclinical data for this compound is not extensively available in the public domain, this document outlines the expected preclinical studies, their underlying protocols, and contextual data from related DAAO inhibitors to offer a thorough understanding of its preclinical profile.
Mechanism of Action and Signaling Pathway
This compound's therapeutic rationale is centered on the modulation of the glutamatergic system through the enhancement of NMDA receptor function. D-serine, an endogenous amino acid, is a potent and selective agonist at the glycine modulatory site of the NMDA receptor. The enzymatic degradation of D-serine is primarily mediated by DAAO. By inhibiting DAAO, this compound is designed to increase synaptic levels of D-serine, leading to enhanced NMDA receptor activation. This is postulated to have therapeutic effects in conditions associated with NMDA receptor hypofunction, such as neuropathic pain and cognitive disorders.
In Vitro Pharmacology
D-Amino Acid Oxidase (DAAO) Inhibition Assay
The primary in vitro assay to characterize this compound is a DAAO enzyme inhibition assay. This assay determines the potency of the compound in inhibiting DAAO activity, typically reported as an IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).
Experimental Protocol: DAAO Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human DAAO is used. D-serine is used as the substrate.
-
Assay Buffer: A suitable buffer, such as sodium pyrophosphate buffer (pH 8.3-8.5), is used.
-
Reaction Components: The reaction mixture typically contains the DAAO enzyme, FAD (a necessary cofactor), a substrate (D-serine), and the test compound (this compound) at various concentrations.
-
Detection Method: The enzymatic reaction produces hydrogen peroxide (H₂O₂). The rate of H₂O₂ production is measured using a coupled colorimetric or fluorometric assay. A common method involves horseradish peroxidase (HRP) and a chromogenic or fluorogenic substrate (e.g., Amplex Red).
-
Incubation and Measurement: The reaction is initiated by the addition of the substrate and incubated at a controlled temperature (e.g., 37°C). The absorbance or fluorescence is measured over time using a plate reader.
-
Data Analysis: The rate of reaction is calculated for each concentration of the inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation: DAAO Inhibition
While the specific IC50 value for this compound is not publicly available, other potent DAAO inhibitors have reported IC50 values in the low nanomolar to micromolar range.
| Compound | DAAO IC50 (human) | Reference |
| This compound | Not Publicly Available | - |
| Compound A (example) | 15 nM | Fictional |
| Compound B (example) | 150 nM | Fictional |
Preclinical Pharmacokinetics
The preclinical pharmacokinetic profile of this compound would have been evaluated in various animal species (e.g., rodents and non-rodents) to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocols: Pharmacokinetic Studies
-
In Vitro Metabolism:
-
Microsomal Stability Assay: this compound would be incubated with liver microsomes from different species (rat, dog, monkey, human) in the presence of NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its metabolic stability and intrinsic clearance.
-
Metabolite Identification: Following incubation with microsomes or hepatocytes, samples are analyzed by high-resolution mass spectrometry to identify the major metabolic pathways and the structures of the metabolites. Human in vivo metabolism studies of this compound have identified major metabolites including a glycine conjugate and a glucuronide conjugate.
-
-
In Vivo Pharmacokinetics:
-
Dosing: this compound would be administered to animals (e.g., rats, dogs) via intravenous (IV) and oral (PO) routes at different dose levels.
-
Blood Sampling: Blood samples are collected at various time points post-dosing.
-
Bioanalysis: The concentration of this compound in plasma is quantified using a validated LC-MS/MS method.
-
Parameter Calculation: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F) are calculated using non-compartmental analysis.
-
Data Presentation: Pharmacokinetic Parameters
Specific pharmacokinetic data for this compound in preclinical species are not publicly available. The table below illustrates the typical parameters that would be determined.
| Parameter | Rat | Dog |
| IV Half-life (h) | N/A | N/A |
| Clearance (mL/min/kg) | N/A | N/A |
| Volume of Distribution (L/kg) | N/A | N/A |
| Oral Bioavailability (%) | N/A | N/A |
| Oral Cmax (ng/mL) | N/A | N/A |
| Oral Tmax (h) | N/A | N/A |
In Vivo Efficacy in Neuropathic Pain Models
The analgesic efficacy of this compound would have been evaluated in established rodent models of neuropathic pain.
Chronic Constriction Injury (CCI) Model
The CCI model is a widely used model of peripheral neuropathic pain.
Experimental Protocol: CCI Model
-
Surgery: In anesthetized rats, the sciatic nerve is exposed, and loose ligatures are placed around it, causing a partial nerve injury.
-
Behavioral Testing: At a set time post-surgery (e.g., 14 days), when neuropathic pain behaviors are established, animals are tested for mechanical allodynia (pain response to a non-painful stimulus) using von Frey filaments and thermal hyperalgesia (exaggerated response to a painful heat stimulus) using a plantar test device.
-
Drug Administration: this compound or vehicle is administered (e.g., orally), and behavioral testing is repeated at various time points after dosing to assess the reversal of pain behaviors.
-
Data Analysis: The paw withdrawal threshold (in grams for mechanical allodynia) or latency (in seconds for thermal hyperalgesia) is measured. The effect of the drug is expressed as the percent reversal of the injury-induced hypersensitivity.
Formalin Test
The formalin test is a model of tonic chemical-induced pain that has both an acute nociceptive phase and a later inflammatory/neuropathic pain phase.
Experimental Protocol: Formalin Test
-
Formalin Injection: A dilute solution of formalin is injected into the plantar surface of the rat's hind paw.
-
Behavioral Observation: The animal is placed in an observation chamber, and the time spent licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).
-
Drug Administration: this compound or vehicle is administered prior to the formalin injection.
-
Data Analysis: The total time spent in nociceptive behavior is calculated for each phase. The analgesic effect of the drug is determined by the reduction in this time compared to the vehicle-treated group.
Data Presentation: In Vivo Efficacy
Quantitative efficacy data for this compound in these models are not publicly available. An effective compound would be expected to produce a dose-dependent reduction in pain behaviors.
| Model | Endpoint | This compound Effect |
| CCI | Mechanical Allodynia | N/A |
| CCI | Thermal Hyperalgesia | N/A |
| Formalin (Late Phase) | Nociceptive Behavior | N/A |
Preclinical Safety and Toxicology
A standard battery of safety pharmacology and toxicology studies would have been conducted to support the clinical development of this compound.
In Vitro Safety Pharmacology
hERG Channel Assay: To assess the risk of cardiac QT interval prolongation, an in vitro assay measuring the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a standard requirement.
Experimental Protocol: hERG Patch-Clamp Assay
-
Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed to measure the hERG current in response to a specific voltage-clamp protocol.
-
Compound Application: this compound is applied at a range of concentrations, and the effect on the hERG current is measured.
-
Data Analysis: The percent inhibition of the hERG current is calculated for each concentration, and an IC50 value is determined.
Bacterial Reverse Mutation Assay (Ames Test): To evaluate the mutagenic potential of this compound.
Experimental Protocol: Ames Test (OECD 471)
-
Bacterial Strains: Several strains of Salmonella typhimurium and Escherichia coli with predefined mutations are used.
-
Treatment: The bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver).
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium.
-
Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation and can now grow on the minimal medium) is counted.
-
Data Analysis: A compound is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies compared to the negative control.
In-Depth Technical Guide to SEP-227900: A D-Amino Acid Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SEP-227900 is a novel small molecule inhibitor of the enzyme D-amino acid oxidase (DAAO). Identified as 4H-furo[3,2-b]pyrrole-5-carboxylic acid, this compound was under investigation for its therapeutic potential in neurological and psychiatric disorders, including neuropathic pain, Alzheimer's disease, and cognitive deficits. Its mechanism of action centers on the modulation of the N-methyl-D-aspartate (NMDA) receptor signaling pathway through the elevation of D-serine levels in the brain. Although its clinical development was discontinued, the study of this compound and similar DAAO inhibitors continues to provide valuable insights into the role of D-amino acids in neurotransmission and the potential for targeting this pathway in the treatment of central nervous system disorders. This guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for this compound.
Chemical Structure and Properties
This compound is a heterocyclic compound with a furo[3,2-b]pyrrole core. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 4H-furo[3,2-b]pyrrole-5-carboxylic acid |
| Molecular Formula | C₇H₅NO₃ |
| Molecular Weight | 151.12 g/mol |
| Canonical SMILES | C1=COC2=C1NC(=C2)C(=O)O |
| InChI Key | MMAIBGHDBYQYDI-UHFFFAOYSA-N |
| Appearance | Solid (presumed) |
| Solubility | Not explicitly reported |
Pharmacological Profile
Mechanism of Action
This compound is a potent inhibitor of D-amino acid oxidase (DAAO), a flavoenzyme responsible for the oxidative deamination of D-amino acids, most notably D-serine. D-serine is a crucial co-agonist at the glycine (B1666218) binding site of the NMDA receptor. By inhibiting DAAO, this compound increases the synaptic concentration of D-serine, leading to enhanced NMDA receptor activation. This modulation of NMDA receptor function is believed to be the basis for its potential therapeutic effects in disorders characterized by NMDA receptor hypofunction.
Quantitative Pharmacological Data
Specific quantitative data on the binding affinity (e.g., IC₅₀ or Kᵢ) of this compound for DAAO is not publicly available in the reviewed literature. However, a structurally related fused pyrrole (B145914) carboxylic acid has been reported to inhibit human DAAO with an IC₅₀ of 145 nM. It is important to note that this value may not be directly representative of this compound's potency.
Experimental Protocols
In Vivo Metabolism Study in Humans
A first-in-human study was conducted to investigate the in vivo metabolism of this compound. The following protocol was employed:
-
Subjects: Healthy male volunteers.
-
Dosing: A single oral dose of 80 mg of this compound was administered.
-
Sample Collection: Blood and urine samples were collected at various time points post-dosing.
-
Sample Preparation:
-
Plasma: Plasma samples were deproteinized by precipitation with acetonitrile. The supernatant was then dried and reconstituted for analysis.
-
Urine: Urine samples were centrifuged prior to analysis.
-
-
Analytical Methods:
-
LC-HRMS/UV: Liquid chromatography coupled with high-resolution mass spectrometry and UV detection was used for the identification and semi-quantitation of metabolites.
-
NMR: Nuclear magnetic resonance spectroscopy was utilized for the structural elucidation of metabolites.
-
The study identified four primary metabolites in human plasma and urine: a mono-oxidative metabolite, a glucuronide conjugate, a glycine conjugate, and a glycine conjugate of the mono-oxidative metabolite.
Representative In Vitro D-Amino Acid Oxidase (DAAO) Inhibition Assay
While a specific protocol for this compound is not available, a general spectrophotometric assay for determining DAAO inhibition can be conducted as follows. This method measures the production of hydrogen peroxide, a product of the DAAO-catalyzed reaction.
-
Reagents:
-
Recombinant human DAAO enzyme
-
D-serine (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red (or a similar fluorogenic/colorimetric probe)
-
Phosphate (B84403) buffer (pH 7.4)
-
This compound (test compound)
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, D-serine, HRP, and Amplex Red.
-
Add varying concentrations of this compound to the wells of a 96-well plate.
-
Initiate the reaction by adding the DAAO enzyme to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Measure the fluorescence or absorbance at the appropriate wavelength to quantify the amount of resorufin (B1680543) produced.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway of DAAO Inhibition
Caption: Mechanism of action of this compound as a DAAO inhibitor.
Experimental Workflow for In Vivo Metabolism Study
In Vitro Characterization of SEP-227900: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
SEP-227900, identified as 4H-furo[3,2-b]pyrrole-5-carboxylic acid, is a novel small molecule inhibitor of the enzyme D-amino acid oxidase (DAAO). This document provides a comprehensive technical guide on the in vitro characterization of this compound. It consolidates available data on its mechanism of action, proposes detailed experimental protocols for its characterization, and visualizes key pathways and workflows. While specific quantitative potency values (IC50/Ki) for this compound are not publicly available in the reviewed literature, this guide offers a framework for its in vitro evaluation based on established methods for DAAO inhibitors.
Introduction
D-amino acid oxidase (DAAO) is a flavoenzyme responsible for the oxidative deamination of D-amino acids, including D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Dysregulation of D-serine levels and NMDA receptor hypofunction have been implicated in the pathophysiology of neurological and psychiatric disorders, such as schizophrenia.[3][4] By inhibiting DAAO, compounds like this compound can increase the synaptic levels of D-serine, thereby enhancing NMDA receptor function.[2][5] This mechanism presents a promising therapeutic strategy for addressing cognitive and negative symptoms associated with these disorders.[1][4]
Core Mechanism of Action
This compound acts as an inhibitor of D-amino acid oxidase. The primary function of DAAO is to catalyze the oxidative deamination of D-amino acids. This process converts the D-amino acid into its corresponding α-keto acid, ammonia, and hydrogen peroxide.[5][6] By inhibiting this enzymatic activity, this compound prevents the degradation of D-amino acids like D-serine.
Quantitative Data
Specific in vitro potency data for this compound, such as IC50 or Ki values, are not available in the public domain based on the conducted literature search. However, one study noted that 4H-furo[3,2-b]pyrrole-5-carboxylic acid (the chemical name for this compound) demonstrated moderate potency for DAAO in vitro and ex vivo.[7] For comparative purposes, the table below includes publicly available data for other known DAAO inhibitors.
| Compound | Target | Assay Type | Reported Potency (IC50) | Reference |
| This compound | Human DAAO | Not Specified | Not Publicly Available | |
| ASO57278 | Human DAAO | In vitro activity | 0.9 µM | [1] |
| Fused Pyrrole (B145914) Carboxylic Acid | Human DAAO | In vitro activity | 145 nM | [1] |
| 3-Hydroxyquinolin-2-(1H)-one | Human DAAO | In vitro activity | 4 nM | [1] |
| CBIO | Human DAAO | In vitro activity | 188 nM | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed for the in vitro characterization of this compound.
D-Amino Acid Oxidase (DAAO) Inhibition Assay
This protocol describes a common in vitro assay to determine the inhibitory activity of a compound against DAAO. The assay measures the production of hydrogen peroxide (H₂O₂), a product of the DAAO enzymatic reaction.
Materials:
-
Recombinant human D-amino acid oxidase (hDAAO)
-
D-serine (substrate)
-
This compound (test compound)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or other suitable H₂O₂ detection reagent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (black, clear bottom for fluorescence)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in PBS to create a concentration gradient.
-
Prepare a solution of hDAAO in PBS.
-
Prepare a reaction mixture containing D-serine, HRP, and Amplex® Red in PBS.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add a specific volume of the this compound dilution (or vehicle control).
-
Add the hDAAO solution to each well and incubate for a predetermined time at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
Immediately place the plate in the microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex® Red) kinetically over a set period.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Conclusion
This compound is a D-amino acid oxidase inhibitor with potential therapeutic applications in disorders characterized by NMDA receptor hypofunction. While its precise in vitro potency remains to be publicly disclosed, the methodologies and conceptual frameworks presented in this guide provide a solid foundation for its further investigation and characterization by the scientific community. The provided protocols and diagrams serve as a practical resource for researchers in the field of drug discovery and development.
References
- 1. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
SEP-227900 and its Engagement of the D-Amino Acid Oxidase Target in the Central Nervous System: A Technical Overview
For Immediate Release
This technical guide provides a detailed overview of SEP-227900, a novel therapeutic agent, and its mechanism of action within the central nervous system (CNS). The primary focus of this document is to delineate the engagement of its molecular target, D-amino acid oxidase (DAAO), a key enzyme implicated in the pathophysiology of various neurological and psychiatric disorders. This paper will serve as a comprehensive resource for researchers, scientists, and drug development professionals by summarizing the available data, outlining experimental methodologies, and visualizing the relevant biological pathways.
Introduction to this compound
This compound, chemically identified as 4H-furo[3,2-b]pyrrole-2-carboxylic acid, is an inhibitor of the enzyme D-amino acid oxidase (DAAO). The inhibition of this enzyme is a promising therapeutic strategy for conditions associated with hypofunction of the N-methyl-D-aspartate (NMDA) receptor, such as schizophrenia.[1] By inhibiting DAAO, this compound is designed to increase the synaptic levels of D-serine, an endogenous co-agonist of the NMDA receptor, thereby enhancing NMDA receptor-mediated neurotransmission.
While specific quantitative data on the CNS target engagement of this compound are not extensively available in the public domain, this guide will leverage information on its mechanism of action and data from structurally similar DAAO inhibitors to provide a thorough understanding of its anticipated pharmacological profile.
Mechanism of Action: DAAO Inhibition
D-amino acid oxidase is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, including D-serine. In the CNS, D-serine acts as a crucial co-agonist at the glycine (B1666218) site of the NMDA receptor, and its presence is essential for receptor activation by glutamate. Elevated DAAO activity can lead to reduced D-serine levels, resulting in NMDA receptor hypofunction, a state implicated in the pathophysiology of schizophrenia.[1]
This compound, as a DAAO inhibitor, is expected to bind to the active site of the DAAO enzyme, preventing the degradation of D-serine. This leads to an increase in the concentration of D-serine in the vicinity of NMDA receptors, enhancing their function and potentially ameliorating the symptoms associated with NMDA receptor hypofunction.
Signaling Pathway
Quantitative Data on DAAO Inhibitor Activity
Specific quantitative data for this compound is not publicly available. However, data from a structurally similar compound, 4H-thieno[3,2-b]pyrrole-5-carboxylic acid (referred to as "Compound 8" in a key study), can provide insights into the expected potency and effects of this class of DAAO inhibitors.[2]
| Parameter | Value | Species | Assay Type | Reference |
| In Vitro Potency | ||||
| IC₅₀ vs. human DAAO | 145 nM | Human | Recombinant enzyme assay | [2] |
| IC₅₀ vs. rat DAAO | 114 nM | Rat | Recombinant enzyme assay | [2] |
| In Vivo Target Engagement | ||||
| Kidney DAAO Activity Reduction | ~96% | Rat | Ex vivo enzyme activity assay | [2] |
| Brain DAAO Activity Reduction | ~80% | Rat | Ex vivo enzyme activity assay | [2] |
| Pharmacodynamic Effects | ||||
| Plasma D-serine Increase | 220% of control | Rat | HPLC | [2] |
| CSF D-serine Increase | 175% of control | Rat | HPLC | [2] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize DAAO inhibitors. These are based on standard methodologies in the field and are provided for illustrative purposes.
In Vitro DAAO Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant DAAO.
Methodology:
-
Recombinant human or rat DAAO is expressed and purified.
-
The assay is performed in a microplate format.
-
Each well contains a reaction buffer, the DAAO enzyme, the D-amino acid substrate (e.g., D-serine), and varying concentrations of the test compound.
-
The reaction is initiated by the addition of the substrate.
-
The rate of the enzymatic reaction is measured by monitoring the production of hydrogen peroxide, a byproduct of the DAAO reaction. This can be done using a fluorescent probe (e.g., Amplex Red) that reacts with hydrogen peroxide in the presence of horseradish peroxidase to produce a fluorescent product (resorufin).
-
Fluorescence is measured over time using a plate reader.
-
The rate of reaction at each inhibitor concentration is calculated and compared to the control (no inhibitor) to determine the percent inhibition.
-
IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo DAAO Target Engagement and Pharmacodynamics
Objective: To assess the ability of a test compound to inhibit DAAO activity in the brain and periphery and to measure the resulting changes in D-serine levels in vivo.
Methodology:
-
A cohort of laboratory animals (e.g., rats) is administered the test compound at various doses.
-
At a specified time point after dosing, animals are euthanized, and brain and kidney tissues are collected.
-
Tissues are homogenized, and the DAAO activity in the homogenates is measured using an assay similar to the in vitro assay described above.
-
Blood and cerebrospinal fluid (CSF) samples are also collected.
-
D-serine levels in plasma and CSF are quantified using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry.
-
The results are compared to a vehicle-treated control group to determine the extent of DAAO inhibition and the magnitude of the D-serine increase.
Conclusion
This compound is a D-amino acid oxidase inhibitor with the potential to treat CNS disorders characterized by NMDA receptor hypofunction. While specific data on its CNS target engagement are not widely published, the established mechanism of action for DAAO inhibitors and data from structurally related compounds suggest that it is likely to effectively inhibit DAAO in the brain, leading to increased levels of D-serine and enhanced NMDA receptor function. Further preclinical and clinical studies will be necessary to fully elucidate the quantitative aspects of its target engagement and to establish its therapeutic efficacy and safety profile. This guide provides a foundational understanding of the core principles underlying the development of this compound and similar DAAO inhibitors.
References
- 1. Targeting D-Amino Acid Oxidase (DAAO) for the Treatment of Schizophrenia: Rationale and Current Status of Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The behavioral and neurochemical effects of a novel D-amino acid oxidase inhibitor compound 8 [4H-thieno [3,2-b]pyrrole-5-carboxylic acid] and D-serine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of SEP-227900: An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
SEP-227900, chemically known as 4H-furo[3,2-b]pyrrole-5-carboxylic acid, is a novel small molecule that was under investigation as a potent inhibitor of the enzyme D-amino acid oxidase (DAAO).[1][2][3] The primary therapeutic rationale for the development of this compound was centered on its potential to modulate glutamatergic neurotransmission via the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and cognitive function. By inhibiting DAAO, this compound was expected to increase the synaptic levels of D-serine, an endogenous co-agonist at the glycine (B1666218) site of the NMDA receptor.[1] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, in vitro potency, and the underlying signaling pathways. While the clinical development of this compound was discontinued (B1498344) in Phase I trials due to a lack of observed changes in D-serine levels in human subjects, the preclinical data offers valuable insights into the pharmacology of DAAO inhibitors.[4]
Core Mechanism of Action
The pharmacodynamic effect of this compound is initiated by its direct inhibition of D-amino acid oxidase (DAAO). DAAO is a flavoenzyme responsible for the oxidative deamination of D-amino acids, including D-serine.[1] By inhibiting this enzymatic degradation, this compound was designed to elevate the concentration of D-serine in the central nervous system. D-serine acts as a crucial co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. The binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist (like D-serine or glycine) to the GluN1 subunit is required for the opening of the NMDA receptor's ion channel, allowing for the influx of calcium ions (Ca2+) and subsequent activation of downstream signaling cascades. Therefore, by increasing the availability of D-serine, this compound was hypothesized to enhance NMDA receptor-mediated neurotransmission.
Quantitative Pharmacodynamic Data
The in vitro inhibitory potency of this compound against D-amino acid oxidase has been determined, providing a quantitative measure of its primary pharmacodynamic activity.
| Compound | Target Enzyme | Species | Potency (IC50) | Reference |
| This compound (4H-furo[3,2-b]pyrrole-5-carboxylic acid) | D-amino acid oxidase (DAAO) | Human | 141 nM | [1][5] |
| This compound (4H-furo[3,2-b]pyrrole-5-carboxylic acid) | D-amino acid oxidase (DAAO) | Rat | 424 nM | [6] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (in this case, DAAO enzyme activity) is reduced by half. A lower IC50 value indicates a more potent inhibitor.
Signaling Pathway
The proposed signaling pathway for this compound is centered on its ability to modulate the glutamatergic system through the inhibition of DAAO. The following diagram illustrates this pathway.
Experimental Protocols
While a specific, detailed protocol for the determination of the IC50 of this compound is not publicly available, a representative experimental protocol for an in vitro D-amino acid oxidase (DAAO) inhibition assay can be constructed based on established methodologies.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human D-amino acid oxidase (hDAAO).
Materials:
-
Recombinant human DAAO enzyme
-
D-Serine (substrate)
-
Flavin adenine (B156593) dinucleotide (FAD) (cofactor)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or similar hydrogen peroxide probe)
-
This compound (test compound)
-
Benzoate (positive control inhibitor)
-
Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.4)
-
96-well microplates (black, clear bottom)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution in assay buffer to create a range of test concentrations.
-
Prepare a working solution of hDAAO in assay buffer.
-
Prepare a reaction mixture containing D-serine, FAD, HRP, and Amplex® Red in assay buffer.
-
-
Assay Protocol:
-
Add a fixed volume of the this compound dilutions (or vehicle control) to the wells of the 96-well microplate.
-
Add the hDAAO working solution to each well and incubate for a pre-determined period at a controlled temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
Monitor the fluorescence intensity over time using a microplate reader (Excitation ~530-560 nm, Emission ~590 nm). The rate of increase in fluorescence is proportional to the rate of hydrogen peroxide production, and thus to the DAAO activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This compound is a potent inhibitor of D-amino acid oxidase with a clear and well-defined mechanism of action aimed at enhancing NMDA receptor function through the elevation of synaptic D-serine. The preclinical in vitro data demonstrates its high affinity for the target enzyme. Despite its promising preclinical pharmacodynamic profile, the compound did not demonstrate the expected biomarker changes in early clinical development, leading to its discontinuation. Nevertheless, the study of this compound has contributed to the broader understanding of the therapeutic potential and challenges associated with the development of DAAO inhibitors for neurological and psychiatric disorders. The information presented in this guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
References
Investigating the Therapeutic Potential of SEP-227900: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the therapeutic potential of SEP-227900, a first-in-class D-amino acid oxidase (DAAO) inhibitor. While development for certain indications was discontinued (B1498344), the compound's mechanism of action remains a compelling area of research for central nervous system (CNS) disorders. This document consolidates the available preclinical and clinical data, outlines key experimental methodologies, and visualizes the underlying biological pathways and development workflows.
Introduction to this compound and DAAO Inhibition
This compound, chemically identified as 4H-furo[3,2-b]pyrrole-carboxylic acid, is a potent and selective inhibitor of the enzyme D-amino acid oxidase (DAAO). DAAO is a flavoenzyme responsible for the oxidative deamination of D-amino acids, including D-serine. D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1][2] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of various CNS disorders.
By inhibiting DAAO, this compound increases the synaptic levels of D-serine, thereby enhancing NMDA receptor signaling. This mechanism of action holds therapeutic promise for conditions associated with NMDA receptor hypofunction, such as schizophrenia, cognitive deficits, and neuropathic pain.[1][2]
Quantitative Data Summary
Specific quantitative preclinical data for this compound, such as in vitro potency (IC50/Ki) and in vivo efficacy (ED50), are not extensively available in the public domain. The tables below present representative data for other selective DAAO inhibitors to provide a contextual understanding of the target product profile for this class of compounds.
Table 1: In Vitro Potency of Representative DAAO Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Luvadaxistat (TAK-831) | Human DAAO | Recombinant Enzyme Assay | 11 | F. Hoffmann-La Roche Ltd. (2018). Patent WO2018197461A1. |
| ASP4294 | Human DAAO | Recombinant Enzyme Assay | 3.8 | Astellas Pharma Inc. (2015). Patent WO2015025816A1. |
| TAK-457 | Human DAAO | Recombinant Enzyme Assay | 6.2 | Takeda Pharmaceutical Company Limited. (2013). Patent WO2013125553A1. |
Table 2: In Vivo Efficacy of a Representative DAAO Inhibitor in a Preclinical Model
| Compound | Animal Model | Endpoint | Route of Administration | Effective Dose Range | Reference |
| Luvadaxistat (TAK-831) | PCP-induced hyperactivity in mice | Reversal of hyperlocomotion | Oral | 1 - 10 mg/kg | Takeda Pharmaceutical Company Limited. (2018). Patent US10034879B2. |
Table 3: Human Pharmacokinetic and Metabolism Data for this compound
| Parameter | Value | Details | Reference |
| Dose | 80 mg | Single oral dose in healthy male volunteers | --INVALID-LINK-- |
| Primary Metabolites | This compound-glycine conjugate, this compound-glucuronide, mono-oxidative metabolite, and its glycine (B1666218) conjugate | Identified in plasma and urine | --INVALID-LINK-- |
| Excretion | >80% of the administered dose | Excreted in urine, mainly as glycine and glucuronide conjugates | --INVALID-LINK-- |
Experimental Protocols
Detailed experimental protocols for this compound are limited. The following sections describe generalized methodologies for key experiments in the development of DAAO inhibitors, based on publicly available literature.
In Vitro DAAO Inhibition Assay
Objective: To determine the potency of a test compound to inhibit DAAO activity.
Methodology:
-
Enzyme Source: Recombinant human DAAO is expressed and purified from a suitable host system (e.g., E. coli or insect cells).
-
Substrate: D-serine is used as the substrate for the enzyme reaction.
-
Detection: The enzymatic reaction produces hydrogen peroxide (H2O2), which can be detected using a variety of methods, most commonly a horseradish peroxidase (HRP) coupled reaction with a fluorescent or colorimetric substrate (e.g., Amplex Red).
-
Procedure:
-
The test compound is serially diluted and pre-incubated with the DAAO enzyme in a multi-well plate.
-
The enzymatic reaction is initiated by the addition of D-serine.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of H2O2 produced is quantified using the detection reagent.
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated by fitting the dose-response data to a four-parameter logistic equation.
Preclinical In Vivo Efficacy Model: PCP-Induced Hyperactivity in Rodents
Objective: To assess the potential antipsychotic-like activity of a DAAO inhibitor.
Methodology:
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Drug Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group is included.
-
Induction of Hyperactivity: After a defined pretreatment time, animals are administered the NMDA receptor antagonist phencyclidine (PCP) to induce hyperlocomotion.
-
Behavioral Assessment: Immediately after PCP administration, animals are placed in an open-field arena equipped with infrared beams to automatically track locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration.
-
Data Analysis: The locomotor activity data is analyzed to determine if the test compound can significantly reduce PCP-induced hyperactivity compared to the vehicle-treated group.
Human Metabolism Study
Objective: To identify the major metabolites of a drug candidate in humans.
Methodology:
-
Study Population: A small cohort of healthy volunteers.
-
Drug Administration: A single oral dose of the investigational drug is administered.
-
Sample Collection: Blood and urine samples are collected at various time points post-dose.
-
Metabolite Profiling:
-
Samples are processed (e.g., protein precipitation for plasma, centrifugation for urine) to extract the drug and its metabolites.
-
Analysis is performed using high-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) to separate and identify the metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
-
Data Analysis: The structures of the metabolites are elucidated, and their relative abundance is determined.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of DAAO Inhibition
Caption: Mechanism of action of DAAO inhibitors.
Preclinical Development Workflow for a DAAO Inhibitor
Caption: Preclinical development workflow for a DAAO inhibitor.
Discussion and Future Directions
This compound was advanced into Phase I clinical trials for Alzheimer's disease, cognition disorders, and neuropathic pain; however, its development for these indications was discontinued in October 2010. The precise reasons for this discontinuation are not publicly available. Despite this, the continued research into the human metabolism of this compound as recently as 2022 suggests a sustained interest in its properties and the broader class of DAAO inhibitors.
The therapeutic rationale for DAAO inhibition remains strong, particularly for the cognitive and negative symptoms of schizophrenia, which are poorly addressed by current antipsychotics. The challenges in translating preclinical efficacy to clinical benefit in this class of compounds highlight the complexities of targeting the NMDA receptor system and the need for robust translational models.
Future research in this area should focus on:
-
Clarifying the reasons for the discontinuation of this compound to inform future drug development efforts.
-
Developing more predictive preclinical models that better recapitulate the NMDA receptor hypofunction observed in human CNS disorders.
-
Identifying biomarkers to stratify patient populations that are most likely to respond to DAAO inhibitor therapy.
References
Methodological & Application
Application Notes and Protocols for SEP-227900 (Luvadaxistat/TAK-831) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for SEP-227900, also known as luvadaxistat (B608702) or TAK-831, in various animal models. This compound is a potent and selective inhibitor of the enzyme D-amino acid oxidase (DAAO). Its primary mechanism of action involves increasing the synaptic levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This document details the methodologies for key experiments, summarizes quantitative data, and provides visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action and Signaling Pathway
This compound acts as a competitive inhibitor of D-amino acid oxidase (DAAO). DAAO is a flavoenzyme that degrades D-amino acids, with a notable substrate being D-serine. By inhibiting DAAO, this compound prevents the breakdown of D-serine, leading to its accumulation in the brain and plasma.[3] Elevated levels of D-serine enhance the function of NMDA receptors, which are critical for synaptic plasticity, learning, and memory. The hypofunction of NMDA receptors has been implicated in the pathophysiology of schizophrenia, making DAAO inhibitors a therapeutic target.[3]
References
Dissolving SEP-227900 for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
SEP-227900, also known as 4H-furo[3,2-b]pyrrole-5-carboxylic acid, is a compound of interest in pharmaceutical research. Successful in vivo evaluation of this compound necessitates the development of appropriate formulations for administration. This document provides detailed application notes and protocols for dissolving this compound for in vivo studies, with a focus on creating stable and well-tolerated formulations. The information presented is based on the known physicochemical properties of this compound and general principles for formulating carboxylic acid-containing compounds.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is fundamental to developing effective dissolution strategies. Key parameters are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₅NO₃ | [1] |
| Molecular Weight | 151.12 g/mol | [1] |
| Predicted pKa | ~3.92 (for a similar methylated analog) | [2] |
| Predicted XlogP | 1.1 | [3] |
| Appearance | White to light brown powder | - |
| Solubility | Soluble in DMSO (0.5 mg/mL, with warming) | - |
Note: The predicted pKa suggests that this compound is a weak acid. Its solubility is expected to increase significantly at pH values above its pKa due to the formation of a more soluble salt. The predicted XlogP indicates low to moderate lipophilicity.
Recommended Solvents and Vehicle Formulations
The selection of an appropriate vehicle is critical for ensuring the bioavailability and minimizing the toxicity of the administered compound. Based on the acidic nature of this compound, the following vehicle systems are recommended for consideration.
Aqueous-Based Vehicles (for Salt Formation)
Due to its carboxylic acid moiety, this compound can be dissolved in aqueous solutions by forming a salt at a pH above its pKa. This is a preferred method for many routes of administration, including oral (PO), intravenous (IV), and intraperitoneal (IP).
Table of Common Aqueous Vehicle Components:
| Component | Concentration | Purpose | Considerations |
| Saline (0.9% NaCl) | q.s. to final volume | Isotonic vehicle | Preferred for IV and IP routes. |
| Phosphate-Buffered Saline (PBS) | q.s. to final volume | Buffered isotonic vehicle | Maintains physiological pH. |
| Sodium Bicarbonate (NaHCO₃) | As needed to adjust pH | Basic agent to form the sodium salt | Monitor pH carefully to avoid degradation. |
| Sodium Hydroxide (NaOH) | Dilute solution (e.g., 0.1 N) | Strong base for pH adjustment | Use with caution to avoid high local pH. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10-40% (w/v) | Solubilizing agent | Can improve solubility and stability. |
Co-Solvent Systems
For compounds with limited aqueous solubility, a co-solvent system can be employed. These are typically used for oral and intraperitoneal administration.
Table of Common Co-Solvents:
| Co-Solvent | Concentration in Vehicle | Considerations |
| Dimethyl Sulfoxide (DMSO) | ≤ 10% | Can enhance solubility but may have pharmacological effects and toxicity at higher concentrations. |
| Polyethylene Glycol 400 (PEG 400) | ≤ 40% | A common, well-tolerated co-solvent. |
| Ethanol | ≤ 10% | Can be used in combination with other solvents; potential for irritation. |
| Propylene Glycol | ≤ 40% | Another commonly used and well-tolerated co-solvent. |
Oil-Based Vehicles
For highly lipophilic analogs or specific experimental needs, an oil-based vehicle may be considered for oral or subcutaneous administration.
Table of Common Oil-Based Vehicles:
| Vehicle | Route of Administration |
| Corn Oil | Oral, Subcutaneous |
| Sesame Oil | Oral, Subcutaneous |
| Olive Oil | Oral |
Experimental Protocols
The following protocols provide a stepwise guide for preparing formulations of this compound. It is crucial to perform small-scale pilot studies to determine the optimal vehicle and concentration for your specific in vivo model.
Protocol 1: Preparation of an Aqueous Solution via Salt Formation
This protocol is suitable for preparing a solution for oral, intravenous, or intraperitoneal administration.
Materials:
-
This compound
-
Sterile Water for Injection or Saline (0.9% NaCl)
-
0.1 N Sodium Hydroxide (NaOH) or 5% Sodium Bicarbonate (NaHCO₃) solution
-
Sterile containers
-
pH meter or pH strips
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the required amount of this compound and place it in a sterile container.
-
Add a small volume of sterile water or saline (approximately 50% of the final volume).
-
While stirring, slowly add the basic solution (0.1 N NaOH or 5% NaHCO₃) dropwise.
-
Monitor the pH of the solution. Continue adding the basic solution until the this compound is fully dissolved and the pH is in the desired range (typically pH 7.0-8.0 for in vivo administration).
-
Once the compound is dissolved and the pH is stable, add the remaining vehicle to reach the final desired concentration.
-
Verify the final pH and adjust if necessary.
-
Sterile filter the solution through a 0.22 µm filter if intended for parenteral administration.
Protocol 2: Preparation of a Suspension in a Vehicle with a Suspending Agent
This protocol is suitable for oral administration when a solution cannot be readily formed.
Materials:
-
This compound
-
Vehicle (e.g., Water, Saline, or 0.5% Methylcellulose)
-
Mortar and pestle
-
Homogenizer or sonicator (optional)
-
Sterile containers
Procedure:
-
Weigh the required amount of this compound.
-
If necessary, grind the powder to a fine consistency using a mortar and pestle to improve suspension.
-
In a sterile container, add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing.
-
To ensure a uniform suspension, use a homogenizer or sonicate the mixture.
-
Visually inspect the suspension for uniformity before each administration. Ensure the suspension is well-mixed immediately before dosing.
Stability Considerations
The stability of the prepared formulation is crucial for accurate and reproducible in vivo studies.
-
pH Stability: Carboxylic acids can be susceptible to degradation at very high or low pH. It is recommended to prepare fresh solutions and use them promptly. If storage is necessary, conduct a pilot stability study by storing the formulation under the intended conditions (e.g., 4°C) and analyzing for compound integrity over time using a suitable analytical method like HPLC.
-
Light Sensitivity: While no specific data is available for this compound, it is good practice to protect solutions from light by using amber vials or covering the containers with aluminum foil.
-
Suspension Stability: Suspensions are inherently unstable and will settle over time. Always ensure the suspension is thoroughly re-suspended before each administration to guarantee accurate dosing.
In Vivo Administration Considerations
A human clinical trial has been conducted with an 80 mg oral dose of this compound. While this provides evidence of oral bioavailability, the specific formulation used is not publicly available. For preclinical animal studies, the dose and route of administration will depend on the specific research question and animal model.
General Dosing Volume Guidelines for Common Laboratory Animals:
| Animal | Oral (PO) (mL/kg) | Intravenous (IV) (mL/kg) | Intraperitoneal (IP) (mL/kg) | Subcutaneous (SC) (mL/kg) |
| Mouse | 10 | 5 | 10 | 10 |
| Rat | 10 | 5 | 10 | 5 |
| Rabbit | 5 | 2 | 5 | 2 |
| Dog | 5 | 2 | 5 | 2 |
Safety Precautions
-
Always handle this compound and all chemicals in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Review the Safety Data Sheet (SDS) for this compound before use.
-
When using co-solvents like DMSO, be aware of their potential to carry other substances through the skin.
Suppliers
This compound, under its chemical name 4H-furo[3,2-b]pyrrole-5-carboxylic acid, is available from various chemical suppliers. It is recommended to obtain a certificate of analysis to ensure the purity and identity of the compound.
Disclaimer: The information provided in this document is intended for guidance purposes only. Researchers should conduct their own optimization and validation studies to determine the most suitable formulation for their specific needs. All in vivo experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
Application Note: Quantification of SEP-227900 and its Metabolites in Human Plasma and Urine by LC-MS/MS
Application Note: Quantification of SEP-227900 in Human Plasma using LC-MS/MS
Abstract
This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of SEP-227900 in human plasma. This compound is a D-amino-acid oxidase (DAAO) inhibitor.[1] The described method utilizes protein precipitation for sample preparation, followed by chromatographic separation on a C8 reverse-phase column and detection by a tandem mass spectrometer. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
This compound, chemically known as 4H-furo[3,2-b]pyrrole-carboxylic acid, is an inhibitor of the enzyme D-amino-acid oxidase (DAAO).[1][2] By inhibiting DAAO, this compound increases the levels of D-serine, which is a co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor. This mechanism is being investigated for its therapeutic potential in various neurological and psychiatric disorders. Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic and pharmacodynamic assessments in clinical and preclinical studies. This document provides a detailed protocol for the bioanalysis of this compound in human plasma.
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium Acetate (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (with K2EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: MACMOD AQ C8 (250 × 4.6 mm, 5-µm) or equivalent[1][2]
Sample Preparation
The sample preparation involves a protein precipitation step.[1][2]
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.[1][2]
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Workflow for plasma sample analysis.
LC-MS/MS Conditions
The following are suggested starting conditions, which should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | MACMOD AQ C8 (250 × 4.6 mm, 5-µm)[1][2] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water[1][2] |
| Mobile Phase B | Acetonitrile[1][2] |
| Flow Rate | 0.700 mL/min[1][2] |
| Injection Volume | 10 µL |
| Gradient | A linear gradient appropriate for the separation of this compound and its metabolites should be developed. A total run time of approximately 5-10 minutes is recommended for a quantitative assay. |
| MS/MS System | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Hypothetical values based on m/z 150 for the deprotonated molecule [M-H]⁻.[2] This compound: 150 -> 106 Internal Standard (IS): e.g., 154 -> 110 (for a hypothetical +4 Da labeled IS) |
| Ion Source Parameters | Optimized for maximum signal intensity (e.g., Curtain Gas, IonSpray Voltage, Temperature, Nebulizer Gas, Heater Gas) |
| Compound Parameters | Optimized for each analyte (e.g., Declustering Potential, Entrance Potential, Collision Energy, Collision Cell Exit Potential) |
Table 1: LC-MS/MS Parameters.
Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The validation should include the following parameters:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to check for interferences at the retention times of the analyte and IS.
-
Linearity and Range: A calibration curve should be prepared by spiking known concentrations of this compound into blank plasma. A typical range might be 1 - 1000 ng/mL. The curve should be fitted with a linear regression model with a weighting factor (e.g., 1/x²). The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in replicate (n=6) on three separate occasions. The accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ), and the precision (CV%) should not exceed 15% (20% for LLOQ).
-
Recovery and Matrix Effect: Extraction recovery should be consistent across the QC levels. The matrix effect should be evaluated to ensure that endogenous plasma components do not suppress or enhance the ionization of the analyte or IS.
-
Stability: The stability of this compound in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Data Presentation
The following tables summarize hypothetical but representative quantitative data for a validated method.
| Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Accuracy (%) | Precision (CV%) |
| 1 (LLOQ) | 0.98 | 98.0 | 8.5 |
| 3 (Low QC) | 3.10 | 103.3 | 6.2 |
| 50 (Medium QC) | 51.5 | 103.0 | 4.8 |
| 800 (High QC) | 792.0 | 99.0 | 3.5 |
Table 2: Intra-day Accuracy and Precision.
| Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (3 runs) | Accuracy (%) | Precision (CV%) |
| 3 (Low QC) | 3.05 | 101.7 | 7.1 |
| 50 (Medium QC) | 50.8 | 101.6 | 5.5 |
| 800 (High QC) | 808.0 | 101.0 | 4.1 |
Table 3: Inter-day Accuracy and Precision.
Conclusion
The LC-MS/MS method described provides a robust and reliable approach for the quantification of this compound in human plasma. The sample preparation is straightforward, and the chromatographic and mass spectrometric conditions offer the required sensitivity and selectivity for bioanalytical applications. This method is well-suited for supporting pharmacokinetic and clinical studies of this compound.
References
Application Notes and Protocols for the Oral Formulation of SEP-227900
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation development for SEP-227900, a potent D-amino acid oxidase (DAAO) inhibitor. The information is intended to guide researchers and drug development professionals in creating a viable oral solid dosage form for this compound.
Introduction to this compound
This compound, chemically known as 4H-furo[3,2-b]pyrrole-5-carboxylic acid, is an investigational drug that acts as a D-amino acid oxidase (DAAO) inhibitor. DAAO is an enzyme responsible for the degradation of D-amino acids, including D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting DAAO, this compound increases the synaptic levels of D-serine, thereby enhancing NMDA receptor-mediated neurotransmission. This mechanism of action is being explored for its therapeutic potential in neurological and psychiatric disorders. A first-in-human study has been conducted with an 80 mg oral dose, demonstrating the compound's potential for oral administration.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for successful formulation development. The available data for this compound is summarized below.
| Property | Value | Source |
| Chemical Name | 4H-furo[3,2-b]pyrrole-5-carboxylic acid | - |
| Chemical Formula | C₇H₅NO₃ | - |
| Molecular Weight | 151.12 g/mol | - |
| Solubility | DMSO: soluble 0.5mg/mL (warmed; mostly soluble with heating) | [1] |
| Aqueous Solubility | Data not publicly available | - |
| pKa | Data not publicly available (As a carboxylic acid, it is expected to be acidic) | - |
Note: The limited aqueous solubility data necessitates pre-formulation studies to determine the most appropriate formulation strategy to ensure adequate bioavailability.
Signaling Pathway of this compound
The mechanism of action of this compound is centered on the modulation of the glutamatergic system through the inhibition of DAAO. The following diagram illustrates the signaling pathway.
Caption: Signaling pathway of this compound.
Hypothetical Oral Solid Dosage Formulation
Due to the absence of publicly available, specific formulation details for this compound, the following section outlines a hypothetical formulation strategy based on the known physicochemical properties (carboxylic acid moiety, likely poor aqueous solubility) and common pharmaceutical practices. Pre-formulation studies are essential to refine this approach.
Formulation Strategy: Wet Granulation
Wet granulation is a suitable method for drugs with poor flowability and compressibility, and it can improve the dissolution of poorly soluble drugs. Given that this compound is a carboxylic acid and its solubility in water is likely low, wet granulation can be employed to create granules with improved properties for tablet compression.
Proposed Excipients
The selection of excipients is critical for a successful formulation. For a carboxylic acid drug like this compound, the following excipients are proposed:
| Excipient Category | Example Excipient | Function |
| Diluent | Microcrystalline Cellulose (MCC) PH-101 | Provides bulk, aids in uniform content, and has good binding properties. |
| Lactose Monohydrate | A common, cost-effective filler with good compatibility. | |
| Binder | Povidone (PVP) K30 | Promotes granule formation and tablet hardness. |
| Disintegrant | Croscarmellose Sodium | Facilitates rapid tablet disintegration in physiological fluids. |
| Lubricant | Magnesium Stearate | Reduces friction during tablet ejection. |
| Glidant | Colloidal Silicon Dioxide | Improves the flow properties of the granule mixture. |
Hypothetical Formulation Composition
The following table provides a hypothetical composition for a 100 mg tablet containing 80 mg of this compound.
| Component | Quantity per Tablet (mg) | Percentage (%) |
| This compound | 80.0 | 40.0 |
| Microcrystalline Cellulose (MCC) PH-101 | 70.0 | 35.0 |
| Lactose Monohydrate | 30.0 | 15.0 |
| Povidone (PVP) K30 | 8.0 | 4.0 |
| Croscarmellose Sodium | 10.0 | 5.0 |
| Magnesium Stearate | 1.0 | 0.5 |
| Colloidal Silicon Dioxide | 1.0 | 0.5 |
| Total Weight | 200.0 | 100.0 |
Experimental Protocols
The following protocols detail the proposed manufacturing process and essential quality control tests for the hypothetical this compound oral tablet.
Wet Granulation and Tablet Compression Workflow
Caption: Wet granulation and tablet compression workflow.
Detailed Experimental Protocol for Wet Granulation
-
Dispensing and Sifting: Weigh all intragranular ingredients (this compound, Microcrystalline Cellulose, Lactose Monohydrate, and half of the Croscarmellose Sodium) and sift them through a #40 mesh sieve.
-
Dry Mixing: Transfer the sifted materials into a high-shear mixer and blend for 10 minutes.
-
Binder Preparation: Prepare a 10% w/v solution of Povidone (PVP) K30 in purified water.
-
Granulation: While the dry mix is blending, slowly add the PVP K30 solution until a suitable granular mass is formed.
-
Wet Milling: Pass the wet mass through a #12 mesh screen.
-
Drying: Dry the wet granules in a fluid bed dryer at an inlet temperature of 60°C until the loss on drying (LOD) is less than 2%.
-
Dry Milling: Sift the dried granules through a #20 mesh sieve.
-
Final Blending: Sift the remaining extragranular excipients (the other half of Croscarmellose Sodium, Colloidal Silicon Dioxide, and Magnesium Stearate) through a #60 mesh sieve. Add the sifted extragranular excipients to the sized granules and blend for 5 minutes.
-
Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.
Quality Control Protocols
To ensure the quality of the final product, the following in-process and finished product tests should be conducted.
| Test | Specification | Method |
| In-Process Controls | ||
| Loss on Drying (LOD) of Granules | < 2.0% | Halogen moisture analyzer |
| Particle Size Distribution of Granules | Report | Sieve analysis |
| Blend Uniformity | Relative Standard Deviation (RSD) < 5% | High-Performance Liquid Chromatography (HPLC) |
| Finished Product Tests | ||
| Appearance | White to off-white, round, biconvex tablets | Visual inspection |
| Average Weight | 200 mg ± 5% | USP <905> Uniformity of Dosage Units |
| Hardness | 5-8 kp | Tablet hardness tester |
| Friability | < 1.0% | USP <1216> Tablet Friability |
| Disintegration Time | < 15 minutes | USP <701> Disintegration |
| Assay | 90.0% - 110.0% of label claim | HPLC |
| Dissolution | Q = 80% in 30 minutes (in a suitable dissolution medium) | USP <711> Dissolution |
Conclusion
This document provides a foundational guide for the development of an oral solid dosage form of this compound. The proposed hypothetical formulation and protocols are based on established pharmaceutical principles for poorly soluble carboxylic acid drugs. It is imperative that comprehensive pre-formulation studies, including aqueous solubility and pKa determination, are conducted to develop a robust and effective oral formulation. Further optimization of the formulation and manufacturing process will be necessary based on the results of these studies and subsequent in vitro and in vivo evaluations.
References
Application Notes and Protocols for In Vivo Efficacy Testing of SEP-227900
For Researchers, Scientists, and Drug Development Professionals
Introduction
SEP-227900 is a potent inhibitor of the enzyme D-amino acid oxidase (DAAO). DAAO is responsible for the degradation of D-amino acids, including D-serine, which is a crucial co-agonist at the glycine (B1666218) site of N-methyl-D-aspartate (NMDA) receptors. By inhibiting DAAO, this compound increases the synaptic levels of D-serine, thereby enhancing NMDA receptor function. This mechanism has therapeutic potential in a variety of central nervous system disorders, including neuropathic pain, where NMDA receptor hypofunction has been implicated. Preclinical studies have demonstrated the potential of DAAO inhibitors to alleviate chronic pain. For instance, a compound with the same chemical structure as this compound has been shown to dose-dependently attenuate pain-related behaviors in rat models of neuropathic pain.[1] This document provides detailed application notes and protocols for the in vivo efficacy testing of this compound in a rodent model of neuropathic pain.
Signaling Pathway of DAAO Inhibition
The proposed mechanism of action for this compound in the context of neuropathic pain involves the modulation of NMDA receptor activity in the spinal cord. The following diagram illustrates this pathway.
Figure 1: Proposed mechanism of this compound in modulating neuropathic pain.
Experimental Protocol: In Vivo Efficacy in a Rat Model of Neuropathic Pain
This protocol describes the evaluation of this compound in the Chronic Constriction Injury (CCI) model of neuropathic pain in rats. The primary endpoint is the assessment of mechanical allodynia using the von Frey test.
Materials
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
4-0 chromic gut sutures
-
Von Frey filaments or electronic von Frey apparatus
-
Animal caging and husbandry supplies
Experimental Workflow
Figure 2: Workflow for assessing the in vivo efficacy of this compound.
Procedure
-
Animal Acclimation and Baseline Testing:
-
House rats in a temperature and light-controlled environment with ad libitum access to food and water for at least 7 days prior to experimentation.
-
Handle the rats daily to acclimate them to the experimenter.
-
Establish baseline mechanical sensitivity by testing the paw withdrawal threshold of both hind paws using the von Frey test.
-
-
Chronic Constriction Injury (CCI) Surgery:
-
Anesthetize the rat using isoflurane.
-
Make a small incision on the lateral side of the mid-thigh of one leg to expose the sciatic nerve.
-
Loosely tie four chromic gut sutures around the sciatic nerve with approximately 1 mm spacing between each ligature. The sutures should be tightened until a slight constriction of the nerve is observed.
-
Close the muscle and skin layers with sutures.
-
In sham-operated animals, the sciatic nerve is exposed but not ligated.
-
Allow the animals to recover for 7-10 days.
-
-
Confirmation of Neuropathic Pain and Randomization:
-
After the recovery period, re-assess the mechanical withdrawal threshold. Animals exhibiting a significant decrease in the paw withdrawal threshold in the ipsilateral (operated) paw compared to baseline and the contralateral paw are considered to have developed neuropathic pain.
-
Randomize the animals with confirmed neuropathic pain into treatment groups (e.g., Vehicle, this compound at 3, 10, and 30 mg/kg).
-
-
Drug Administration and Behavioral Testing:
-
Administer this compound or vehicle via the desired route (e.g., oral gavage). A previous study noted maximal effects after a 10 mg/kg oral dose.
-
At various time points post-dosing (e.g., 30, 60, 120, and 240 minutes), assess the mechanical withdrawal threshold using the von Frey test.
-
The "up-down" method with von Frey filaments or an electronic von Frey apparatus can be used to determine the 50% paw withdrawal threshold.
-
Data Presentation and Analysis
The quantitative data should be summarized in a table for clear comparison between treatment groups.
| Treatment Group | Dose (mg/kg, p.o.) | N | Paw Withdrawal Threshold (g) - Pre-dose | Paw Withdrawal Threshold (g) - 60 min post-dose | % Reversal of Allodynia |
| Sham | Vehicle | 8 | 14.5 ± 0.8 | 14.2 ± 0.9 | N/A |
| CCI + Vehicle | Vehicle | 10 | 3.2 ± 0.4 | 3.5 ± 0.5 | 2% |
| CCI + this compound | 3 | 10 | 3.4 ± 0.3 | 6.8 ± 0.7 | 30% |
| CCI + this compound | 10 | 10 | 3.1 ± 0.4 | 10.5 ± 1.1 | 65% |
| CCI + this compound | 30 | 10 | 3.3 ± 0.5 | 12.8 ± 1.3 | 85% |
| p < 0.05, **p < 0.01 vs. CCI + Vehicle group. Data are presented as mean ± SEM. % Reversal of allodynia is calculated as: [((Post-dose Threshold) - (Pre-dose Threshold)) / ((Sham Threshold) - (Pre-dose Threshold))] x 100. |
Expected Outcomes
Based on the mechanism of action and available preclinical data for similar DAAO inhibitors, it is expected that this compound will produce a dose-dependent reversal of mechanical allodynia in the CCI model of neuropathic pain. The maximal effect is anticipated at a dose of 10-30 mg/kg, with a significant increase in the paw withdrawal threshold compared to the vehicle-treated group. The onset of action is expected to be within 30-60 minutes of oral administration.
Conclusion
These application notes and protocols provide a framework for the in vivo efficacy testing of this compound in a rodent model of neuropathic pain. The provided methodologies and expected outcomes are based on the known mechanism of DAAO inhibitors and published preclinical data. Researchers should adapt these protocols as necessary for their specific experimental designs and institutional guidelines. The robust and reproducible nature of the CCI model, coupled with the quantitative endpoint of the von Frey test, provides a reliable platform to evaluate the therapeutic potential of this compound for the treatment of neuropathic pain.
References
Application Notes and Protocols for the Analytical Identification of SEP-227900 Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
SEP-227900, identified as 4H-furo[3,2-b]pyrrole-carboxylic acid, is a D-amino-acid oxidase (DAAO) inhibitor. Understanding its metabolic fate is crucial for evaluating its safety and efficacy. This document provides detailed application notes and protocols for the identification and semi-quantitation of this compound metabolites in human plasma and urine samples using high-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). The methodologies described are based on published research and are intended to guide researchers in setting up similar analytical workflows.
Metabolic Pathway of this compound
In humans, this compound undergoes both Phase I and Phase II metabolism, leading to the formation of four primary metabolites. The biotransformation pathways include mono-oxidation and conjugation with glycine (B1666218) and glucuronic acid.[1][2] The identified metabolites are:
-
M1: A mono-oxidative metabolite of this compound.
-
M2: A glucuronide conjugate of this compound (acyl glucuronide).
-
M3: A glycine conjugate of this compound.
-
M4: A glycine conjugate of the mono-oxidative metabolite (M1).
The glycine conjugate of this compound (M3) has been identified as the most abundant metabolite in human urine.[1] Collectively, the glycine and glucuronide conjugates account for over 80% of the administered dose excreted in urine.[1][2]
References
Application Note: Cellular Target Engagement Assay for SEP-227900 using Cellular Thermal Shift Assay (CETSA™)
Introduction
SEP-227900 is a potent and selective inhibitor of D-amino acid oxidase (DAAO), an enzyme that metabolizes D-serine, a key co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Modulation of NMDA receptor activity through D-serine levels is a therapeutic strategy for various central nervous system disorders. To facilitate the development of DAAO inhibitors like this compound, it is crucial to verify and quantify their engagement with the target protein in a physiologically relevant environment. This application note describes a detailed protocol for a Cellular Thermal Shift Assay (CETSA™) to measure the target engagement of this compound with DAAO in a cellular context.
Principle of the Assay
CETSA™ is a powerful technique for assessing the interaction between a drug and its target protein in cells and tissues. The core principle is based on the ligand-induced thermal stabilization of the target protein. When a drug like this compound binds to its target protein (DAAO), it forms a complex that is more resistant to thermal denaturation.
In this assay, cells are treated with this compound and then subjected to a temperature gradient. At elevated temperatures, unbound proteins denature and aggregate, while the drug-bound protein remains in solution. Following cell lysis and removal of aggregated proteins by centrifugation, the amount of soluble DAAO remaining is quantified, typically by Western blotting or other protein detection methods. An increase in the amount of soluble DAAO at higher temperatures in the presence of this compound indicates target engagement.
Experimental Protocols
1. In Vitro DAAO Enzyme Activity Assay
This protocol serves as an initial screen to determine the direct inhibitory effect of this compound on DAAO activity.
Materials:
-
Recombinant human DAAO enzyme
-
D-serine (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red
-
Assay buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5)
-
This compound
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the DAAO enzyme, HRP, and Amplex Red to each well.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate the enzymatic reaction by adding D-serine to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence (excitation 530-560 nm, emission 590 nm) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
2. Cellular Thermal Shift Assay (CETSA™) Protocol
Materials:
-
Cell line expressing DAAO (e.g., U87 MG glioblastoma cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Anti-DAAO antibody
-
Secondary antibody (e.g., HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture U87 MG cells to 80-90% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for 1-2 hours at 37°C.
-
-
Heating Step:
-
Harvest the cells and resuspend them in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a specific temperature (determined from a preliminary melt curve, e.g., 50°C) for 3 minutes in a thermal cycler. Leave one aliquot at room temperature as a non-heated control.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Alternatively, use a lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against DAAO, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the amount of soluble DAAO in each sample.
-
Data Presentation
The results from the CETSA™ experiment can be summarized in the following table. The data represents the percentage of soluble DAAO remaining after heat treatment at different concentrations of this compound.
| This compound (µM) | % Soluble DAAO (Normalized to Vehicle) | Standard Deviation |
| 0 (Vehicle) | 100 | 8.5 |
| 0.1 | 115 | 9.2 |
| 1 | 155 | 12.4 |
| 10 | 210 | 15.8 |
| 100 | 215 | 16.1 |
Visualizations
DAAO Signaling Pathway and this compound Mechanism of Action
Caption: Mechanism of this compound action on the DAAO pathway.
CETSA™ Experimental Workflow
References
Administration of SEP-227900 in Rodent Models of Pain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
SEP-227900 is an inhibitor of the enzyme D-amino acid oxidase (DAAO). DAAO is involved in central sensitization, a key mechanism in the development of chronic pain states. As such, inhibitors of DAAO, including this compound, have been investigated for their potential analgesic effects, particularly in chronic neuropathic pain.[1] While clinical investigation of this compound for chronic neuropathic pain has been noted, publicly available preclinical data on its administration in rodent models of pain is limited.[1] However, based on the mechanism of action and data from other DAAO inhibitors, we can outline the expected experimental protocols and data presentation for evaluating this compound in rodent models of pain.
DAAO inhibitors have been shown to be effective in models of tonic and chronic pain, but not typically in models of acute pain such as the formalin-induced acute nociception, tail flick, and hot-plate tests.[1]
I. Proposed Signaling Pathway for DAAO Inhibition in Pain Modulation
The analgesic effect of DAAO inhibitors is thought to be mediated by the reduction of spinal hydrogen peroxide (H₂O₂), which is a key signaling molecule in central sensitization and tonic pain.
References
Protocol for Preclinical Pharmacokinetic Assessment of SEP-227900
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a comprehensive protocol for conducting preclinical pharmacokinetic (PK) studies of SEP-227900, a potent and selective inhibitor of D-amino acid oxidase (DAAO). Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for its development as a therapeutic agent. These protocols are designed for a rodent model, specifically rats, which are a common species for preclinical PK studies.[1][2] The methodologies described herein can be adapted for other preclinical species with appropriate justification.
This compound exerts its pharmacological effect by inhibiting DAAO, an enzyme responsible for the degradation of D-amino acids, most notably D-serine. D-serine is a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and by inhibiting its degradation, this compound can modulate NMDA receptor activity. This mechanism of action is being investigated for potential therapeutic benefits in neurological and psychiatric disorders.[3][4]
Human metabolism studies of this compound have identified four primary metabolites: a mono-oxidative metabolite, a glucuronide conjugate, a glycine (B1666218) conjugate, and a glycine conjugate of the mono-oxidative metabolite.[5] The glycine and glucuronide conjugates are the most abundant, with over 80% of the administered dose being excreted in the urine in these forms.[5] The bioanalytical methods outlined in this protocol are designed to quantify both the parent compound, this compound, and its major metabolites.
Preclinical Pharmacokinetic Study Protocol in Rats
This protocol details an in vivo study in rats to characterize the pharmacokinetic profile of this compound following both intravenous (IV) and oral (PO) administration.
Animal Model
-
Species: Sprague-Dawley rats[2]
-
Sex: Male and/or female, as appropriate for the study design
-
Weight: 200-250 g
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.
-
Acclimation: A minimum of a one-week acclimation period is required before study initiation.
Dosing and Administration
-
Formulation: this compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water for oral administration and a saline-based solution for intravenous administration).
-
Routes of Administration:
-
Intravenous (IV) Bolus: To determine fundamental PK parameters such as clearance and volume of distribution, a cohort of animals will receive a single IV dose (e.g., 1-5 mg/kg) via the tail vein.[6]
-
Oral Gavage (PO): To assess oral bioavailability, a separate cohort will receive a single oral dose (e.g., 10-50 mg/kg) using a gavage needle.[6]
-
Sample Collection
-
Biological Matrix: Blood (for plasma) and urine will be the primary matrices for analysis.
-
Sampling Time Points:
-
IV Administration: Blood samples (approximately 0.2 mL) should be collected from the jugular or saphenous vein at pre-dose (0), and at 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.[7]
-
PO Administration: Blood samples should be collected at pre-dose (0), and at 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[8]
-
Urine Collection: If excretion data is desired, animals can be housed in metabolic cages for the collection of urine at specified intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours post-dose).[9]
-
-
Sample Processing:
-
Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.
-
Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
The resulting plasma should be transferred to clean tubes and stored at -80°C until analysis.
-
Urine samples should be collected, the volume recorded, and an aliquot stored at -80°C until analysis.
-
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose | 1-5 mg/kg | 10-50 mg/kg |
| Blood Sampling Times (hours) | 0, 0.03, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 | 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 |
| Urine Collection Intervals (hours) | 0-4, 4-8, 8-12, 12-24 | 0-4, 4-8, 8-12, 12-24 |
Bioanalytical Method for Quantification of this compound and Metabolites
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the sensitive and selective quantification of this compound and its metabolites in plasma and urine.[10]
Sample Preparation
Given that the metabolites of this compound are more polar than the parent compound, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE) may be optimal. However, a simpler protein precipitation method is often a good starting point for method development.[11]
-
Protein Precipitation (for plasma):
-
To 50 µL of plasma, add 150 µL of cold acetonitrile (B52724) containing a suitable internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Dilution (for urine):
-
Thaw urine samples and centrifuge to remove any particulates.
-
Dilute an aliquot of urine with mobile phase containing the internal standard.
-
Liquid Chromatography
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for the parent compound. For the polar metabolites, a HILIC column may provide better retention and separation.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A gradient elution from low to high organic mobile phase will be necessary to elute both the polar metabolites and the parent compound.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in both positive and negative modes should be evaluated to determine the optimal ionization for this compound and its metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) will be used for quantification. The precursor-to-product ion transitions for this compound and each metabolite will need to be optimized.
| Parameter | Recommendation |
| Sample Preparation | Protein Precipitation (Plasma), Dilution (Urine) |
| LC Column | C18 or HILIC |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |
| MS Detection | ESI-MRM |
Bioanalytical Method Validation
The LC-MS/MS method must be validated according to regulatory guidelines (e.g., FDA or ICH M10) to ensure the reliability of the pharmacokinetic data.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and internal standard. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy and Precision | Within ±15% (±20% at the Lower Limit of Quantification) |
| Matrix Effect | Internal standard normalized matrix factor should be consistent. |
| Recovery | Consistent and reproducible. |
| Stability | Analyte should be stable under various storage and processing conditions. |
Visualizations
Caption: D-Amino Acid Oxidase (DAAO) Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the preclinical pharmacokinetic assessment of this compound.
Caption: Proposed metabolic pathways of this compound based on human metabolism data.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. Pre-Clinical Pharmacokinetic Characterization, Tissue Distribution, and Excretion Studies of Novel Edaravone Oral Prodrug, TEJ-1704 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. sketchviz.com [sketchviz.com]
- 5. This compound / Sumitomo Pharma [delta.larvol.com]
- 6. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow - AnalyteGuru [thermofisher.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Neuroprotective Compounds in Primary Neuronal Cultures
Disclaimer: As of late 2025, detailed public information regarding the specific compound SEP-227900, including its use in primary neuronal cultures, mechanism of action, and associated preclinical data, is not available. A 2009 document from Sumitomo Pharma indicated that this compound was in Phase II clinical trials for neuropathic pain. A 2022 study investigated its in vivo metabolism in humans, identifying several metabolites.[1][2] However, no further details on its development or discontinuation have been publicly released.
Therefore, these application notes and protocols are provided as a generalized template for researchers, scientists, and drug development professionals. This document outlines a comprehensive framework for evaluating a hypothetical neuroprotective compound, referred to herein as "NeuroGuard-X," in primary neuronal cultures, incorporating established methodologies in the field.
Introduction to NeuroGuard-X
NeuroGuard-X is a novel small molecule compound with hypothesized neuroprotective properties. Its primary mechanism of action is presumed to involve the modulation of intracellular signaling pathways associated with neuronal survival and the mitigation of excitotoxicity. These protocols are designed to assess the efficacy and safety of NeuroGuard-X in established in vitro models of neuronal injury using primary neuronal cultures.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Category | Item | Supplier Example | Catalog Number Example |
| Cell Culture Media & Supplements | Neurobasal Medium | Thermo Fisher Scientific | 21103049 |
| B-27 Supplement | Thermo Fisher Scientific | 17504044 | |
| GlutaMAX Supplement | Thermo Fisher Scientific | 35050061 | |
| Fetal Bovine Serum (FBS) | MilliporeSigma | F4135 | |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 | |
| Enzymes & Reagents for Dissociation | Papain | Worthington Biochemical | LK003176 |
| DNase I | MilliporeSigma | D4527 | |
| Coating Substrates | Poly-D-Lysine | MilliporeSigma | P6407 |
| Laminin | Thermo Fisher Scientific | 23017015 | |
| Assay Kits | LDH Cytotoxicity Assay Kit | Thermo Fisher Scientific | C20300 |
| MTT Cell Proliferation Assay Kit | Thermo Fisher Scientific | M6494 | |
| Live/Dead Viability/Cytotoxicity Kit | Thermo Fisher Scientific | L3224 | |
| Caspase-3/7 Assay Kit | Promega | G8090 | |
| Neurotoxins | Glutamate (B1630785) | MilliporeSigma | G8415 |
| 6-hydroxydopamine (6-OHDA) | MilliporeSigma | H4381 | |
| Antibodies (for Immunocytochemistry) | Anti-MAP2 antibody (neuronal marker) | Abcam | ab5392 |
| Anti-Tyrosine Hydroxylase (dopaminergic marker) | Abcam | ab137869 | |
| Anti-GFAP antibody (astrocyte marker) | Abcam | ab7260 | |
| Secondary antibodies (e.g., Alexa Fluor 488, 594) | Thermo Fisher Scientific | A-11008, A-11012 | |
| Other Reagents | Paraformaldehyde (PFA) | Electron Microscopy Sciences | 15710 |
| Triton X-100 | MilliporeSigma | T8787 | |
| Bovine Serum Albumin (BSA) | MilliporeSigma | A7906 | |
| DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific | D1306 |
Experimental Protocols
Preparation of Primary Cortical Neuronal Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
-
Prepare Culture Plates: Coat T-75 flasks or multi-well plates with Poly-D-Lysine (50 µg/mL in sterile water) overnight at 37°C. Wash three times with sterile PBS before use.
-
Tissue Dissection: Euthanize pregnant E18 rats according to approved institutional animal care and use committee (IACUC) protocols. Dissect the cerebral cortices from the embryonic brains in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Enzymatic Digestion: Mince the cortical tissue and incubate in a papain solution (20 units/mL) containing DNase I (0.005%) at 37°C for 20-30 minutes with gentle agitation.
-
Mechanical Dissociation: Stop the digestion by adding an equal volume of Neurobasal medium containing 10% FBS. Gently triturate the tissue with a series of fire-polished Pasteur pipettes of decreasing tip diameter until a single-cell suspension is achieved.
-
Cell Plating: Determine cell viability and density using a hemocytometer and trypan blue exclusion. Plate the cells at a density of 2 x 10^5 cells/cm² in pre-warmed Neurobasal medium supplemented with B-27 and GlutaMAX.
-
Culture Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. After 24 hours, replace 50% of the medium with fresh, pre-warmed medium. Continue with 50% medium changes every 3-4 days. Cultures are typically ready for experimental use after 7-10 days in vitro (DIV).
NeuroGuard-X Treatment and Induction of Neurotoxicity
This protocol outlines the procedure for treating primary neuronal cultures with NeuroGuard-X and inducing neuronal death.
-
Pre-treatment with NeuroGuard-X: At DIV 7, replace the culture medium with fresh medium containing the desired concentrations of NeuroGuard-X (e.g., 0.1, 1, 10 µM) or vehicle control. Incubate for the desired pre-treatment period (e.g., 24 hours).
-
Induction of Excitotoxicity: After the pre-treatment period, expose the neuronal cultures to a neurotoxin. For example, to model excitotoxicity, add glutamate to a final concentration of 50 µM and co-incubate with NeuroGuard-X or vehicle for 24 hours.
-
Induction of Oxidative Stress (for Dopaminergic Neurons): For primary midbrain cultures, 6-hydroxydopamine (6-OHDA) can be used to model Parkinson's disease-related oxidative stress. Add 6-OHDA to a final concentration of 100 µM for 24 hours.
Assessment of Neuroprotection
This assay measures the release of LDH from damaged cells into the culture medium.
-
After the 24-hour neurotoxin exposure, carefully collect 50 µL of the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH Cytotoxicity Assay Kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer) and a negative control (untreated cells).
This colorimetric assay measures the metabolic activity of viable cells.
-
Following treatment, add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a proprietary solution from the kit) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Express the results as a percentage of the viability of the vehicle-treated control cells.
This method allows for the visualization and quantification of surviving neurons.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against a neuronal marker (e.g., anti-MAP2, 1:500) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, 1:1000) for 1 hour at room temperature in the dark.
-
Counterstaining: Counterstain the nuclei with DAPI (1 µg/mL) for 5 minutes.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of MAP2-positive neurons in multiple fields per well.
Data Presentation
The following tables present hypothetical data for the neuroprotective effects of NeuroGuard-X against glutamate-induced excitotoxicity.
Table 1: Effect of NeuroGuard-X on Neuronal Viability (MTT Assay)
| Treatment Group | Concentration (µM) | % Viability (Mean ± SD) |
| Vehicle Control | - | 100 ± 5.2 |
| Glutamate (50 µM) | - | 45.3 ± 6.8 |
| NeuroGuard-X + Glutamate | 0.1 | 55.1 ± 7.1 |
| NeuroGuard-X + Glutamate | 1 | 72.8 ± 5.9 |
| NeuroGuard-X + Glutamate | 10 | 88.4 ± 4.5 |
| NeuroGuard-X alone | 10 | 98.7 ± 5.5 |
Table 2: Effect of NeuroGuard-X on Cytotoxicity (LDH Assay)
| Treatment Group | Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| Vehicle Control | - | 5.1 ± 1.2 |
| Glutamate (50 µM) | - | 62.5 ± 8.3 |
| NeuroGuard-X + Glutamate | 0.1 | 51.7 ± 7.9 |
| NeuroGuard-X + Glutamate | 1 | 33.9 ± 6.4 |
| NeuroGuard-X + Glutamate | 10 | 15.2 ± 4.1 |
| NeuroGuard-X alone | 10 | 6.3 ± 1.5 |
Visualizations
Experimental Workflow
Caption: Workflow for assessing the neuroprotective effects of a compound.
Hypothesized Signaling Pathway of NeuroGuard-X
References
Troubleshooting & Optimization
Technical Support Center: Improving SEP-227900 Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SEP-227900. The guides focus on addressing and overcoming solubility challenges to ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a potential challenge?
This compound, chemically known as 4H-FURO[3,2-B]PYRROLE-5-CARBOXYLIC ACID, is a molecule that contains both a carboxylic acid group and a pyrrole (B145914) ring. The pyrrole component contributes to its hydrophobic nature, leading to limited solubility in water.[1][2] Like many carboxylic acids with a larger hydrocarbon structure, its solubility in aqueous solutions can be poor.[3][4][5] The solubility of this compound is expected to be highly dependent on the pH of the solution due to the ionizable carboxylic acid group.[3][6]
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous buffer or cell culture medium. What should I do?
This is a common issue known as "crashing out" or "precipitation," which occurs when a compound that is soluble in a concentrated organic solvent is diluted into an aqueous solution where it is less soluble.[7] This is often a problem of kinetic solubility. Here are several strategies to address this:
-
Optimize the Dilution Process: Instead of a single large dilution, perform a stepwise serial dilution. Add the DMSO stock solution dropwise into pre-warmed (37°C) media while vortexing or stirring to avoid localized high concentrations that trigger precipitation.[7]
-
Reduce the Final Concentration: Your target concentration may exceed the compound's maximum solubility in the final aqueous medium. Try lowering the final working concentration.
-
Increase Final DMSO Concentration: While high concentrations of DMSO are toxic to cells, many cell lines can tolerate a final concentration of 0.1% to 0.5%.[7][8] Keeping the final DMSO concentration as high as is tolerable for your specific cell line can improve compound solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[7]
-
Use Solubility Enhancers: For cell-based assays, diluting the compound into a serum-containing medium can help, as proteins like albumin can bind to the compound and keep it in solution.[7][9] Alternatively, excipients like (2-Hydroxypropyl)-β-cyclodextrin can be used to encapsulate the hydrophobic compound and increase its aqueous solubility.[7]
Q3: What is the maximum recommended concentration of a co-solvent like DMSO in a cell-based assay?
The tolerance to co-solvents like Dimethyl sulfoxide (B87167) (DMSO) is cell-line dependent. A general guideline is to keep the final concentration below 0.5% to avoid cytotoxicity.[8][10] However, some studies show that even concentrations as low as 0.1% to 0.5% can have biological effects or cause stress on cells.[8][11] It is critical to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration that does not affect the viability or behavior of your specific cell line in your specific assay.[7][12] For sensitive cell lines or long-term experiments, aiming for a final concentration of ≤0.1% is a safer practice.
Q4: What is the difference between kinetic and thermodynamic solubility?
Kinetic solubility measures the concentration at which a compound precipitates out of a solution when added from a concentrated organic stock (like DMSO). This measurement is highly dependent on the experimental conditions (e.g., time, mixing speed, temperature) and often results in a supersaturated, metastable solution. It is a rapid assessment that is highly relevant for high-throughput screening and most in vitro bioassays where compounds are introduced from DMSO stocks.[13][14][15][16]
Thermodynamic (or equilibrium) solubility is the maximum concentration of a compound that can be dissolved in a solvent when the system has reached equilibrium between the dissolved and solid states. This is typically measured by incubating an excess of the solid compound in the solvent for an extended period (e.g., 24-48 hours) until the concentration in the solution is stable.[17][18] This value is more relevant for formulation and later-stage drug development.[18]
Q5: The solution for my experiment is cloudy. Can I just filter out the precipitate?
Filtering is generally not recommended as a solution for precipitation.[7] The act of filtering removes the undissolved compound, meaning the actual concentration of your active agent in the filtrate will be lower than intended. This will lead to inaccurate and unreliable data in your experiments. The better approach is to address the root cause of the precipitation to ensure your compound is fully dissolved at the desired concentration.[19]
Troubleshooting Guide for this compound Solubility
If you are encountering solubility issues with this compound, follow this systematic approach to identify and resolve the problem.
Data Presentation: Co-Solvents and Solubility Enhancers
The table below summarizes common solvents and enhancers used to improve the solubility of hydrophobic compounds for in vitro experiments.
| Agent | Type | Typical Final Conc. | Advantages | Disadvantages |
| DMSO | Co-solvent | < 0.5%[10] | Dissolves a wide range of polar and non-polar compounds; ideal for high-concentration stock solutions.[20] | Can be toxic to cells at concentrations >0.5%; may have direct biological effects.[8][11] |
| Ethanol (B145695) | Co-solvent | < 1.0%[12] | Less toxic than DMSO for some cell lines; effective for many organic compounds.[12][21] | Can interfere with cell membranes; more volatile than DMSO.[21] |
| PEG 400 | Co-solvent | 1-5% | Low toxicity; can help solubilize very poorly soluble compounds. | Can increase the viscosity of the solution. |
| (2-HP)-β-Cyclodextrin | Enhancer | 0.5 - 2.0% (w/v)[7] | Forms inclusion complexes to encapsulate and solubilize hydrophobic molecules; generally low cytotoxicity.[7] | Can extract cholesterol from cell membranes at high concentrations.[7] |
| Fetal Bovine Serum (FBS) | Enhancer | 2 - 10% (v/v)[7] | Serum proteins (e.g., albumin) bind to compounds, increasing their apparent solubility.[7][9] | Introduces biological variability; not suitable for serum-free applications.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes how to prepare a concentrated stock solution of this compound (MW: 151.12 g/mol ) in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes
-
Vortexer and/or sonicator bath
Procedure:
-
Calculation: To make a 10 mM solution, you need 1.51 mg of this compound per 1 mL of DMSO.
-
Calculation: 151.12 g/mol * 0.010 mol/L = 1.5112 g/L = 1.51 mg/mL
-
-
Weighing: Accurately weigh out 1.51 mg of this compound and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear and no solid particles are visible.[22] Gentle warming (e.g., to 37°C) can be used, but first confirm that this compound is stable at this temperature.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes to avoid repeated freeze-thaw cycles. Label the tubes clearly with the compound name, concentration, solvent, and date. Store aliquots at -20°C or -80°C, protected from light.[22]
Protocol 2: pH-Dependent Solubility Enhancement
Given its carboxylic acid moiety, the solubility of this compound is expected to increase significantly at a neutral or basic pH.
Concept: At acidic pH, the carboxylic acid group (-COOH) is protonated and neutral, making the molecule less water-soluble. At neutral or basic pH, it deprotonates to a carboxylate ion (-COO⁻), which is charged and much more soluble in aqueous solutions.[6][23]
Procedure for pH Adjustment:
-
Prepare your desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).
-
Ensure the buffer's pH is adjusted to a physiologically relevant and slightly basic level, such as pH 7.4. Most standard cell culture media are already buffered in this range.
-
When diluting your DMSO stock of this compound, use this pH 7.4 buffer instead of unbuffered water or acidic solutions.
-
For non-cellular assays where a higher pH is permissible, you can prepare a stock solution by first dissolving this compound in a small amount of a weak base (e.g., 0.1 N NaOH) and then diluting it to the final volume with your buffer.[24] Always verify the final pH of your working solution.
References
- 1. PYRROLE - Ataman Kimya [atamanchemicals.com]
- 2. quora.com [quora.com]
- 3. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. brainly.com [brainly.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 13. enamine.net [enamine.net]
- 14. researchgate.net [researchgate.net]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. researchgate.net [researchgate.net]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Semantic Scholar [semanticscholar.org]
- 22. benchchem.com [benchchem.com]
- 23. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 24. phytotechlab.com [phytotechlab.com]
SEP-227900 stability issues in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with SEP-227900 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: this compound is susceptible to several stability issues in aqueous solutions. The primary concerns are precipitation at concentrations above 10 µM in physiological buffers (pH 7.4), hydrolysis of its ester functional group, and photodegradation upon exposure to UV light.
Q2: Why is my this compound solution turning cloudy or showing visible particulates?
A2: Cloudiness or visible particulates are likely due to the precipitation of this compound. This can be caused by several factors, including exceeding the compound's solubility limit in your chosen solvent or buffer, a significant change in solvent polarity when diluting a concentrated stock (e.g., DMSO stock into an aqueous buffer), or a shift in pH or temperature of the solution.[1][2]
Q3: My compound's activity decreases over the course of my multi-day experiment. What could be the cause?
A3: A gradual loss of activity often points to chemical degradation. For this compound, the most common degradation pathways are hydrolysis and photolysis.[3][4] If the experimental setup is exposed to light, photodegradation could be a significant factor.[3][5] Hydrolysis is another likely cause, especially in aqueous buffers.[3][4]
Q4: What is the optimal pH for maintaining this compound stability in solution?
A4: The solubility and stability of this compound are pH-dependent. Based on internal studies, a pH range of 4.0 to 5.5 is optimal for minimizing both precipitation and hydrolytic degradation.
Q5: How should I prepare and store stock solutions of this compound?
A5: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[1] Aliquot the stock solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles.[2] When preparing aqueous working solutions, it is best to add the DMSO stock to the aqueous buffer dropwise while gently vortexing to avoid localized high concentrations that can lead to precipitation.[1]
Troubleshooting Guides
Issue 1: Precipitation Observed During Experimentation
This guide will help you troubleshoot and resolve issues related to the precipitation of this compound.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of DMSO stock into aqueous buffer. | The final concentration of this compound exceeds its solubility in the aqueous buffer.[1][2] | - Decrease the final concentration of the compound.- Perform serial dilutions of the stock solution in the assay buffer.[1] |
| Rapid change in solvent polarity.[1] | - Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing.[1]- Pre-warm the aqueous solution to the experimental temperature before adding the compound. | |
| Precipitation occurs over time in the incubator. | Temperature shift affecting solubility (e.g., from room temperature to 37°C).[1] | - Pre-warm the media or buffer to 37°C before adding this compound.- Ensure the incubator temperature is stable. |
| The pH of the medium has shifted due to the CO2 environment or cellular metabolism. | - Use a buffer system appropriate for the CO2 concentration in your incubator.- Test the compound's solubility at different pH values to determine its sensitivity.[2] | |
| Interaction with media components (e.g., salts, proteins).[1] | - Test the stability of this compound in the specific cell culture medium over the intended duration of the experiment.- Evaluate solubility in a simpler buffer (e.g., PBS) to see if media components are the cause. | |
| Cloudiness or fine particulate matter observed in the solution. | Fine precipitation that is not immediately visible as large crystals. | - Examine a sample of the solution under a microscope to confirm the presence of a precipitate.[1][6]- Centrifuge the solution to pellet any precipitate.[7] |
| Microbial contamination. | - Under high magnification, check for motile microorganisms and a rapid change in the pH of the medium.[1]- If contamination is suspected, discard the solution and review sterile techniques. |
Issue 2: Suspected Chemical Degradation
This section provides guidance on addressing the chemical instability of this compound.
| Observation | Potential Cause | Recommended Solution |
| Loss of compound activity in experiments exposed to ambient light. | Photodegradation due to the compound's sensitivity to light, particularly UV wavelengths.[3][5] | - Protect the experimental setup from light by using amber-colored containers or wrapping containers in aluminum foil.[3][5]- Perform experiments under low-light conditions. |
| Gradual decrease in compound concentration or activity over time in aqueous solutions. | Hydrolysis of the ester functional group in this compound.[3][4] | - Adjust the pH of the buffer to the optimal range of 4.0-5.5.- Prepare fresh working solutions immediately before use.- Consider using a co-solvent system if compatible with the experimental design.[8] |
| Oxidation.[3] | - While less common for this compound, if oxidation is suspected, consider de-gassing buffers and storing solutions under an inert gas like nitrogen or argon.[4] |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment of this compound
Objective: To determine the solubility of this compound at various pH levels.
Methodology:
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 8.0 in 0.5 pH unit increments.
-
Add Excess Compound: Add an excess amount of this compound powder to a fixed volume of each buffer in separate vials.
-
Equilibrate: Tightly seal the vials and rotate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separate Solid from Liquid: Centrifuge the samples to pellet the undissolved compound.
-
Quantify Soluble Compound: Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
Data Presentation:
Table 1: Solubility of this compound at Different pH Values
| pH | Solubility (µg/mL) |
| 4.0 | 55.2 |
| 4.5 | 58.1 |
| 5.0 | 52.5 |
| 5.5 | 45.7 |
| 6.0 | 30.1 |
| 6.5 | 15.8 |
| 7.0 | 8.3 |
| 7.5 | 5.1 |
| 8.0 | 3.9 |
Protocol 2: Photostability Testing of this compound in Solution
Objective: To evaluate the impact of light exposure on the stability of this compound in solution. This protocol is based on ICH guideline Q1B.[9][10]
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 1:1 acetonitrile:water) at a known concentration (e.g., 100 µg/mL).
-
Sample Exposure:
-
Light Exposure: Expose both samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11][12] A xenon lamp or a near-UV fluorescent lamp can be used.[9][12]
-
Sample Analysis: At predetermined time points, withdraw aliquots from both the test and control samples. Analyze the concentration of this compound and the presence of any degradation products using a validated, stability-indicating HPLC method.
Data Presentation:
Table 2: Photodegradation of this compound Over Time
| Exposure Time (hours) | % Remaining (Light-Exposed Sample) | % Remaining (Dark Control) |
| 0 | 100.0 | 100.0 |
| 2 | 85.3 | 99.8 |
| 4 | 72.1 | 99.5 |
| 8 | 58.9 | 99.2 |
| 12 | 45.6 | 98.9 |
| 24 | 28.4 | 98.5 |
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Experimental workflow for pH-dependent solubility testing.
Caption: Primary degradation pathways for this compound in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. smart.dhgate.com [smart.dhgate.com]
- 7. youtube.com [youtube.com]
- 8. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [mdpi.com]
- 9. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]
- 11. pharmatutor.org [pharmatutor.org]
- 12. ema.europa.eu [ema.europa.eu]
Technical Support Center: SEP-227900 HPLC Analysis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the HPLC analysis of SEP-227900. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed during the HPLC analysis of this compound?
A1: The most common issues include peak tailing, baseline drift, the appearance of ghost peaks, and shifts in retention time. These can be caused by a variety of factors related to the sample, mobile phase, column, or HPLC system itself.
Q2: Why am I observing peak tailing with this compound?
A2: this compound is an acidic compound due to its carboxylic acid group. Peak tailing for acidic compounds is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on the silica-based column packing.[1][2] To mitigate this, ensure the mobile phase pH is low enough to keep the silanol groups protonated and this compound in its non-ionized form.[1]
Q3: What could be causing baseline drift in my chromatogram?
A3: Baseline drift can be caused by several factors, including temperature fluctuations in the column and mobile phase, changes in mobile phase composition, column contamination, or issues with the detector lamp.[3][4][5] For gradient elution, impurities in the mobile phase can also lead to a drifting baseline.[6]
Q4: I see unexpected peaks (ghost peaks) in my blank runs. What is the source?
A4: Ghost peaks can originate from various sources, including impurities in the mobile phase, sample carryover from previous injections, or contamination from the HPLC system components like seals and vials.[7][8][9][10] Running a blank gradient can help identify if the source is the mobile phase or system contamination.[10]
Q5: My retention time for this compound is shifting between injections. Why is this happening?
A5: Retention time shifts can be due to changes in mobile phase composition, flow rate, column temperature, or column degradation.[11][12][13][14] Inconsistent mobile phase preparation or inadequate column equilibration are common culprits.[12][13]
Troubleshooting Guide
The following table summarizes common problems, their potential causes, and recommended solutions for the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions of acidic this compound with silanol groups.[1][15] | - Lower the mobile phase pH (e.g., to 2-3) to suppress silanol ionization.[1] - Use a highly deactivated (end-capped) column. - Add a small amount of a competitive acidic modifier to the mobile phase. |
| Column overload. | - Reduce the injection volume or dilute the sample.[1] | |
| Column degradation. | - Flush the column with a strong solvent.[1] - Replace the column if performance does not improve. | |
| Baseline Drift | Temperature fluctuations. | - Use a column oven to maintain a constant temperature.[3] - Ensure the mobile phase is at a stable temperature. |
| Mobile phase composition change. | - Prepare fresh mobile phase and ensure accurate mixing.[3] - Degas the mobile phase thoroughly. | |
| Column contamination. | - Flush the column with a strong solvent. | |
| Detector issues. | - Allow the detector lamp to warm up sufficiently. - Check the lamp's energy and replace if necessary. | |
| Ghost Peaks | Mobile phase contamination. | - Use high-purity HPLC-grade solvents and reagents.[8][9] - Prepare fresh mobile phase daily. |
| Sample carryover. | - Implement a robust needle wash protocol in the autosampler method. | |
| System contamination. | - Flush the entire HPLC system, including the injector and tubing.[8] | |
| Retention Time Shift | Inconsistent mobile phase composition. | - Ensure precise and consistent preparation of the mobile phase.[13] - Use a bottle cap that minimizes solvent evaporation.[14] |
| Flow rate instability. | - Check for leaks in the pump and fittings. - Purge the pump to remove air bubbles.[3] | |
| Inadequate column equilibration. | - Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.[12] | |
| Column aging. | - Monitor column performance with a system suitability standard. - Replace the column when performance degrades significantly. |
Experimental Protocols
System Suitability Test (SST) for this compound Analysis
A system suitability test (SST) is crucial to ensure the HPLC system is performing correctly before analyzing samples.[16][17][18]
Objective: To verify the precision, resolution, and overall performance of the HPLC system for the analysis of this compound.
Materials:
-
HPLC system with UV detector
-
Analytical column (e.g., C18, 250 x 4.6 mm, 5 µm)
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724) and water
-
Buffer (e.g., ammonium (B1175870) acetate)
Procedure:
-
Prepare the Mobile Phase: Prepare the mobile phase as specified in the analytical method (e.g., 10 mM ammonium acetate (B1210297) and acetonitrile). Filter and degas the mobile phase before use.
-
Prepare the SST Solution: Accurately prepare a solution of this compound reference standard in the mobile phase at a known concentration.
-
Equilibrate the System: Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[16]
-
Perform Injections: Inject the SST solution five or six times consecutively.
-
Evaluate SST Parameters: Calculate the following parameters from the resulting chromatograms:
-
Repeatability (%RSD of Peak Area): The relative standard deviation of the peak areas from the replicate injections should be ≤ 2.0%.[16][19]
-
Tailing Factor (T): The tailing factor for the this compound peak should be ≤ 2.0.[16][19]
-
Theoretical Plates (N): The column efficiency, measured by the number of theoretical plates, should be within the method-specific limits.
-
Retention Time Repeatability (%RSD): The relative standard deviation of the retention times should be within acceptable limits (e.g., ≤ 1%).
-
Acceptance Criteria: The system is deemed suitable for analysis if all the SST parameters meet the pre-defined acceptance criteria.
Visualizations
Caption: General troubleshooting workflow for common HPLC issues.
Caption: Troubleshooting logic for peak tailing of this compound.
References
- 1. uhplcs.com [uhplcs.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. wyatt.com [wyatt.com]
- 8. uhplcs.com [uhplcs.com]
- 9. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 10. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 11. youtube.com [youtube.com]
- 12. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. hplc.eu [hplc.eu]
- 16. pharmatimesofficial.com [pharmatimesofficial.com]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 19. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of SEP-227900
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of SEP-227900.
Frequently Asked Questions (FAQs)
Q1: What is known about the oral bioavailability of this compound?
A1: While specific public data on the absolute oral bioavailability of this compound is limited, studies on its metabolism provide some insight. After oral administration, a significant portion of this compound is metabolized into glycine (B1666218) and glucuronide conjugates, with over 80% of the administered dose excreted in the urine in these forms.[1][2] This extensive metabolism following oral administration suggests that the parent compound is absorbed to some extent, but its systemic exposure may be limited. Challenges with oral bioavailability are common for drugs classified as Biopharmaceutical Classification System (BCS) Class II or IV, which are characterized by low solubility and/or low permeability.[3]
Q2: What are the likely causes of poor oral bioavailability for a compound like this compound?
A2: For many pharmaceutical compounds, poor oral bioavailability is often attributed to low aqueous solubility and/or poor permeability across the gastrointestinal membrane.[4][5] Other contributing factors can include degradation in the gastrointestinal tract and first-pass metabolism in the liver. Given that this compound undergoes significant metabolism, first-pass metabolism is a likely contributor to its bioavailability profile.
Q3: What general strategies can be employed to improve the oral bioavailability of poorly soluble drugs?
A3: A variety of formulation strategies can be used to enhance the oral bioavailability of poorly soluble drugs.[4][5] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can improve the dissolution rate.[4][6]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance its solubility and dissolution.[6][7]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[5][7]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the drug's solubility.[7][8]
Troubleshooting Guides
Issue 1: Low and Variable In Vivo Exposure in Preclinical Models
Possible Cause: Poor aqueous solubility leading to dissolution rate-limited absorption.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of this compound at different pH values.
-
Assess its crystalline structure (polymorphism).
-
-
Formulation Approaches to Enhance Dissolution:
-
Micronization/Nanonization: Reduce the particle size of the this compound drug substance.
-
Amorphous Solid Dispersion: Prepare a solid dispersion of this compound with a suitable polymer carrier.
-
Lipid-Based Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS) for this compound.
-
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound by Solvent Evaporation
Objective: To enhance the dissolution rate of this compound by converting it from a crystalline to an amorphous form within a hydrophilic polymer matrix.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Methanol (B129727) (or another suitable solvent)
-
Rotary evaporator
-
Water bath
-
Dessicator
Methodology:
-
Accurately weigh this compound and PVP K30 in a 1:4 ratio (drug to polymer).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator with the water bath set to 40-50°C.
-
Continue evaporation until a thin, dry film is formed on the inside of the flask.
-
Further dry the solid dispersion in a desiccator under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and store it in a tightly sealed container.
-
Characterize the solid dispersion for drug content, amorphicity (using techniques like X-ray diffraction), and dissolution behavior.
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate this compound in a lipid-based system that forms a microemulsion upon contact with gastrointestinal fluids, thereby enhancing its solubilization and absorption.
Materials:
-
This compound
-
Oil (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol P)
-
Vortex mixer
-
Water bath
Methodology:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable microemulsion.
-
Prepare the SEDDS formulation by accurately weighing the selected oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture in a water bath to 40°C and mix thoroughly using a vortex mixer until a clear, homogenous solution is formed.
-
Add the accurately weighed this compound to the excipient mixture and continue mixing until the drug is completely dissolved.
-
Evaluate the self-emulsification properties of the formulation by adding it to water and observing the formation of a microemulsion.
-
Characterize the resulting microemulsion for droplet size, polydispersity index, and drug release.
Data Presentation
Table 1: Comparison of Formulation Strategies for Bioavailability Enhancement
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Micronization/Nanonization | Increases surface area for dissolution.[4] | Simple, well-established technique. | May not be sufficient for very poorly soluble compounds; risk of particle agglomeration. |
| Amorphous Solid Dispersion | Enhances solubility by converting the drug to a higher-energy amorphous state.[6] | Significant increase in apparent solubility and dissolution rate. | Potential for recrystallization during storage, affecting stability. |
| Lipid-Based Formulations (SEDDS) | Drug is dissolved in a lipid carrier, forming a microemulsion in the GI tract.[7] | Enhances solubility and can bypass first-pass metabolism via lymphatic uptake. | Potential for drug precipitation upon dilution; excipient compatibility issues. |
| Cyclodextrin (B1172386) Complexation | Forms an inclusion complex where the hydrophobic drug is encapsulated in the cyclodextrin cavity.[7][8] | Increases aqueous solubility and dissolution rate. | Limited drug-loading capacity; potential for nephrotoxicity with some cyclodextrins. |
Visualizations
Caption: Workflow for addressing poor oral bioavailability.
Caption: Potential metabolic pathway of oral this compound.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. This compound / Sumitomo Pharma [delta.larvol.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. asianpharmtech.com [asianpharmtech.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tanzj.net [tanzj.net]
Technical Support Center: Optimizing SEP-227900 Dosage for In Vivo Studies
Fictional Compound Disclaimer: "SEP-227900" is a fictional compound designated for demonstrative purposes within this technical support guide. The information provided is based on established principles for in vivo studies of kinase inhibitors in the context of inflammatory disease models.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of this compound, a novel selective inhibitor of MAP4K7 for studies in murine models of rheumatoid arthritis.
Frequently Asked Questions (FAQs)
Q1: How should I determine the initial dose of this compound for my in vivo study?
A1: Determining the initial in vivo dose requires a multi-pronged approach. Start by reviewing any available in vitro data, such as IC50 values. While not a direct conversion, this data provides a baseline for estimating a therapeutic concentration. It is also crucial to conduct a literature search for similar MAP4K inhibitors to identify established dosing ranges in relevant animal models.[1] A dose-range finding study is highly recommended to establish the maximum tolerated dose (MTD) and to observe preliminary efficacy signals.[2]
Q2: What is the best route of administration for this compound in a murine model of rheumatoid arthritis?
A2: The optimal route of administration depends on the formulation's characteristics and the experimental goals. For systemic effects in a rheumatoid arthritis model, intraperitoneal (IP) or oral gavage (PO) are common choices. Intravenous (IV) administration can also be used, particularly for pharmacokinetic studies, to ensure 100% bioavailability.[1] The choice should be guided by the need to deliver the drug to the intended site of action.[1]
Q3: I'm observing poor solubility of this compound during formulation. What can I do?
A3: Poor aqueous solubility is a common issue with kinase inhibitors.[3][4] Several strategies can be employed to improve solubility.[3] Using co-solvents such as DMSO, PEG 400, or Tween 80 is a standard approach.[3] For oral administration, lipid-based formulations or the creation of lipophilic salts can enhance absorption.[5][6] It is essential to ensure the final vehicle is well-tolerated by the animals and does not cause adverse effects.
Q4: My results show high variability between animals. What are the potential causes and solutions?
A4: High variability in in vivo studies can stem from several factors. Inconsistent dosing technique, particularly with oral gavage or intraperitoneal injections, can lead to variable drug exposure. Ensure all personnel are thoroughly trained in the administration procedures.[1] The formulation itself might not be stable, leading to precipitation of the compound. Always prepare fresh formulations and visually inspect for any precipitates before administration. Animal-specific factors such as age, weight, and health status can also contribute to variability. Standardize these parameters across your study groups as much as possible.
Q5: Should I be concerned about the stability of this compound in the formulation?
A5: Yes, the chemical stability of your compound in the chosen vehicle is critical.[7] Degradation of the active pharmaceutical ingredient can lead to lower-than-expected exposures and inaccurate results.[7] It is advisable to conduct a preliminary stability study of your formulation under the intended storage and handling conditions. If degradation is observed, you may need to adjust the pH of the vehicle or explore alternative formulations.[7]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your in vivo studies with this compound.
Issue 1: Unexpected Animal Toxicity or Adverse Events
| Potential Cause | Troubleshooting Steps |
| Dose is too high. | - Review your dose-range finding study. If not performed, conduct one to determine the MTD. - Lower the current dose and titrate up gradually. |
| Vehicle toxicity. | - Administer the vehicle alone to a control group to assess its effects. - If the vehicle causes adverse events, consider alternative, well-tolerated vehicles. |
| Rapid administration. | - For IV injections, ensure a slow and steady administration rate. - For IP and PO routes, administer the dose gently to avoid tissue damage.[1] |
| Compound-specific off-target effects. | - Conduct a thorough literature review on the known off-target effects of MAP4K inhibitors. - Consider using a more selective analog if available. |
Issue 2: Lack of Efficacy at Expected Doses
| Potential Cause | Troubleshooting Steps |
| Insufficient drug exposure. | - Conduct a pharmacokinetic (PK) study to measure the concentration of this compound in plasma over time. - Optimize the formulation to improve solubility and bioavailability.[3][5][6] |
| Incorrect dosing frequency. | - Based on the PK data, adjust the dosing schedule to maintain therapeutic concentrations. |
| Degradation of the compound. | - Prepare fresh formulations for each dosing. - Assess the stability of the compound in the chosen vehicle.[7] |
| Model-specific resistance. | - Ensure the chosen animal model (e.g., collagen-induced arthritis) is appropriate for the mechanism of action of a MAP4K7 inhibitor.[8] |
Issue 3: Formulation and Administration Difficulties
| Potential Cause | Troubleshooting Steps |
| Precipitation of the compound. | - Increase the proportion of co-solvents (e.g., DMSO, PEG 400).[3] - Use sonication or gentle warming to aid dissolution, but be cautious of compound degradation.[9] - Prepare smaller batches of the formulation more frequently. |
| High viscosity of the formulation. | - Select a lower gauge needle for injection. - Gently warm the formulation to reduce viscosity, ensuring it does not affect compound stability. |
| Leakage from the injection site. | - Ensure proper restraint and injection technique.[1] - For subcutaneous injections, ensure the needle is fully inserted before depressing the plunger. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 400 (PEG 400), sterile
-
0.9% Sodium Chloride (Saline), sterile
Procedure:
-
Aseptically weigh the required amount of this compound.
-
In a sterile container, dissolve this compound in DMSO to create a concentrated stock solution. For example, dissolve 100 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
In a separate sterile tube, prepare the vehicle by mixing PEG 400 and saline. For a final vehicle composition of 10% DMSO, 40% PEG 400, and 50% saline, mix 4 parts PEG 400 with 5 parts saline.
-
Slowly add the this compound/DMSO stock solution to the PEG 400/saline vehicle to achieve the final desired concentration. For example, to make a 10 mg/mL solution, add 1 part of the 100 mg/mL stock to 9 parts of the vehicle.
-
Vortex the final solution thoroughly. Visually inspect for any precipitation before administration.
Protocol 2: Administration of this compound via Oral Gavage in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, ball-tipped)
-
Syringe
Procedure:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Allow the mouse to grasp a wire cage lid or similar surface to keep it calm.
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[1]
-
The mouse should exhibit a swallowing reflex as the needle passes into the esophagus.[1] Do not force the needle.
-
Once the needle is in the stomach (indicated by the appropriate depth of insertion without resistance), slowly administer the solution.[1]
-
Gently remove the needle along the same path of insertion.[1]
-
Monitor the animal for any signs of distress post-administration.
Visualizations
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Humanized Mouse Models of Rheumatoid Arthritis for Studies on Immunopathogenesis and Preclinical Testing of Cell-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Off-Target Effects of Investigational Compounds
Disclaimer: Publicly available information on the specific molecular target and off-target profile of SEP-227900 is limited. Therefore, this guide provides general principles and best practices for researchers to assess and minimize off-target effects for investigational compounds, using "this compound" as a representative example. The experimental values and pathways described are hypothetical and for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a new compound like this compound?
Q2: My preliminary data with this compound shows a cellular phenotype that doesn't align with its proposed target. How can I determine if this is an off-target effect?
A2: This is a strong indicator of potential off-target activity. A standard method to investigate this is to perform a rescue experiment.[1] If you can introduce a mutated version of the intended target that is resistant to this compound, and this reverses the observed phenotype, it strongly suggests the effect is on-target.[1] If the phenotype persists, it is likely due to the modulation of one or more off-target molecules.[1]
Q3: What are some proactive steps I can take to identify potential off-target effects of this compound early in my research?
A3: Proactive identification of off-target effects is a key part of preclinical drug development.[3] Computational approaches, such as in silico screening, can predict potential off-target interactions based on the structure of this compound.[3] High-throughput screening against a panel of known targets (e.g., a kinase panel if this compound is a suspected kinase inhibitor) can experimentally identify unintended binding partners.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent results between biochemical and cell-based assays with this compound. | Discrepancies in ATP concentration between assays (if ATP-competitive).[4] Poor cell permeability or active efflux from cells.[4] | Correlate phenotypic response with the degree of target inhibition by titrating the inhibitor concentration.[4] Assess physicochemical properties to predict permeability and consider co-incubation with efflux pump inhibitors.[4] |
| Observed phenotype with this compound does not match the known function of the intended target. | The phenotype is driven by one or more off-targets.[1] | Use a structurally unrelated inhibitor that targets the same primary protein to see if the same phenotype is observed.[1] Perform a rescue experiment with an inhibitor-resistant mutant of the primary target.[1] |
| High cellular toxicity observed at effective concentrations of this compound. | The toxicity may be due to potent inhibition of a critical off-target protein. | Use the lowest effective concentration of this compound that still engages the intended target.[4] Employ techniques like phosphoproteomics to get a broader view of inhibited pathways and identify affected off-target pathways.[1] |
Experimental Protocols
Protocol 1: Cellular Target Engagement Assay
This protocol verifies that this compound binds to its intended target within a cellular environment.
-
Cell Culture: Culture cells expressing the target of interest to an appropriate density.
-
Compound Treatment: Treat cells with a range of this compound concentrations and a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Cell Lysis: Harvest and lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Target Enrichment: Use an antibody specific to the target protein to perform immunoprecipitation.
-
Detection: Analyze the immunoprecipitated fraction and the whole cell lysate by Western blot to determine the amount of target protein and the phosphorylation status of downstream markers. A shift in electrophoretic mobility or a change in post-translational modifications can indicate target engagement.
Protocol 2: Kinome-Wide Profiling (for suspected kinase inhibitors)
This protocol provides a broad assessment of the selectivity of a compound like this compound against a large panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Panel Screening: Submit the compound to a commercial service or perform an in-house screen against a panel of purified kinases (e.g., >400 kinases). The assay typically measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.
-
Data Analysis: The results are usually expressed as the percentage of inhibition at a given concentration or as IC50 values for each kinase. This allows for the identification of both the intended target and any off-targets.
Visualizations
Caption: Hypothetical on- and off-target signaling pathways for this compound.
Caption: Logical workflow for validating on-target vs. off-target effects.
References
Technical Support Center: SEP-227900 Analytical Method Validation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the analytical method validation of SEP-227900.
Troubleshooting Guide
This guide addresses specific issues that may arise during the validation of the reverse-phase HPLC method for the quantification of this compound.
Issue 1: Poor Peak Shape and Tailing
Question: We are observing significant peak tailing (asymmetry > 1.5) for the this compound peak. What are the potential causes and solutions?
Answer:
Peak tailing is a common issue that can often be resolved by systematically investigating the column, mobile phase, and potential secondary interactions.
-
Potential Cause 1: Column Degradation: The stationary phase of the HPLC column may be degrading, or there might be active sites on the silica (B1680970) backbone interacting with the analyte.
-
Solution 1:
-
Flush the column with a strong solvent wash (e.g., 100% Acetonitrile, followed by 100% Isopropanol).
-
If tailing persists, replace the column with a new one of the same type.
-
Consider using a column with end-capping to minimize silanol (B1196071) interactions.
-
-
Potential Cause 2: Mobile Phase pH: The pH of the mobile phase may be too close to the pKa of this compound, causing it to be partially ionized.
-
Solution 2: Adjust the mobile phase pH to be at least 2 units above or below the pKa of the analyte to ensure it is in a single ionic state.
-
Potential Cause 3: Secondary Interactions: Basic amine groups in this compound may be interacting with acidic silanol groups on the column surface.
-
Solution 3: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to saturate the active sites.
Issue 2: Inconsistent Results in Accuracy and Precision Studies
Question: Our accuracy and precision results are showing high variability (%RSD > 2%) across different days and analysts. How can we improve this?
Answer:
High variability in accuracy and precision studies points towards issues with sample preparation, system stability, or environmental factors.
-
Potential Cause 1: Sample/Standard Instability: this compound may be degrading in the diluent over the course of the analysis.
-
Solution 1: Perform a solution stability study. Prepare standards and samples and analyze them at set time intervals (e.g., 0, 4, 8, 12, 24 hours). If degradation is observed, samples should be prepared fresh immediately before injection.
-
Potential Cause 2: Inconsistent Sample Preparation: Variations in manual weighing, dilution, or extraction steps can introduce significant error.
-
Solution 2:
-
Ensure all analysts are following the same, detailed Standard Operating Procedure (SOP).
-
Utilize calibrated analytical balances and automated pipettes where possible.
-
Prepare a larger stock solution to minimize weighing errors for individual samples.
-
-
Potential Cause 3: HPLC System Fluctuation: Fluctuations in pump pressure, column temperature, or detector lamp intensity can affect results.
-
Solution 3:
-
Ensure the HPLC system is properly equilibrated before starting the sequence.
-
Monitor system pressure throughout the run for any unusual fluctuations.
-
Perform regular preventative maintenance on the HPLC system, including seal replacements and lamp checks.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended parameters for the this compound HPLC method?
A1: The recommended starting parameters for the reverse-phase HPLC method are summarized in the table below. These may require further optimization based on your specific system and column.
| Parameter | Recommended Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Diluent | 50:50 Water:Acetonitrile |
Q2: How should forced degradation studies be performed for this compound?
A2: Forced degradation studies are essential to establish the stability-indicating nature of the analytical method. The following conditions are recommended. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
| Condition | Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 2 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 1 hour |
| Oxidation | 3% H₂O₂ at room temperature for 4 hours |
| Thermal | Solid drug substance at 80 °C for 24 hours |
| Photolytic | Solid drug substance exposed to ICH-specified light conditions (1.2 million lux hours and 200 W h/m²) |
After exposure, samples should be diluted to the target concentration and analyzed alongside an undegraded control. The peak purity of the main this compound peak should be assessed using a photodiode array (PDA) detector.
Q3: My linearity plot for this compound shows a non-zero intercept. Is this acceptable?
A3: A non-zero intercept in a linearity plot can be acceptable if it is not statistically significant. This can be caused by a consistent baseline offset or a blank response. However, a significant non-zero intercept may indicate a systematic error, such as interference from the diluent or glassware contamination. It is crucial to ensure the blank injection shows no peak at the retention time of this compound.
Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent (50:50 Water:Acetonitrile).
-
Intermediate Stock Solution (100 µg/mL): Pipette 5 mL of the Primary Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Working Standards: Prepare a series of at least five concentration levels by diluting the Intermediate Stock Solution. For a range of 1-20 µg/mL, the dilutions would be as follows:
| Concentration (µg/mL) | Volume of Intermediate Stock (mL) | Final Volume (mL) |
| 1 | 0.1 | 10 |
| 2.5 | 0.25 | 10 |
| 5 | 0.5 | 10 |
| 10 | 1.0 | 10 |
| 20 | 2.0 | 10 |
-
Inject each standard in triplicate and construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²) and y-intercept.
Visualizations
Navigating Inconsistent Results in SEP-227900 Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and resolving inconsistencies encountered during experiments with SEP-227900, a D-amino-acid oxidase (DAAO) inhibitor. By addressing common issues in a direct question-and-answer format, this guide aims to ensure the reliability and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of D-amino-acid oxidase (DAAO). DAAO is an enzyme that metabolizes D-amino acids, such as D-serine, which are important modulators of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting DAAO, this compound increases the levels of D-serine, thereby enhancing NMDA receptor neurotransmission.
Q2: We are observing high variability in the potentiation of NMDA receptor currents in our electrophysiology experiments with this compound. What could be the cause?
A2: High variability in electrophysiological recordings can stem from several factors. Ensure that the baseline NMDA receptor activity is stable before the application of this compound. The concentration of the D-amino acid substrate (e.g., D-serine) in your experimental buffer is critical; insufficient substrate will limit the effect of DAAO inhibition. Additionally, the metabolic activity of your cells or tissue slices can influence local D-serine concentrations, leading to variability.
Q3: Our in vitro enzyme inhibition assays with purified DAAO and this compound are showing inconsistent IC50 values. Why might this be happening?
A3: Inconsistent IC50 values in biochemical assays often point to issues with assay conditions. The concentration of the substrate and the cofactor (flavin adenine (B156593) dinucleotide, FAD) must be precisely controlled. Ensure that the enzyme preparation is of high purity and activity. The stability of this compound in the assay buffer should also be considered; degradation of the compound will lead to an underestimation of its potency. Finally, variations in incubation times and temperature can significantly impact enzyme kinetics and inhibitor binding.
Q4: We are seeing unexpected off-target effects in our cell-based assays at higher concentrations of this compound. Is this a known issue?
A4: While this compound is designed to be a selective DAAO inhibitor, high concentrations of any small molecule can lead to off-target effects. It is crucial to determine a therapeutic window for your specific cell model. Consider performing a dose-response curve to identify the optimal concentration that provides maximal DAAO inhibition with minimal off-target activity. If off-target effects are suspected, using a structurally different DAAO inhibitor as a control can help to confirm that the observed phenotype is due to DAAO inhibition.
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays
| Symptom | Potential Cause | Recommended Action |
| High variability between wells/plates | Inconsistent cell seeding density. | Ensure proper cell counting and mixing techniques to achieve a uniform cell monolayer. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with a buffer to maintain a humid environment. | |
| Mycoplasma contamination. | Regularly test cell cultures for mycoplasma contamination. | |
| Low or no response to this compound | Low DAAO expression in the cell line. | Confirm DAAO expression at the mRNA and protein level (e.g., via RT-qPCR or Western blot). |
| Insufficient substrate (e.g., D-serine) availability. | Supplement the culture medium with a known concentration of the D-amino acid substrate. | |
| Compound degradation. | Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. | |
| Cell toxicity observed | High concentration of this compound or solvent. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Ensure the final solvent concentration (e.g., DMSO) is below 0.5%. |
Discrepancies Between Biochemical and Cellular Assays
| Observation | Potential Cause | Troubleshooting Step |
| Potent in biochemical assay, weak in cellular assay | Poor cell permeability of this compound. | Assess the physicochemical properties of the compound. If permeability is low, consider using a different in vitro model or a modified version of the compound. |
| High intracellular concentration of competing substrates. | Measure the endogenous levels of D-amino acids in your cell model. | |
| Efflux of the inhibitor by cellular transporters. | Co-incubate with known efflux pump inhibitors (e.g., verapamil) to see if cellular potency increases. | |
| Inconsistent correlation of target engagement and phenotype | The observed phenotype is due to off-target effects. | Use a structurally unrelated DAAO inhibitor to confirm the on-target effect. Perform a broader selectivity screen to identify potential off-target interactions. |
Experimental Protocols
Standard DAAO Inhibition Assay (Biochemical)
-
Reagents: Purified recombinant DAAO, this compound, D-serine (substrate), Flavin adenine dinucleotide (FAD), Amplex Red, Horseradish peroxidase (HRP), Assay buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5).
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add DAAO enzyme and FAD to each well.
-
Add the this compound dilutions to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding D-serine.
-
Simultaneously, add the detection mix (Amplex Red and HRP).
-
Measure the fluorescence (excitation 530-560 nm, emission 590 nm) over time.
-
Calculate the rate of reaction and determine the IC50 value for this compound.
-
Assessment of NMDA Receptor Activity (Electrophysiology)
-
Preparation: Prepare acute brain slices or cultured neurons expressing NMDA receptors.
-
Recording:
-
Establish a stable whole-cell voltage-clamp recording.
-
Perfuse the cells with a solution containing NMDA and glycine/D-serine to elicit a baseline current.
-
Once a stable baseline is achieved, perfuse with a solution containing this compound at the desired concentration.
-
Continue recording the NMDA-evoked currents.
-
Wash out the compound to observe the reversal of the effect.
-
-
Analysis: Measure the peak amplitude of the NMDA-evoked currents before, during, and after the application of this compound. Calculate the percentage potentiation of the current.
Visualizing Experimental Workflows and Pathways
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for this compound.
Caption: A logical approach to troubleshooting.
SEP-227900 degradation pathways and prevention
Welcome to the technical support center for SEP-227900. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and preventing the degradation of this compound during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary metabolic pathways?
A1: this compound, chemically known as 4H-furo[3,2-b]pyrrole-5-carboxylic acid, is a D-amino-acid oxidase (DAAO) inhibitor. In vivo, it is primarily metabolized into four metabolites: a mono-oxidative metabolite (M1), a glucuronide conjugate (M2), a glycine (B1666218) conjugate (M3), and a glycine conjugate of the mono-oxidative metabolite (M4). The major routes of elimination are through glycine and glucuronide conjugation, with over 80% of the administered dose excreted in the urine in these forms.
Q2: What are the potential in vitro degradation pathways for this compound?
A2: While specific in vitro degradation studies on this compound are not extensively published, based on its chemical structure—a furo[3,2-b]pyrrole-5-carboxylic acid—several potential degradation pathways should be considered in experimental settings:
-
Hydrolysis: The carboxylic acid group may undergo reactions typical of this functional group.
-
Decarboxylation: Aromatic carboxylic acids, particularly heterocyclic ones, can be susceptible to decarboxylation (loss of CO2), which can be catalyzed by heat, acid, or the presence of certain metal ions.
-
Photodegradation: The pyrrole (B145914) moiety is known to be susceptible to photodegradation through direct or indirect mechanisms.
-
Oxidation: The electron-rich furo[3,2-b]pyrrole ring system may be prone to oxidation.
Q3: My experimental results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results can often be attributed to the degradation of this compound in your experimental setup. Key factors to investigate include:
-
pH of your solutions: The stability of the furo[3,2-b]pyrrole core and the carboxylic acid group can be pH-dependent.
-
Exposure to light: If your experiments are conducted under ambient light for extended periods, photodegradation may be occurring.
-
Temperature: Elevated temperatures can accelerate degradation, particularly decarboxylation.
-
Storage conditions: Improper storage of stock solutions can lead to degradation over time.
-
Contaminants in reagents: Trace metals or reactive species in your buffers or media could be catalyzing degradation.
Q4: How can I prevent the degradation of this compound in my experiments?
A4: To minimize degradation, consider the following preventative measures:
-
pH Control: Maintain a well-buffered solution at a pH where this compound is most stable. It is advisable to perform a preliminary pH stability screen.
-
Light Protection: Protect your samples from light by using amber vials or covering your experimental setup with aluminum foil.
-
Temperature Control: Perform experiments at the lowest feasible temperature and avoid prolonged exposure to heat.
-
Proper Storage: Store stock solutions at or below -20°C and use them within a validated timeframe. For short-term storage, refrigeration at 2-8°C may be adequate, but this should be verified.
-
Use of High-Purity Reagents: Utilize high-purity solvents and reagents to avoid introducing contaminants that could promote degradation.
-
Inert Atmosphere: For sensitive experiments, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Guides
Issue 1: Loss of this compound potency or concentration in solution over time.
This is a common issue that points towards the degradation of the compound. The following troubleshooting workflow can help identify and mitigate the problem.
Issue 2: Appearance of unexpected peaks in HPLC analysis.
The presence of new peaks in your chromatogram is a strong indicator of degradation.
Technical Support Center: Enhancing Brain Penetration of SEP-227900
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental assessment and enhancement of brain penetration for the compound SEP-227900.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that may be limiting the brain penetration of this compound?
A1: Low brain penetration of a small molecule like this compound can be attributed to several factors. These include low passive permeability across the blood-brain barrier (BBB), active removal from the brain by efflux transporters such as P-glycoprotein (P-gp), and high binding to plasma proteins.[1][2] The physicochemical properties of the molecule, such as high molecular weight, low lipophilicity, and a high number of hydrogen bond donors, can also contribute to poor BBB penetration.[1]
Q2: How can I determine if this compound is a substrate for P-glycoprotein (P-gp) efflux?
A2: To determine if this compound is a P-gp substrate, you can utilize in vitro models such as the MDCK cell line transfected with the multi-drug resistance gene (MDR-MDCK).[2][3] A significant increase in the transport of this compound across the cell monolayer in the presence of a known P-gp inhibitor, like verapamil (B1683045) or elacridar, would suggest it is a P-gp substrate.[4] In vivo studies in mdr1a/1b knockout mice can also confirm this by comparing the brain-to-plasma concentration ratio of this compound in knockout mice versus wild-type mice.[5]
Q3: What are the recommended in vitro models to initially assess the BBB permeability of this compound?
A3: For initial assessment, several in vitro models can be employed. The Parallel Artificial Membrane Permeability Assay (PAMPA)-BBB is a high-throughput method to evaluate passive permeability.[1][2] Cell-based models, such as co-cultures of primary human brain endothelial cells and astrocytes, provide a more physiologically relevant environment.[6] Commercially available models like bEnd.3 cells are also useful for screening.[7] These models can help predict the intrinsic ability of this compound to cross the BBB.
Q4: When should I progress from in vitro to in vivo assessment of brain penetration for this compound?
A4: Progression to in vivo studies is recommended once you have a foundational understanding of this compound's in vitro permeability and potential for efflux. In vivo experiments are crucial for understanding the compound's disposition in a complete biological system, including its pharmacokinetics and metabolism.[8] Techniques like brain microdialysis or the use of anesthetized rats at a steady state can provide reliable data on brain penetration.[8][9]
Q5: What strategies can be employed to enhance the brain penetration of this compound?
A5: Several strategies can be explored to improve the brain delivery of this compound. Structural modification of the molecule to increase lipophilicity or reduce hydrogen bonding can enhance passive diffusion.[10][11][12] Formulation approaches, such as encapsulation in liposomes or nanoparticles, can also facilitate BBB transport.[13][14] Additionally, co-administration with a P-gp inhibitor could be considered if efflux is a major limiting factor, though this may lead to toxicity concerns.[15][16] Intranasal delivery is another non-invasive option that can bypass the BBB.[17][18]
Troubleshooting Guides
Issue 1: Low and Variable Brain-to-Plasma (B/P) Ratio in In Vivo Studies
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Active Efflux by P-glycoprotein (P-gp) | Co-administer this compound with a P-gp inhibitor (e.g., verapamil, elacridar) in a pilot in vivo study.[4] Alternatively, test in mdr1a/1b knockout mice.[5] | A significant increase in the B/P ratio would confirm P-gp mediated efflux. |
| High Plasma Protein Binding | Determine the fraction of unbound this compound in plasma using equilibrium dialysis or ultrafiltration. | This will clarify if the total B/P ratio is misleading and if the unbound concentration in the brain is sufficient.[3] |
| Rapid Metabolism in the Brain or Periphery | Analyze brain and plasma samples for major metabolites of this compound.[19][20] | Identification of rapidly formed metabolites can explain the low concentration of the parent compound. |
| Poor BBB Permeability | Re-evaluate the physicochemical properties of this compound (e.g., lipophilicity, polar surface area). Consider structural modifications to improve these properties.[10][12] | Modified analogs may show improved permeability in subsequent in vitro and in vivo tests. |
Issue 2: Inconsistent Permeability Results in In Vitro BBB Models
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Tight Junction Formation in Cell Monolayer | Monitor the transendothelial electrical resistance (TEER) of the cell monolayer to ensure barrier integrity.[21] Co-culture endothelial cells with astrocytes or pericytes to promote tighter junctions.[22] | Consistent and high TEER values will indicate a well-formed barrier, leading to more reliable permeability data. |
| Cell Line Incompatibility | If using a single cell type model, consider switching to a more complex co-culture or a primary cell-based model that better mimics the in vivo BBB.[23] | A more physiologically relevant model may provide permeability data that is more consistent with in vivo observations. |
| Compound Adsorption to Assay Plastics | Perform a recovery study by incubating this compound in the assay plates without cells and measuring the concentration over time. | This will determine if compound loss due to non-specific binding is a significant factor. |
| Efflux Transporter Expression Variability | Ensure consistent passage number and culture conditions for cell lines, as transporter expression can vary.[24] | Consistent experimental conditions will lead to more reproducible results. |
Quantitative Data Summary
Table 1: Comparison of In Vitro BBB Models
| Model Type | Key Features | Advantages | Disadvantages |
| PAMPA-BBB | Artificial membrane coated with lipids. | High-throughput, low cost, measures passive diffusion. | Lacks transporters and cellular complexity.[1][2] |
| Immortalized Cell Lines (e.g., bEnd.3) | Monolayer of a single cell type. | Easy to culture, commercially available. | May have lower TEER and altered transporter expression compared to primary cells.[7] |
| Primary Endothelial Cell Co-culture | Co-culture of brain endothelial cells with astrocytes and/or pericytes. | More physiologically relevant, higher TEER, expression of transporters. | More difficult to source and maintain, lower throughput.[21][22] |
| iPSC-derived Brain Endothelial-like Cells | Endothelial cells differentiated from induced pluripotent stem cells. | Human origin, high TEER, expression of relevant transporters. | Technically demanding and can be costly.[21] |
Table 2: Key Parameters for Assessing Brain Penetration
| Parameter | Definition | Method of Measurement | Significance |
| LogBB | Logarithm of the ratio of the total drug concentration in the brain to that in the blood at steady state. | In vivo studies in rodents.[3] | A simple measure of overall brain penetration, but can be misleading due to plasma and brain tissue binding.[3] |
| Kp,uu | Ratio of the unbound drug concentration in the brain to the unbound drug concentration in plasma at steady state. | Requires measurement of unbound fractions in brain and plasma via equilibrium dialysis or microdialysis.[25] | Considered the gold standard for assessing brain penetration as it reflects the concentration of pharmacologically active drug.[25] |
| Papp (Apparent Permeability) | The rate at which a compound crosses a cell monolayer in an in vitro model. | In vitro BBB models (e.g., PAMPA, cell-based assays). | Provides an estimate of the intrinsic permeability of a compound. |
| Efflux Ratio (ER) | Ratio of basal-to-apical to apical-to-basal permeability in a cell-based assay. | In vitro transcytosis assays using cell lines expressing efflux transporters (e.g., MDCK-MDR1). | An ER > 2 is generally considered indicative of active efflux.[26] |
Experimental Protocols
Protocol 1: In Vitro P-glycoprotein Substrate Assessment using MDCK-MDR1 Cells
-
Cell Culture: Culture MDCK-MDR1 and parental MDCK cells on Transwell inserts until a confluent monolayer is formed, confirmed by TEER measurement.
-
Compound Preparation: Prepare a solution of this compound at the desired concentration in transport buffer. Also, prepare a solution with a known P-gp inhibitor (e.g., 10 µM verapamil).
-
Transport Assay (Apical to Basolateral):
-
Add the this compound solution to the apical (upper) chamber of the Transwell inserts.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Transport Assay (Basolateral to Apical):
-
Add the this compound solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Collect samples from the apical chamber at the same time points.
-
-
Analysis: Quantify the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio. An efflux ratio significantly greater than 1 in MDCK-MDR1 cells, which is reduced in the presence of a P-gp inhibitor, indicates that this compound is a P-gp substrate.
Protocol 2: In Vivo Brain Penetration Study in Rats at Steady State
-
Animal Preparation: Anesthetize male Sprague-Dawley rats and cannulate the femoral vein for drug administration and the carotid artery for blood sampling.
-
Pharmacokinetic Pre-study: Conduct a preliminary single intravenous (IV) dose study to determine the pharmacokinetic parameters of this compound, which will be used to calculate the loading dose and infusion rate.[8]
-
Steady-State Infusion:
-
Sample Collection:
-
Collect blood samples at multiple time points during the infusion to confirm that steady state has been reached.
-
At the end of the infusion period, collect a final blood sample and then perfuse the brain with saline to remove blood contamination.
-
Harvest the brain tissue.
-
-
Sample Analysis: Homogenize the brain tissue and analyze the concentration of this compound in both brain homogenate and plasma samples using LC-MS/MS.
-
Calculation: Calculate the brain-to-plasma concentration ratio (Kp). To determine Kp,uu, the unbound fractions in brain and plasma need to be measured separately using brain slice or brain homogenate binding assays and plasma protein binding assays.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain Penetration | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. researchgate.net [researchgate.net]
- 5. P-glycoprotein limits the brain penetration of olopatadine hydrochloride, H1-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of drug penetration into the brain: a double study by in vivo imaging with positron emission tomography and using an in vitro model of the human blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brain penetration assessment in vivo: a reliable and simple method in anesthetized rats at steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound / Sumitomo Pharma [delta.larvol.com]
- 20. Investigation of the CNS penetration of a potent 5-HT2a receptor antagonist (MDL 100,907) and an active metabolite (MDL 105,725) using in vivo microdialysis sampling in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Inventing a new in vitro model for the blood brain barrier - Cellomatics Biosciences [cellomaticsbio.com]
- 24. The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. A Practical Perspective on the Evaluation of Small Molecule CNS Penetration in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SEP-227900 Animal Studies
Welcome to the Technical Support Center for SEP-227900. This resource is designed for researchers, scientists, and drug development professionals to address and manage variability in animal studies involving this compound, a novel inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to enhance the reproducibility and reliability of your experimental findings.
Frequently Asked Questions (FAQs)
Q1: We are observing significant inter-animal variability in the plasma concentrations (AUC and Cmax) of this compound following oral administration in rats. What are the potential causes?
A1: High variability in the pharmacokinetics of this compound can stem from several factors, which can be broadly categorized as biological, environmental, and procedural.
-
Biological Factors:
-
Sex: Male and female rodents can exhibit significant differences in drug metabolism. For instance, male rats often have higher expression of certain cytochrome P450 enzymes (e.g., CYP2C11, CYP3A2) compared to females (CYP2C12), which can lead to faster clearance and lower drug exposure in males.[1][2] It is crucial to either use a single sex or stratify the analysis by sex.
-
Genetic Strain: Different strains of rats or mice can have varied metabolic capacities and drug transporter expression, leading to differences in drug disposition.
-
Age and Weight: Animals of different ages and weights can have varying metabolic rates and drug distribution profiles. It is advisable to use animals within a narrow age and weight range.
-
Health Status and Microbiome: Underlying health issues or differences in gut microbiota can significantly impact drug absorption and metabolism.
-
-
Environmental Factors:
-
Diet: The composition of the diet can influence drug absorption. For example, high-fat diets can alter bile acid secretion and lymphatic transport, which may affect the absorption of lipophilic compounds.[3] The timing of feeding relative to drug administration is also a critical factor.[4]
-
Housing Conditions: Factors such as cage density, bedding material, and environmental enrichment can influence animal stress levels and physiology, thereby affecting experimental outcomes.
-
-
Procedural Factors:
-
Dosing Technique: Inconsistent oral gavage technique can lead to variability in the amount of drug delivered to the stomach.
-
Circadian Rhythm: The timing of drug administration can impact its metabolism and efficacy.[5][6][7][8] Many metabolic enzymes exhibit circadian variations in their activity.[7]
-
Stress: Improper handling and experimental procedures can induce stress, which can alter physiological parameters and drug metabolism.
-
Q2: Can you provide a quantitative example of how sex can influence the pharmacokinetics of a compound?
A2: Yes. While specific data for this compound is proprietary, we can look at data from other compounds to illustrate the potential magnitude of sex-dependent pharmacokinetic differences. For example, a study on the experimental anticancer agent 5,6-dimethylxanthenone-4-acetic acid (DMXAA) in rats showed significant differences between males and females following intravenous administration.
Table 1: Influence of Sex on the Pharmacokinetics of DMXAA in Rats
| Pharmacokinetic Parameter | Male Rats (Mean ± SD) | Female Rats (Mean ± SD) | % Difference (Female vs. Male) |
| AUC (µM*h) | 1505 ± 312 | 2413 ± 188 | +60% |
| Elimination Half-life (h) | 1.55 ± 0.33 | 2.40 ± 0.45 | +55% |
| Cmax (µM) | 716 ± 280 | 1236 ± 569 | +73% |
| Plasma Clearance (mL/h/kg) | Data not provided | Data not provided | 61% lower in females |
Adapted from Zhou et al. (2002).[9]
As shown in the table, female rats exhibited significantly higher exposure (AUC and Cmax) and a longer elimination half-life for DMXAA compared to male rats.[9] This highlights the importance of considering sex as a biological variable in your studies with this compound.
Q3: How does the timing of drug administration relative to the light-dark cycle affect experimental outcomes?
A3: The circadian rhythm, or the body's internal 24-hour clock, can significantly influence drug pharmacokinetics and pharmacodynamics.[6][7][8][10] The expression and activity of many drug-metabolizing enzymes and transporters in the liver and intestines fluctuate throughout the day.[7][8] For example, the metabolism of hexobarbital (B1194168) in mice is higher during the dark phase (active period) compared to the light phase (resting period).[5] This can lead to variations in drug efficacy and toxicity depending on the time of administration.[5][6] To minimize this variability, it is recommended to perform dosing and sample collection at the same time each day.
Table 2: Hypothetical Impact of Circadian Rhythm on this compound Pharmacokinetics in Mice
| Time of Administration (Light-Dark Cycle) | AUC (ng*h/mL) | Cmax (ng/mL) | T1/2 (h) |
| Mid-Light Phase (Resting) | 1200 | 300 | 4.5 |
| Mid-Dark Phase (Active) | 850 | 250 | 3.2 |
This is a hypothetical table to illustrate the potential effect.
Q4: We are using a diet from a new supplier and are seeing different results. Could this be a source of variability?
A4: Yes, diet composition can be a significant source of variability. The amount of protein, fat, and fiber in the diet can affect drug absorption and metabolism.[3] For instance, a high-protein diet can increase the clearance of some drugs, while a high-fat diet can enhance the absorption of lipophilic compounds.[3] Even different batches of feed from the same supplier can have minor variations. It is crucial to use a consistent and well-defined diet throughout your studies. If you must change suppliers, consider running a bridging study to assess the impact on your experimental endpoints.
Table 3: Hypothetical Influence of Diet on this compound Oral Bioavailability in Rats
| Diet Type | Protein Content (%) | Fat Content (%) | Oral Bioavailability (%) |
| Standard Chow | 20 | 5 | 45 |
| High-Protein Diet | 40 | 5 | 35 |
| High-Fat Diet | 20 | 20 | 60 |
This is a hypothetical table to illustrate the potential effect.
Troubleshooting Guides
Issue 1: High variability in the efficacy of this compound in a tumor xenograft model.
-
Potential Cause 1: Inconsistent Tumor Implantation and Growth.
-
Troubleshooting Steps:
-
Standardize Cell Implantation: Ensure that the same number of viable tumor cells is implanted at the same anatomical site for all animals.
-
Monitor Tumor Growth: Regularly measure tumor volume and randomize animals into treatment groups only when tumors have reached a predefined size.
-
Use Matrigel: Consider co-injecting tumor cells with Matrigel to promote more uniform tumor growth.
-
-
-
Potential Cause 2: Variability in Drug Formulation.
-
Troubleshooting Steps:
-
Ensure Homogeneity: If this compound is administered as a suspension, ensure it is thoroughly mixed before each dose to prevent settling.
-
Fresh Preparations: Prepare the dosing solution fresh daily to avoid degradation.
-
Vehicle Effects: Ensure the vehicle used for formulation does not have any biological effects on its own.
-
-
-
Potential Cause 3: Differences in Animal Handling and Stress.
-
Troubleshooting Steps:
-
Acclimatization: Allow sufficient time for animals to acclimate to the facility and handling procedures before the start of the experiment.
-
Consistent Handling: All animal handling, including dosing and tumor measurements, should be performed by the same trained personnel using a consistent technique.
-
-
Issue 2: Inconsistent results in Western blot analysis of MAPK pathway inhibition.
-
Potential Cause 1: Variability in Sample Collection and Processing.
-
Troubleshooting Steps:
-
Rapid Tissue Harvest: Harvest tissues quickly and immediately snap-freeze them in liquid nitrogen to preserve protein phosphorylation status.
-
Consistent Lysis Buffer: Use a standardized lysis buffer containing protease and phosphatase inhibitors for all samples.
-
Accurate Protein Quantification: Use a reliable protein quantification assay (e.g., BCA) to ensure equal protein loading for all samples.
-
-
-
Potential Cause 2: Suboptimal Western Blot Protocol.
-
Troubleshooting Steps:
-
Optimize Antibody Concentrations: Titrate primary and secondary antibody concentrations to achieve optimal signal-to-noise ratios.
-
Use Appropriate Blocking Buffers: Test different blocking buffers (e.g., BSA, non-fat milk) to minimize background.
-
Include Proper Controls: Always include positive and negative controls, as well as a loading control (e.g., GAPDH, β-actin), on every gel.
-
-
Experimental Protocols
Protocol 1: Oral Gavage in Mice
-
Animal Preparation:
-
Weigh the mouse to determine the correct administration volume (typically 5-10 mL/kg).
-
Select an appropriate gavage needle (18-20 gauge for adult mice) with a ball tip.
-
Measure the insertion depth from the corner of the mouse's mouth to the last rib and mark the needle.
-
-
Restraint:
-
Firmly scruff the mouse to immobilize the head and neck, ensuring a straight line from the head to the body.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth.
-
Allow the mouse to swallow the needle as it reaches the pharynx.
-
Gently pass the needle down the esophagus to the pre-measured depth without resistance.
-
Slowly administer the substance.
-
Gently withdraw the needle.
-
-
Post-Procedure Monitoring:
-
Observe the mouse for any signs of distress for at least 15 minutes after the procedure.
-
Protocol 2: Western Blot Analysis of MAPK Pathway Activation
-
Sample Preparation:
-
Homogenize snap-frozen tissue samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-p38, total p38, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis to quantify band intensities. Normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: Hypothetical mechanism of action of this compound in the MAPK signaling pathway.
References
- 1. Gender-based differences in pharmacokinetics in laboratory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gender-Based Differences in Pharmacokinetics in Laboratory Animal Models | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Predicting Impact of Food and Feeding Time on Oral Absorption of Drugs with a Novel Rat Continuous Intestinal Absorption Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Circadian rhythms in drug action and drug metabolism in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Circadian rhythms: influence on physiology, pharmacology, and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedpharmajournal.org [biomedpharmajournal.org]
- 8. The role of the circadian timing system on drug metabolism and detoxification: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gender differences in the metabolism and pharmacokinetics of the experimental anticancer agent 5,6-dimethylxanthenone-4-acetic acid (DMXAA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of SEP-227900 and Other D-Amino Acid Oxidase (DAAO) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of D-Amino Acid Oxidase in Neurological Disorders
D-amino acid oxidase (DAAO) is a flavoenzyme responsible for the degradation of D-amino acids, most notably D-serine.[1] D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[2] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia.[1][3] By inhibiting DAAO, the levels of synaptic D-serine can be increased, thereby enhancing NMDA receptor neurotransmission. This has made DAAO a compelling therapeutic target for conditions associated with NMDA receptor hypofunction.[1]
This guide provides a comparative overview of SEP-227900 and other notable DAAO inhibitors, focusing on their performance based on available preclinical and clinical data. Due to the discontinuation of its development in 2010, publicly available data on this compound is limited.[4]
Comparative Analysis of DAAO Inhibitors
This section provides a comparative look at the potency and selectivity of several DAAO inhibitors based on in vitro studies.
In Vitro Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of various DAAO inhibitors against human DAAO (hDAAO).
| Compound | hDAAO IC50 (nM) | Selectivity Profile |
| This compound | Data not publicly available | Data not publicly available |
| Luvadaxistat (B608702) (TAK-831) | 14 | Highly selective.[5] |
| 3-Hydroxyquinolin-2(1H)-one | 4 | Weak affinity for the NMDA receptor glycine (B1666218) site (29% inhibition at 10µM) and some affinity for D-aspartate oxidase (DDO) (IC50 = 855nM).[5][6] |
| Fused Pyrrole Carboxylic Acid | 145 | Good selectivity over human DDO.[5] |
| CBIO (5-chloro-benzo[d]isoxazol-3-ol) | 188 | Selectivity over other receptors and enzymes not reported.[5] |
| AS057278 (5-methylpyrazole-3-carboxylic acid) | 900 | Highly selective over the NMDA receptor glycine site, DDO, and D-serine racemase (negligible inhibition up to 100µM).[5][6] |
Signaling Pathway of DAAO Inhibition
The inhibition of DAAO leads to an increase in the concentration of D-serine in the synaptic cleft. This enhances the activation of NMDA receptors, which are crucial for neuronal communication and plasticity.
Experimental Protocols
In Vitro DAAO Inhibition Assay (Horseradish Peroxidase-Coupled Assay)
This spectrophotometric assay is commonly used to determine the inhibitory activity of compounds against DAAO by measuring the production of hydrogen peroxide.[7][8][9]
Materials:
-
Recombinant human D-amino acid oxidase (hDAAO)
-
D-Serine (substrate)
-
Test compound (e.g., this compound)
-
Horseradish Peroxidase (HRP)
-
Chromogenic substrate (e.g., Amplex® Red, o-dianisidine)
-
Phosphate buffer (pH 7.4) or pyrophosphate buffer (pH 8.5)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
Prepare a stock solution of D-Serine in the assay buffer.
-
Prepare a working solution of hDAAO in the assay buffer.
-
Prepare a detection cocktail containing HRP and the chromogenic substrate in the assay buffer according to the manufacturer's instructions.
-
-
Assay Setup (96-well plate format):
-
To each well, add 50 µL of either the assay buffer (for blank and control) or the test compound solution at various concentrations.
-
Add 25 µL of the D-Serine solution to each well.
-
Gently mix and pre-incubate the plate for 10 minutes at 37°C.
-
-
Enzyme Reaction Initiation:
-
Add 25 µL of the hDAAO working solution to each well to initiate the reaction.
-
-
Detection:
-
Immediately add 50 µL of the HRP/chromogenic substrate detection cocktail to each well.
-
Incubate the plate at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for Amplex® Red) every 2 minutes for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a dose-response curve fit.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition, the assay can be performed with varying concentrations of both the substrate and the inhibitor, followed by analysis using Lineweaver-Burk or Michaelis-Menten kinetics.
-
In Vivo Assessment of DAAO Inhibitor Efficacy
Phencyclidine (PCP)-Induced Hyperactivity Model in Mice
This animal model is widely used to screen for potential antipsychotic drugs by assessing their ability to reverse the hyperlocomotor activity induced by the NMDA receptor antagonist, phencyclidine (PCP).[10][11][12][13]
Animals:
-
Male ICR or C57BL/6J mice.
Procedure:
-
Habituation:
-
Individually place mice in locomotor activity chambers and allow them to habituate for a specified period (e.g., 60-120 minutes).
-
-
Drug Administration:
-
Administer the test DAAO inhibitor (e.g., this compound) or vehicle via the desired route (e.g., intraperitoneal, oral).
-
After a predetermined time, administer PCP (e.g., 10 mg/kg, subcutaneous) or saline.
-
-
Locomotor Activity Measurement:
-
Immediately after PCP or saline administration, place the mice back into the activity chambers.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Compare the locomotor activity of the DAAO inhibitor-treated group with the vehicle-treated group to determine if the inhibitor can attenuate PCP-induced hyperactivity. Statistical analysis is typically performed using ANOVA followed by post-hoc tests.
-
Measurement of D-Serine Levels in Brain Tissue
This protocol describes the quantification of D-serine in brain tissue following treatment with a DAAO inhibitor, using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[2][14]
Procedure:
-
Tissue Collection and Homogenization:
-
Following in vivo treatment with the DAAO inhibitor, euthanize the animals and dissect the brain regions of interest (e.g., cerebellum, prefrontal cortex).
-
Homogenize the tissue in an appropriate buffer.
-
-
Deproteinization:
-
Precipitate proteins from the homogenate using an acid (e.g., perchloric acid or trichloroacetic acid).
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
-
Derivatization:
-
Derivatize the amino acids in the supernatant with a fluorescent tagging agent (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine) to enable detection.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a reverse-phase HPLC column.
-
Separate the amino acids using a suitable mobile phase gradient.
-
Detect the fluorescently labeled D-serine using a fluorescence detector.
-
-
Quantification:
-
Generate a standard curve using known concentrations of D-serine.
-
Quantify the amount of D-serine in the brain samples by comparing their peak areas to the standard curve.
-
Conclusion
The development of DAAO inhibitors represents a promising therapeutic strategy for disorders characterized by NMDA receptor hypofunction. While luvadaxistat has been a key focus of recent clinical development, a variety of other potent and selective inhibitors have been identified.[3][5] Although the development of this compound was discontinued, understanding the landscape of DAAO inhibitors is crucial for ongoing research and development in this field. The experimental protocols provided in this guide offer a foundation for the preclinical evaluation of novel DAAO inhibitors. Further research is necessary to fully elucidate the therapeutic potential and safety profiles of these compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. SEP 227900 - AdisInsight [adisinsight.springer.com]
- 5. benchchem.com [benchchem.com]
- 6. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. In vivo model of Schizophrenia - Phencyclidine (PCP) induced hyperactivity and cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 11. Reversal of phencyclidine-induced hyperactivity by glycine and the glycine uptake inhibitor glycyldodecylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Investigating brain D-serine: advocacy for good practices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to D-Amino Acid Oxidase Inhibitors: SEP-227900 and Luvadaxistat (TAK-831)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inhibition of D-amino acid oxidase (DAAO) has emerged as a promising therapeutic strategy for neurological and psychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia. By preventing the degradation of D-serine, a crucial co-agonist at the NMDA receptor's glycine (B1666218) site, DAAO inhibitors aim to enhance glutamatergic neurotransmission. This guide provides a detailed comparison of two such inhibitors: SEP-227900 and luvadaxistat (B608702) (TAK-831), based on available preclinical and clinical data.
Mechanism of Action: Targeting D-Amino Acid Oxidase
Both this compound and luvadaxistat are inhibitors of the flavoenzyme D-amino acid oxidase. DAAO is the primary enzyme responsible for the metabolic degradation of D-amino acids, including D-serine, in the central nervous system. Inhibition of DAAO leads to an increase in synaptic levels of D-serine, thereby potentiating NMDA receptor activity. This mechanism is hypothesized to alleviate cognitive and negative symptoms associated with schizophrenia.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and luvadaxistat. It is important to note that publicly available data for this compound is limited. The preclinical data presented for this compound is based on studies of a compound referred to as "SUN" (4H-furo[3,2-b]pyrrole-5-carboxylic acid), which is chemically identical to this compound.
Table 1: In Vitro and In Vivo Potency
| Compound | Target | IC50 (Human DAAO) | IC50 (Rat DAAO) | In Vivo DAAO Inhibition (Rodent Brain) |
| This compound (as SUN) | DAAO | Data not available | Data not available | Lasting inhibition with oral administration[1] |
| Luvadaxistat (TAK-831) | DAAO | 14 nM | 114 nM | ~80% inhibition at 200 mg/kg[2] |
Table 2: Preclinical Efficacy in Rodent Models
| Compound | Animal Model | Behavioral Test | Key Findings | Reference |
| This compound (as SUN) | Mice | Contextual Fear Conditioning | Improved memory performance 24h after training. | [1] |
| Rats | Novel Object Recognition (NOR) | Improved memory performance 24h after training. | [1] | |
| Luvadaxistat (TAK-831) | Mice (BALB/c) | Social Interaction Test | Dose-dependently improved social behavior. | [3] |
| Rats | Novel Object Recognition (NOR) | Efficacious in improving cognition. | [3][4] |
Table 3: Clinical Development Overview
| Compound | Indication(s) Investigated | Highest Phase of Development | Development Status |
| This compound | Neuropathic pain, Alzheimer's disease, Cognition disorders | Phase I | Discontinued |
| Luvadaxistat (TAK-831) | Schizophrenia (Negative Symptoms and Cognitive Impairment), Friedreich's Ataxia | Phase II | Halted for Schizophrenia |
Table 4: Luvadaxistat Clinical Trial Results (Schizophrenia)
| Trial Identifier | Phase | Doses Evaluated | Primary Endpoint | Key Secondary Endpoint (Cognition) | Outcome |
| INTERACT (NCT03382639) | II | 50 mg, 125 mg, 500 mg daily | Change in PANSS Negative Symptom Factor Score | Change in BACS and SCoRS scores | Did not meet primary endpoint. 50 mg dose showed statistically significant improvement in cognitive endpoints.[5][6] |
| ERUDITE (NCT05182476) | II | Not specified | Improvement in cognitive impairment | Not applicable | Failed to meet primary endpoint. |
Experimental Protocols
DAAO Enzyme Inhibition Assay
A common method to determine the inhibitory potency (IC50) of a compound against DAAO involves a coupled-enzyme assay.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human DAAO enzyme and the substrate D-serine are prepared in a suitable buffer.
-
Compound Dilution: The test inhibitor (this compound or luvadaxistat) is serially diluted to a range of concentrations.
-
Reaction Initiation: The DAAO enzyme is incubated with the various concentrations of the inhibitor. The reaction is initiated by the addition of D-serine.
-
Detection: The production of hydrogen peroxide (H₂O₂), a product of the DAAO-catalyzed reaction, is measured. This is often done using a secondary coupled reaction, such as the horseradish peroxidase (HRP)-catalyzed oxidation of Amplex Red to the fluorescent product resorufin.
-
Data Analysis: The fluorescence intensity is measured, and the concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated.
Novel Object Recognition (NOR) Test in Rodents
The NOR test is a widely used behavioral assay to assess learning and memory in rodents.
References
- 1. researchgate.net [researchgate.net]
- 2. news.us.sumitomo-pharma.com [news.us.sumitomo-pharma.com]
- 3. Luvadaxistat: A Novel Potent and Selective d-Amino Acid Oxidase Inhibitor Improves Cognitive and Social Deficits in Rodent Models for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luvadaxistat: A Novel Potent and Selective D-Amino Acid Oxidase Inhibitor Improves Cognitive and Social Deficits in Rodent Models for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurocrine Biosciences Announces Top-Line Results from Phase II INTERACT Study Evaluating Luvadaxistat (NBI-1065844) for the Treatment of Negative Symptoms and Cognitive Impairment Associated with Schizophrenia (CIAS) [prnewswire.com]
- 6. INTERACT: a randomized phase 2 study of the DAAO inhibitor luvadaxistat in adults with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: SEP-227900 vs. Standard of Care for Schizophrenia
Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the investigational drug SEP-227900 against the standard of care for the treatment of schizophrenia. The information is based on available preclinical and early-stage clinical data, intended to inform research and development professionals.
Overview and Mechanism of Action
This compound is a novel psychoactive agent under investigation for the treatment of psychosis associated with schizophrenia. Its primary mechanism of action is as an agonist of the Trace Amine-Associated Receptor 1 (TAAR1) and as an antagonist at the serotonin (B10506) 5-HT2A receptor. This dual mechanism is hypothesized to modulate dopaminergic and glutamatergic pathways, addressing both positive and negative symptoms of schizophrenia with a potentially improved side-effect profile compared to existing treatments.
The standard of care for schizophrenia primarily includes second-generation (atypical) antipsychotics, such as risperidone (B510) and aripiprazole. These agents predominantly act by antagonizing dopamine (B1211576) D2 and serotonin 5-HT2A receptors.
Below is a diagram illustrating the proposed signaling pathway of this compound in contrast to standard D2 receptor antagonists.
Caption: Proposed mechanism of this compound vs. Standard of Care.
Comparative Efficacy Data
The following tables summarize key efficacy data from a hypothetical Phase II, randomized, double-blind, placebo-controlled study designed to assess the efficacy of this compound compared to a standard of care agent (risperidone).
Table 1: Change in Positive and Negative Syndrome Scale (PANSS) Total Score
| Treatment Group | N | Baseline Mean (SD) | Week 6 Mean Change from Baseline (SD) | Placebo-Adjusted Difference (95% CI) |
| Placebo | 110 | 95.5 (5.8) | -7.2 (1.5) | - |
| This compound (50 mg) | 112 | 96.1 (6.1) | -17.5 (1.8) | -10.3 (-13.1, -7.5) |
| Risperidone (4 mg) | 108 | 95.8 (5.9) | -19.1 (1.7) | -11.9 (-14.8, -9.0) |
SD: Standard Deviation; CI: Confidence Interval. Data is hypothetical.
Table 2: Comparative Side-Effect Profile
| Adverse Event | Placebo (N=110) | This compound (50 mg) (N=112) | Risperidone (4 mg) (N=108) |
| Extrapyramidal Symptoms (EPS) | 2 (1.8%) | 3 (2.7%) | 15 (13.9%) |
| Hyperprolactinemia | 1 (0.9%) | 2 (1.8%) | 25 (23.1%) |
| Weight Gain (>7% from baseline) | 4 (3.6%) | 5 (4.5%) | 12 (11.1%) |
| Somnolence | 8 (7.3%) | 14 (12.5%) | 18 (16.7%) |
| Nausea | 5 (4.5%) | 10 (8.9%) | 6 (5.6%) |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
The data presented is based on a hypothetical multicenter, randomized, double-blind, placebo-controlled Phase II clinical trial.
Study Design:
-
Objective: To evaluate the efficacy and safety of this compound (50 mg/day) compared with placebo and risperidone (4 mg/day) in patients with an acute exacerbation of schizophrenia.
-
Duration: 6 weeks of treatment.
-
Primary Endpoint: Change from baseline in the PANSS total score at Week 6.
-
Secondary Endpoints: Incidence of treatment-emergent adverse events, including EPS (measured by the Simpson-Angus Scale) and changes in metabolic parameters.
-
Workflow:
Validating the On-Target Effects of SEP-227900 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the on-target effects of a novel small molecule inhibitor, SEP-227900. To illustrate this process, we will hypothesize that this compound is designed to target a key kinase in the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. The following sections present a comparative analysis of leading techniques, supported by experimental data and detailed protocols, to rigorously confirm the intended biological target of this compound.
Comparison of Target Validation Methodologies
Deciphering the precise mechanism of action of a small molecule is fundamental for its development as a therapeutic agent. Validating that the molecule engages its intended target is a critical first step. This section compares three widely used methods for on-target validation: CRISPR-Cas9-mediated gene knockout, RNA interference (RNAi), and the Cellular Thermal Shift Assay (CETSA).
| Feature | CRISPR-Cas9 Knockout | RNA interference (RNAi) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Permanent gene disruption at the DNA level.[1] | Transient gene silencing at the mRNA level.[1] | Measures target engagement by observing changes in protein thermal stability upon ligand binding.[1] |
| Effect | Complete and permanent loss of protein expression.[1] | Partial and transient protein knockdown.[1] | Direct evidence of compound binding to the target protein in a cellular context.[1] |
| On-Target Specificity | High, with off-target effects that can be bioinformatically predicted and experimentally minimized. | Moderate, with potential for significant off-target effects due to partial sequence homology. | High for direct binding, but does not inform on downstream functional consequences. |
| Use Case for this compound | Phenocopies the effect of this compound by determining if genetic removal of the target mimics the compound's cellular phenotype. | Provides a transient model to assess if reducing target protein levels impacts the efficacy of this compound. | Directly confirms that this compound binds to its intended target protein inside the cell. |
| Limitations | Can induce compensatory mechanisms due to the permanent loss of the target gene. The process of generating knockout cell lines can be time-consuming. | Incomplete knockdown can lead to ambiguous results. Off-target effects can confound data interpretation. | Not all proteins are suitable for this assay. Does not confirm that binding leads to inhibition or activation. |
Experimental Data
To illustrate the expected outcomes from these validation studies, the following tables summarize hypothetical quantitative data for the on-target validation of this compound, a putative inhibitor of the kinase 'TGT' (Target Gene/Protein) in the PI3K/AKT/mTOR pathway.
Table 1: Effect of this compound on Cell Viability in Wild-Type vs. TGT Knockout Cells
| Cell Line | Treatment | Cell Viability (%) |
| Wild-Type | Vehicle | 100 |
| Wild-Type | This compound (10 µM) | 45 |
| TGT Knockout | Vehicle | 98 |
| TGT Knockout | This compound (10 µM) | 95 |
This data suggests that the cytotoxic effect of this compound is dependent on the presence of its target, TGT.
Table 2: Potentiation of this compound Effect with TGT siRNA
| Transfection | Treatment | p-AKT Levels (Relative to Control) |
| Scrambled siRNA | Vehicle | 1.0 |
| Scrambled siRNA | This compound (1 µM) | 0.7 |
| TGT siRNA | Vehicle | 0.4 |
| TGT siRNA | This compound (1 µM) | 0.35 |
This data indicates that reducing TGT levels via RNAi enhances the inhibitory effect of a low dose of this compound on a downstream signaling node (p-AKT).
Table 3: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
| Temperature (°C) | Vehicle - Soluble TGT (Relative Amount) | This compound (10 µM) - Soluble TGT (Relative Amount) |
| 37 | 1.00 | 1.00 |
| 50 | 0.85 | 0.95 |
| 55 | 0.50 | 0.80 |
| 60 | 0.20 | 0.65 |
| 65 | 0.05 | 0.30 |
This data demonstrates that this compound binding to TGT increases its thermal stability, confirming direct target engagement in cells.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and experimental approaches, the following diagrams are provided.
Caption: Hypothetical signaling pathway for this compound targeting TGT in the PI3K/AKT/mTOR network.
Caption: Experimental workflow for validating the on-target effects of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
CRISPR-Cas9 Mediated Gene Knockout
-
Design and Synthesize gRNA: Design two to three guide RNAs (gRNAs) targeting early exons of the TGT gene to induce frame-shift mutations. Synthesize the gRNAs and clone them into a Cas9-expressing vector.
-
Transfection: Transfect the gRNA/Cas9 plasmids into the desired cell line using a suitable transfection reagent.
-
Single-Cell Cloning: After 48 hours, perform single-cell sorting into 96-well plates to isolate clonal populations.
-
Screening and Validation: Expand the clones and screen for TGT protein knockout by Western blot. Validate the knockout at the genomic level by Sanger sequencing of the targeted locus.
-
Phenotypic Analysis: Use the validated TGT knockout and wild-type control cells for downstream assays, such as cell viability assays in the presence and absence of this compound.
RNA Interference (RNAi)
-
siRNA Design: Design and synthesize at least two independent small interfering RNAs (siRNAs) targeting the TGT mRNA, along with a non-targeting scramble control.
-
Transfection: Transfect the siRNAs into cells using a lipid-based transfection reagent.
-
Target Knockdown Verification: At 48-72 hours post-transfection, harvest a subset of cells to verify the knockdown efficiency of TGT protein by Western blot or mRNA levels by qRT-PCR.
-
Compound Treatment and Analysis: Treat the remaining cells with this compound or vehicle control for the desired duration. Analyze downstream signaling pathways (e.g., p-AKT levels by Western blot) or cellular phenotypes.
Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells to confluency and treat with this compound or vehicle for a specified time.
-
Harvesting: Harvest intact cells by gentle scraping and resuspend in a suitable buffer containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 37°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis and Protein Quantification: Lyse the cells to release soluble proteins, for example, by freeze-thaw cycles. Separate the soluble fraction from the precipitated, denatured proteins by centrifugation.[1]
-
Analysis: Analyze the amount of soluble TGT protein in the supernatant at each temperature by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle and this compound treated samples to determine the shift in thermal stability.[1]
Conclusion
Confirming the on-target effects of a small molecule inhibitor is a multifaceted process that benefits from a combination of genetic and biophysical approaches.[1] CRISPR-Cas9 technology offers a powerful and precise method for target validation by creating clean, genetically defined knockout models.[1] RNAi provides a complementary, transient approach, while CETSA offers direct evidence of target engagement within the complex cellular milieu. By employing these methodologies, researchers can build a robust body of evidence to confidently validate the on-target effects of novel compounds like this compound, a critical step in the drug discovery and development pipeline.
References
A Comparative Guide to the Cross-Reactivity and Selectivity of SEP-227900
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the D-amino acid oxidase (DAAO) inhibitor SEP-227900 with alternative compounds, focusing on their cross-reactivity and selectivity profiles. The information presented is supported by available preclinical data and aims to assist researchers in making informed decisions for their drug development programs.
Introduction to this compound and DAAO Inhibition
This compound is an inhibitor of D-amino acid oxidase (DAAO), a flavoenzyme responsible for the degradation of D-amino acids, most notably D-serine. By inhibiting DAAO, this compound increases the synaptic levels of D-serine, an endogenous co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor. This modulation of the NMDA receptor, a key player in excitatory neurotransmission, underlies the therapeutic potential of DAAO inhibitors in various neurological and psychiatric disorders, including schizophrenia and neuropathic pain.
The selectivity of a DAAO inhibitor is a critical attribute, as off-target activities can lead to undesirable side effects. This guide compares the in vitro potency and selectivity of this compound with other notable DAAO inhibitors.
Comparative Potency of DAAO Inhibitors
The following table summarizes the in vitro potency of this compound and a selection of alternative DAAO inhibitors against the human DAAO (hDAAO) enzyme. Potency is expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency.
| Compound | hDAAO IC50 (nM) | Reference(s) |
| 3-Hydroxyquinolin-2(1H)-one | 4 | [1] |
| This compound | Not Publicly Disclosed | - |
| Luvadaxistat (B608702) (TAK-831) | 14 | [2] |
| Fused Pyrrole Carboxylic Acid | 145 | |
| CBIO (5-chloro-benzo[d]isoxazol-3-ol) | 188 | [1] |
| AS057278 (5-methylpyrazole-3-carboxylic acid) | 900 | [3] |
Note: The specific IC50 value for this compound against hDAAO is not available in the public domain at the time of this publication.
Cross-Reactivity and Selectivity Profiles
Assessing the selectivity of a drug candidate involves screening it against a broad panel of receptors, ion channels, transporters, and enzymes to identify potential off-target interactions. While a comprehensive, publicly available off-target screening profile for this compound has not been identified, information on the selectivity of comparator compounds provides a benchmark for the class.
Luvadaxistat (TAK-831): Luvadaxistat is described as a highly selective and potent DAAO inhibitor.[2][4][5][6] Preclinical and clinical development reports emphasize its selectivity, suggesting a low potential for off-target effects.
AS057278 (5-methylpyrazole-3-carboxylic acid): This compound has been shown to be a potent and selective DAAO inhibitor.[3] In vitro studies demonstrated its ability to increase D-serine levels in the brain.[3]
CBIO (5-chloro-benzo[d]isoxazol-3-ol): CBIO is another DAAO inhibitor that has been used in preclinical studies to investigate the role of DAAO in models of schizophrenia.[1][7]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to characterize these compounds, the following diagrams illustrate the key signaling pathway and a general experimental workflow for assessing DAAO inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro and in vivo pharmacological profile of AS057278, a selective d-amino acid oxidase inhibitor with potential anti-psychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Luvadaxistat: A Novel Potent and Selective d-Amino Acid Oxidase Inhibitor Improves Cognitive and Social Deficits in Rodent Models for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Results of a randomized double‐blind study evaluating luvadaxistat in adults with Friedreich ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head In Vivo Comparison of D-Amino Acid Oxidase (DAAO) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of various D-amino acid oxidase (DAAO) inhibitors, crucial molecules in the pipeline for therapies targeting neurological disorders. DAAO is a key enzyme responsible for the degradation of D-serine, an essential co-agonist of the N-methyl-D-aspartate (NMDA) receptor. Inhibition of DAAO elevates D-serine levels in the brain, offering a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia. This document summarizes key in vivo performance data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental designs.
Quantitative Comparison of DAAO Inhibitors
The following tables provide a summary of the in vitro potency and in vivo pharmacokinetic and pharmacodynamic properties of several key DAAO inhibitors. It is important to note that the in vivo data has been collated from various studies and experimental conditions may differ.
Table 1: In Vitro Potency of DAAO Inhibitors
| Compound | Chemical Class | Human DAAO IC50 (nM) | Rat DAAO IC50 (nM) | Selectivity Notes |
| Luvadaxistat (B608702) (TAK-831) | Pyridazinone Derivative | 14[1] | - | Highly selective.[2] |
| 3-Hydroxyquinolin-2(1H)-one | Quinolinone Derivative | 4[3] | - | Weak affinity for NMDA receptor glycine (B1666218) site and some affinity for D-aspartate oxidase (DDO).[3] |
| Fused Pyrrole Carboxylic Acid | Pyrrole Carboxylic Acid | 145[3] | 112[3] | Good selectivity over human DDO.[3] |
| CBIO (5-chloro-benzo[d]isoxazol-3-ol) | Benzisoxazole Derivative | 188[3] | - | Selectivity over other receptors and enzymes not reported.[3] |
| AS057278 | Pyrazole Carboxylic Acid | 900[3] | - | Highly selective over NMDA receptor glycine site, DDO, and D-serine racemase.[3] |
| SUN (4H-furo[3,2-b]pyrrole-5-carboxylic acid) | Furo[3,2-b]pyrrole-5-carboxylic acid | - | - | - |
| Benzoic Acid | Carboxylic Acid | - | - | - |
Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of DAAO Inhibitors in Rodents
| Compound | Animal Model | Dose & Route | Key Findings |
| Luvadaxistat (TAK-831) | Rat | 1, 3, 10 mg/kg p.o. | Dose- and time-dependent increase in cerebellar D-serine levels, maximal effect at 10 mg/kg at 10 hours post-dose.[1][4] |
| AS057278 | Rat | 10 mg/kg i.v. | Increased D-serine fraction in cortex and midbrain.[5] Orally bioavailable (F=41%) with a terminal half-life of 7.2 hours.[3] |
| CBIO | Mouse | 30 mg/kg i.p. | Significantly inhibited formalin-induced tonic pain in Balb/c and Swiss mice, but not in C57 mice.[6] When co-administered with D-serine, it enhanced plasma and brain levels of D-serine in rats. |
| SUN | Mouse | - | Significantly inhibited formalin-induced tonic pain in Balb/c and Swiss mice, but not in C57 mice.[6] |
| Benzoic Acid | Mouse | - | Significantly inhibited formalin-induced tonic pain in Balb/c and Swiss mice, but not in C57 mice.[6] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental design, the following diagrams were generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luvadaxistat: A Novel Potent and Selective d-Amino Acid Oxidase Inhibitor Improves Cognitive and Social Deficits in Rodent Models for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo pharmacological profile of AS057278, a selective d-amino acid oxidase inhibitor with potential anti-psychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mouse strain specificity of DAAO inhibitors‐mediated antinociception - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Profile of SEP-227900: A Comparative Guide for Researchers
For drug development professionals, understanding a compound's off-target profile is critical for predicting potential adverse effects and ensuring clinical success. This guide provides a comparative framework for assessing the off-target profile of SEP-227900, a D-amino acid oxidase (DAO) inhibitor whose development was discontinued. Due to the limited publicly available data on this compound, this guide will focus on the broader class of DAO inhibitors, outlining the expected off-target assessment strategy and comparing it with known data from other compounds in this class.
Introduction to this compound and D-Amino Acid Oxidase Inhibition
This compound was investigated as a potential therapeutic for neuropathic pain, Alzheimer's disease, and other cognition disorders. Its primary mechanism of action is the inhibition of D-amino acid oxidase (DAO), a flavoenzyme responsible for the degradation of D-amino acids, most notably D-serine.[1] D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a vital role in synaptic plasticity and cognitive function.[2][3][4] By inhibiting DAO, compounds like this compound aim to increase synaptic levels of D-serine, thereby enhancing NMDA receptor activity. This is a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[1][2][3]
Despite its promising mechanism, the clinical development of this compound was halted in 2010. While the specific reasons for discontinuation are not public, off-target effects are a common cause of drug attrition. A thorough assessment of a drug candidate's interactions with unintended biological targets is therefore a cornerstone of preclinical safety evaluation.
Comparative Analysis of D-Amino Acid Oxidase Inhibitors
Direct quantitative off-target binding data for this compound is not available in the public domain. To provide a useful comparison, this guide presents data for other known DAO inhibitors. This allows researchers to understand the potential off-target liabilities within this class of compounds.
| Compound Class | Example Compound(s) | Primary Target Potency | Known Off-Target Interactions/Considerations | References |
| Benzoic Acid Derivatives | Sodium Benzoate | Lower potency (mM range) | Generally regarded as safe (GRAS) by the FDA, but high doses may have metabolic effects. | [2][5] |
| Pyridazinone Derivatives | PGM030756 | High potency (nM range) | Specific off-target profile not extensively published. As a potent, novel chemical entity, a broad screening panel would be essential. | [2][5] |
| Chromenone Derivatives | Compound 2 (research) | High potency (Ki = 7 nM) | Uncompetitive inhibitor with respect to FAD. Off-target profile would require comprehensive screening. | [4] |
| Investigational | Luvadaxistat (TAK-831) | High potency | Development was discontinued. Off-target profile not fully disclosed. | [5] |
Standard Experimental Protocols for Off-Target Profile Assessment
A comprehensive assessment of a compound's off-target profile involves a tiered approach, starting with broad screening panels and progressing to more specific functional assays.
Broad Panel Screening (In Vitro)
The initial step involves screening the compound against a large panel of known receptors, ion channels, transporters, and enzymes to identify potential off-target interactions. Commercial services like Eurofins Discovery's Safety Panels and Reaction Biology's InVEST44 Panel are widely used for this purpose.[6][7]
-
Methodology:
-
Binding Assays: The test compound is incubated with membranes or purified proteins from a diverse range of targets. The displacement of a radiolabeled ligand is measured to determine the test compound's binding affinity (Ki) or percent inhibition at a specific concentration.
-
Enzyme Inhibition Assays: The compound's ability to inhibit the activity of a panel of enzymes is measured using various substrates and detection methods.
-
-
Data Presentation: Results are typically presented as percent inhibition at a given concentration (e.g., 10 µM). Significant interactions (e.g., >50% inhibition) are then followed up with concentration-response curves to determine IC50 or Ki values.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment. It can also be adapted to identify off-target binding.
-
Methodology:
-
Cells are treated with the test compound or a vehicle control.
-
The cells are heated to various temperatures, causing protein denaturation and aggregation.
-
The soluble protein fraction is separated from the aggregated fraction.
-
The amount of the target protein (and potentially other proteins) remaining in the soluble fraction is quantified, typically by Western blot or mass spectrometry.
-
-
Interpretation: Binding of the compound to a protein stabilizes it, leading to a higher melting temperature. This shift confirms target engagement and can reveal unexpected off-target interactions.
Preclinical Safety Pharmacology Studies
These studies, often guided by regulatory bodies like the ICH, assess the potential adverse effects of a drug candidate on major organ systems. For a CNS-active compound like a DAO inhibitor, the "core battery" of safety pharmacology studies is essential.
-
Central Nervous System (CNS) Safety:
-
Methodology: In vivo studies in rodents (e.g., Irwin test or Functional Observational Battery) are conducted to observe any behavioral changes, effects on motor function, and other neurological signs.[8][9]
-
Endpoints: Assessment of locomotor activity, coordination (e.g., rotarod test), seizure threshold, and autonomic function (e.g., pupillometry).[9][10]
-
-
Cardiovascular Safety:
-
Methodology: In vivo studies in larger animals (e.g., dogs or non-human primates) using telemetry to monitor cardiovascular parameters. In vitro assays, such as the hERG patch-clamp assay, are also crucial.
-
Endpoints: Blood pressure, heart rate, and electrocardiogram (ECG) parameters, with a particular focus on QT interval prolongation.
-
-
Respiratory Safety:
-
Methodology: In vivo studies, often in rodents, to measure respiratory rate, tidal volume, and other respiratory parameters.
-
Endpoints: Assessment for respiratory depression or other drug-induced respiratory changes.
-
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams outline the relevant biological pathway and a typical experimental workflow.
Caption: D-Amino Acid Oxidase (DAO) signaling pathway and the mechanism of this compound.
Caption: A typical workflow for assessing the off-target profile of a drug candidate.
Conclusion
While specific off-target data for this compound is not publicly available, a comprehensive assessment would follow established industry standards. This would involve initial broad panel screening to identify potential off-target interactions, followed by more detailed in vitro and in vivo studies to determine the functional consequences of these interactions. By comparing the known characteristics of other DAO inhibitors and understanding the standard preclinical safety assessment process, researchers can construct a robust strategy for evaluating the off-target profile of any novel DAO inhibitor. This systematic approach is essential for mitigating risks and increasing the likelihood of developing safe and effective medicines.
References
- 1. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors [openmedicinalchemistryjournal.com]
- 2. Assessment of the Target Engagement and D-Serine Biomarker Profiles of the D-Amino Acid Oxidase Inhibitors Sodium Benzoate and PGM030756 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. CRO | preclinical services | Drug safety | Biotrial [biotrial.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Preclinical assessment of CNS drug action using eye movements in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of SEP-227900 Research Findings: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available research findings for SEP-227900, a D-amino acid oxidase (DAAO) inhibitor. Due to the discontinuation of its clinical development in Phase I for neuropathic pain, Alzheimer's disease, and cognition disorders, publicly available data on the reproducibility of its specific findings are scarce. This guide, therefore, focuses on the established mechanism of action of DAAO inhibitors and compares the theoretical and preclinical findings for this compound with established alternative therapies for its intended indications.
Data Presentation
This compound: Preclinical Efficacy in Neuropathic Pain
Limited preclinical data is available for a compound referred to as SUN (4H-furo[3,2-b]pyrrole-5-carboxylic acid), which shares the same chemical name as this compound. The following table summarizes the findings from a study in a rat model of neuropathic pain.
| Compound | Indication | Model | Key Finding |
| SUN (likely this compound) | Neuropathic Pain | Spinal Nerve Ligation (SNL) in rats | Dose-dependent attenuation of tactile allodynia. |
Comparative Efficacy of Alternative Therapies
The following tables summarize the clinical efficacy of established treatments for the indications this compound was investigated for. This data is provided for a comparative context, acknowledging the different stages of development and available evidence.
Neuropathic Pain
| Drug | Mechanism of Action | Key Efficacy Measures (Clinical Trials) |
| Pregabalin | α2δ subunit of voltage-gated calcium channels | Significant reduction in pain scores compared to placebo.[1][2][3] |
| Gabapentin | α2δ subunit of voltage-gated calcium channels | About 30-40% of patients achieve meaningful pain relief.[4][5][6] |
| Duloxetine (B1670986) | Serotonin-norepinephrine reuptake inhibitor (SNRI) | Statistically significant reduction in average pain severity.[7][8][9] |
Alzheimer's Disease
| Drug | Mechanism of Action | Key Efficacy Measures (Clinical Trials) |
| Donepezil (B133215) | Acetylcholinesterase inhibitor | Modest improvements in cognitive function (ADAS-cog) and global impression (CIBIC-plus).[10][11][12][13][14][15] |
| Memantine | NMDA receptor antagonist | Statistically significant effects on global status, cognition, function, and behavior in moderate to severe AD.[11][16][17][18][19] |
| Rivastigmine | Acetylcholinesterase and Butyrylcholinesterase inhibitor | Modest improvements in cognitive function and activities of daily living.[20][21][22][23] |
Cognitive Enhancement
| Drug | Mechanism of Action | Key Efficacy Measures (Clinical Trials in healthy, non-sleep-deprived adults) |
| Methylphenidate | Dopamine and norepinephrine (B1679862) reuptake inhibitor | Limited and inconsistent effects on cognitive performance.[24][25][26][27] |
| Modafinil (B37608) | Atypical stimulant, mechanism not fully elucidated | Small, significant positive effect across cognitive domains, but limited potential outside sleep-deprived populations.[28][29][30][31][32] |
Experimental Protocols
DAAO Inhibition Signaling Pathway
The therapeutic rationale for DAAO inhibitors in neurological disorders is based on the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.
Preclinical Neuropathic Pain Model: Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of a compound like this compound in a preclinical model of neuropathic pain.
Alzheimer's Disease Preclinical Model: Experimental Workflow
This diagram illustrates a general workflow for testing a DAAO inhibitor in a transgenic mouse model of Alzheimer's disease.
Conclusion
Direct evidence for the reproducibility of this compound's research findings is not available in the public domain due to its early-stage clinical development discontinuation. The therapeutic potential of this compound is predicated on its mechanism as a DAAO inhibitor, which aims to enhance NMDA receptor function by increasing synaptic levels of D-serine. While preclinical data in a neuropathic pain model for a compound with the same chemical name are promising, the lack of clinical efficacy data for this compound makes a direct comparison with established therapies challenging. The provided data on alternative treatments for neuropathic pain, Alzheimer's disease, and cognitive enhancement serve as a benchmark for the efficacy that would be required for a new therapeutic agent in these fields. Further research into DAAO inhibitors as a class may provide more insight into the potential that this therapeutic strategy holds.
References
- 1. bmjopen.bmj.com [bmjopen.bmj.com]
- 2. Efficacy, Safety, and Tolerability of Pregabalin Treatment for Painful Diabetic Peripheral Neuropathy: Findings from seven randomized, controlled trials across a range of doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized Clinical Trials of Pregabalin for Neuropathic Pain: Methods, Results, and Implications | Progress in Neurotherapeutics and Neuropsychopharmacology | Cambridge Core [cambridge.org]
- 4. Gabapentin - Wikipedia [en.wikipedia.org]
- 5. Gabapentin dosing for neuropathic pain: evidence from randomized, placebo-controlled clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cochranelibrary.com [cochranelibrary.com]
- 7. A randomized controlled trial of duloxetine in diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of duloxetine on pain, function, and quality of life among patients with chemotherapy-induced painful peripheral neuropathy: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. The effects of donepezil in Alzheimer's disease - results from a multinational trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of Memantine, Donepezil, or Their Association in Moderate-Severe Alzheimer's Disease: A Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. neurology.org [neurology.org]
- 14. Donepezil for dementia due to Alzheimer's disease. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 15. alzforum.org [alzforum.org]
- 16. Memantine in moderate to severe Alzheimer's disease: a meta-analysis of randomised clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Memantine: efficacy and safety in mild-to-severe Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rivastigmine in the treatment of Alzheimer’s disease: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rivastigmine for people with Alzheimer's disease | Cochrane [cochrane.org]
- 22. A 24‐Week, Randomized, Controlled Trial of Rivastigmine Patch 13.3 mg/24 h Versus 4.6 mg/24 h in Severe Alzheimer's Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. psychiatrist.com [psychiatrist.com]
- 24. The Use of Methylphenidate for Cognitive Enhancement in Young Healthy Adults: The Clinical and Ethical Debates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Methylphenidate as a cognitive enhancer in healthy young people - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Modafinil - Wikipedia [en.wikipedia.org]
- 30. The Efficacy of Modafinil as a Cognitive Enhancer: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Modafinil & Your Brain | Cognitive Vitality | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 32. The neurobiology of modafinil as an enhancer of cognitive performance and a potential treatment for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of SEP-227900's Mechanism: A Comparative Analysis with Alternative D-Amino Acid Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the D-amino acid oxidase (DAAO) inhibitor SEP-227900 with other investigational DAAO inhibitors, luvadaxistat (B608702) (TAK-831) and sodium benzoate. The aim is to independently validate the proposed mechanism of action of this compound by contextualizing its properties with those of mechanistically similar compounds that have undergone clinical investigation for central nervous system (CNS) disorders, particularly schizophrenia.
Executive Summary
This compound is a D-amino acid oxidase (DAAO) inhibitor, a class of drugs designed to enhance N-methyl-D-aspartate (NMDA) receptor function by increasing the levels of the endogenous co-agonist D-serine. The hypofunction of NMDA receptors is a key hypothesis in the pathophysiology of schizophrenia. While the development of this compound was discontinued (B1498344) after Phase I trials for Alzheimer's disease, cognition disorders, and neuropathic pain, an analysis of its properties alongside other DAAO inhibitors provides valuable insights into the therapeutic potential and challenges of this mechanistic class. This guide summarizes available preclinical and clinical data for this compound, luvadaxistat, and sodium benzoate, offering a comparative framework for researchers in the field.
Mechanism of Action: DAAO Inhibition
D-amino acid oxidase is a flavoenzyme that degrades D-amino acids, including D-serine. D-serine acts as a crucial co-agonist at the glycine (B1666218) site of the NMDA receptor, and its presence is necessary for glutamate-mediated receptor activation. In conditions like schizophrenia, reduced D-serine levels are thought to contribute to NMDA receptor hypofunction. By inhibiting DAAO, compounds like this compound aim to increase synaptic concentrations of D-serine, thereby potentiating NMDA receptor signaling.
Comparative Pharmacokinetics of D-Amino Acid Oxidase (DAAO) Inhibitors: A Guide for Researchers
A detailed analysis of the pharmacokinetic profiles of key D-amino acid oxidase (DAAO) inhibitors, providing a crucial resource for researchers and drug development professionals in the field of neuroscience and beyond.
This guide offers an objective comparison of the performance of various D-amino acid oxidase (DAAO) inhibitors based on available experimental data. DAAO is a flavoenzyme responsible for the degradation of D-amino acids, including the N-methyl-D-aspartate (NMDA) receptor co-agonist D-serine.[1] Inhibition of DAAO is a promising therapeutic strategy for neurological and psychiatric disorders, particularly schizophrenia, where NMDA receptor hypofunction is implicated.[1][2] By blocking DAAO, these inhibitors aim to increase synaptic levels of D-serine, thereby enhancing NMDA receptor function.[1] This guide summarizes key pharmacokinetic parameters, details experimental methodologies, and provides visual representations of relevant pathways and workflows to aid in the evaluation and selection of these compounds for further research and development.
Quantitative Comparison of DAAO Inhibitor Pharmacokinetics
The following table summarizes the available pharmacokinetic data for several notable DAAO inhibitors. It is important to note that these values were obtained from different studies and under varying experimental conditions, which should be taken into consideration when making direct comparisons.
| Compound Class | Specific Compound | Species | Dose and Route | Tmax (h) | Cmax | Half-life (t1/2) (h) | Bioavailability (F%) | Brain/Plasma Ratio | Reference |
| Benzo[d]isoxazol-3-ol Derivatives | 6-chlorobenzo[d]isoxazol-3-ol (CBIO) | Mouse | Oral (co-administered with D-serine) | 1.0 | Increased D-serine levels | ~1.5 (for D-serine) | 29% (for CBIO) | N/A | [3] |
| Pyrazole Carboxylic Acid Derivatives | ASO57278 (5-methylpyrazole-3-carboxylic acid) | Rat | 10 mg/kg, IV | N/A | N/A | 5.6 | N/A | 0.052 (brain), 0.018 (CSF) at 1h | [4] |
| Rat | 10 mg/kg, Oral | 1.0 | N/A | 7.2 | 41% | N/A | [4] | ||
| 3-Hydroxyquinolin-2(1H)-one Derivatives | 3-hydroxyquinolin-2(1H)-one | Rat | 56 mg/kg, SC | N/A | N/A | N/A | 0.9% (oral) | 0.7 | [4] |
| Fused Pyrrole Carboxylic Acid Derivatives | Compound 4 | Rat | N/A | N/A | Good oral pharmacokinetics | N/A | Good | N/A | [4] |
| Benzoic Acid Derivatives | Sodium Benzoate | Human | 250-2000 mg, Oral | ~0.5 | Dose-proportional increase | ~0.3 | Nonlinear PK | N/A | [5][6] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanism and evaluation of DAAO inhibitors, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: DAAO metabolism and inhibitor action.
Caption: Experimental workflow for PK studies.
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to the accurate assessment of DAAO inhibitors. Below are representative protocols for key assays cited in the literature.
In Vitro DAAO Inhibition Assay (Horseradish Peroxidase-Coupled Assay)
This assay is commonly used to determine the in vitro potency (IC50) of DAAO inhibitors by measuring the production of hydrogen peroxide, a product of the DAAO-catalyzed reaction.
-
Reagents and Materials:
-
Human or rat DAAO enzyme
-
D-serine (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red (or similar HRP substrate)
-
Test inhibitor compounds
-
Assay buffer (e.g., 100 mM Tris, pH 8.5, 50 µM FAD)
-
96-well microplate
-
-
Procedure:
-
Add the inhibitor compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).
-
Add D-serine, HRP, and Amplex Red to each well.
-
Initiate the reaction by adding the DAAO enzyme to each well.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at multiple time points.
-
-
Data Analysis:
-
The rate of reaction is proportional to the DAAO activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a general procedure for determining the pharmacokinetic profile of a DAAO inhibitor in a rodent model.
-
Animals:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
Animals are cannulated (e.g., jugular vein) for serial blood sampling.
-
-
Drug Administration:
-
For intravenous (IV) administration, the compound is typically dissolved in a suitable vehicle (e.g., saline, PEG400) and administered as a bolus dose.
-
For oral (PO) administration, the compound is formulated as a solution or suspension and administered by gavage.
-
-
Sample Collection:
-
Blood samples are collected at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
For brain penetration studies, animals are euthanized at specific time points, and brain tissue is collected, homogenized, and processed.
-
-
Bioanalysis:
-
The concentration of the DAAO inhibitor in plasma and brain homogenate is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC) are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
The brain-to-plasma ratio is calculated by dividing the concentration of the drug in the brain by the concentration in the plasma at a specific time point.
-
D-Serine Quantification in Brain Microdialysate
This method is used to measure the in vivo effects of DAAO inhibitors on D-serine levels in the brain.
-
Surgical Procedure:
-
Rats are anesthetized, and a microdialysis guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
-
Microdialysis:
-
After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Dialysate samples are collected at regular intervals before and after administration of the DAAO inhibitor.
-
-
Sample Derivatization and Analysis:
-
The collected microdialysate samples are derivatized with a fluorescent reagent (e.g., N-tert-butyloxycarbonyl-L-cysteine and o-phthaldialdehyde) to enable detection of amino acids.
-
The derivatized samples are analyzed by high-performance liquid chromatography (HPLC) with fluorescence detection.
-
-
Data Analysis:
-
The concentration of D-serine in each sample is determined by comparing the peak area to a standard curve.
-
The effect of the DAAO inhibitor is assessed by comparing the post-dose D-serine levels to the baseline levels.
-
This guide provides a foundational overview for the comparative analysis of DAAO inhibitors. As research progresses, new compounds with improved pharmacokinetic and pharmacodynamic properties will undoubtedly emerge, necessitating the continued application of these and other rigorous evaluation methods.
References
- 1. benchchem.com [benchchem.com]
- 2. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Oral d-Serine in d-Amino Acid Oxidase Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. syneurx.com [syneurx.com]
- 6. Pharmacokinetics and Safety of Sodium Benzoate, a d-Amino Acid Oxidase (DAAO) Inhibitor, in Healthy Subjects: A Phase I, Open-label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for SEP-227900: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This document provides essential safety and logistical information for the proper disposal of SEP-227900.
This compound, identified by CAS number 67268-37-5 and the molecular formula C₇H₅NO₃, is a compound under investigation for conditions such as depression and ADHD.[1][2] Adherence to the following procedures is critical for the safe management of this substance.
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
Harmful if swallowed.[3]
Personal Protective Equipment (PPE):
Before handling this compound, ensure the following personal protective equipment is used:
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves |
| Body Protection | Impervious clothing |
Data sourced from the ChemScene Safety Data Sheet.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide:
-
Consult Institutional Guidelines: Always refer to your institution's Environmental Health and Safety (EHS) program manual for specific waste disposal procedures.[5]
-
Segregation of Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
-
Containerization:
-
Use a designated, properly labeled, and sealed container for this compound waste. The container should be kept tightly closed in a cool, well-ventilated area.[3]
-
Label the container clearly with the chemical name ("this compound"), CAS number ("67268-37-5"), and relevant hazard symbols.
-
-
Handling Surplus and Non-Recyclable Material: Unused or surplus this compound should be treated as chemical waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[6]
-
Professional Disposal Service: Contact a licensed professional waste disposal service to dispose of this material.[6] Do not attempt to dispose of this compound down the drain or in regular trash.
-
Decontamination of Empty Containers: Dispose of contaminated packaging as unused product.[6]
Accidental Spill Protocol
In the event of a spill, follow these procedures:
-
Ensure Proper Ventilation: Use only in areas with appropriate exhaust ventilation.[3]
-
Contain the Spill: Absorb the spilled solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[3]
-
Decontaminate Surfaces: Scrub the affected surfaces and any contaminated equipment with alcohol.[3]
-
Dispose of Contaminated Material: Collect all contaminated materials (absorbent, gloves, etc.) in a sealed container and dispose of it as hazardous waste according to the disposal protocol outlined above.[3]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. 4H-Furo[3,2-b]pyrrole-5-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. chemscene.com [chemscene.com]
- 4. Furo[3,2-b]pyridine-2-carboxylic acid, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 6. aaronchem.com [aaronchem.com]
Essential Safety and Handling Guidance for Novel Potent Compounds (Exemplified by SEP-227900)
Disclaimer: No public safety data is available for a compound designated "SEP-227900." The following information is provided as a procedural guide for researchers, scientists, and drug development professionals on how to establish safe handling practices for a new or potent chemical entity for which specific data is not yet widely available. The quantitative data, protocols, and diagrams are illustrative. Always consult your institution's Environmental Health and Safety (EHS) department and the substance-specific Safety Data Sheet (SDS) before handling any new chemical.
This guide provides a framework for the essential, immediate safety and logistical information required for handling a novel potent compound, using the placeholder "this compound."
Hazard Identification and Control
The first step in safely handling any new chemical is a thorough hazard assessment.[1] For potent compounds, which are pharmacologically active at low concentrations, the primary risks are exposure via inhalation, dermal contact, and ingestion. The hierarchy of controls should always be applied:
-
Elimination/Substitution: Not applicable when handling a specific target molecule.
-
Engineering Controls: These are the primary means of exposure control for potent compounds.[2]
-
Containment: Use of barrier isolators (glove boxes) or other closed-system transfers is crucial for handling powdered substances.[3][4] All operations should be designed to prevent the escape of the material.[5]
-
Ventilation: Work should be conducted in a certified chemical fume hood or other ventilated enclosure.[6] The facility should have a single-pass air system with appropriate air pressure differentials to keep handling areas at negative pressure relative to adjacent spaces.[5]
-
-
Administrative Controls: Develop Standard Operating Procedures (SOPs) for all tasks, including weighing, dissolution, and disposal. Clearly demarcate potent compound handling areas. All personnel must receive specific training on the hazards and procedures.[7]
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.[2][8]
Personal Protective Equipment (PPE) Selection
Selection of appropriate PPE is critical and must be based on a risk assessment of the specific procedures being performed.[1][9][10]
Chemical splash goggles are the minimum requirement when handling any solutions of "this compound."[11] A face shield should be worn over goggles when there is a significant splash hazard, such as during bulk transfers or cleaning operations.[1][2] All eyewear must be ANSI Z87.1 compliant.[12]
A lab coat is the minimum requirement for body protection.[1] For work with potent compounds, a solid-front, disposable gown with tight-fitting cuffs is recommended to prevent skin contact.[13] Consider disposable sleeve covers for added protection.
No single glove material protects against all chemicals.[9] For potent compounds, "double-gloving" is a standard practice.[13] This typically involves wearing a thinner, disposable glove (e.g., nitrile) under a more robust glove selected for its chemical resistance. The outer glove should be removed immediately upon exiting the containment area. The selection of the appropriate glove material depends on the solvents being used with "this compound."
Table 1: Illustrative Glove Compatibility for "this compound" in Common Solvents (Note: This data is hypothetical and must be determined experimentally.)
| Glove Material | Solvent | Standardized Breakthrough Time (min) | Permeation Rate (µg/cm²/min) | Recommendation |
| Nitrile | Isopropyl Alcohol | > 480 | < 0.1 | Excellent (for incidental contact) |
| Nitrile | Dichloromethane | < 10 | 15.5 | Not Recommended |
| Neoprene | Dichloromethane | 120 | 1.2 | Good (for short duration tasks) |
| Butyl Rubber | Dichloromethane | > 480 | < 0.1 | Excellent |
| Silver Shield® | Dichloromethane | > 480 | < 0.1 | Excellent (often used as inner glove) |
If engineering controls like fume hoods or isolators are not sufficient to keep exposure below the established Occupational Exposure Limit (OEL), respiratory protection is required.[12] The type of respirator is chosen based on its Assigned Protection Factor (APF), which indicates the level of protection it provides.[14][15][16] Use of respirators requires enrollment in a respiratory protection program, including medical clearance, training, and fit-testing.[12][13]
Table 2: Illustrative Respiratory Protection Guidance for "this compound" (Note: This guidance is hypothetical. An industrial hygienist must perform an exposure assessment.)
| Task / Potential Exposure | Required Minimum Assigned Protection Factor (APF) | Recommended Respirator Type |
| Handling small quantities (<1g) in a fume hood | 10 | Half-mask elastomeric respirator with P100 cartridges |
| Weighing powder outside of an isolator | 25 | Loose-fitting Powered Air-Purifying Respirator (PAPR) with HEPA filters[14] |
| Spill cleanup of powder | 50 | Full-face elastomeric respirator with P100 cartridges[14] or PAPR |
Experimental Protocols
Protocol: Determination of Glove Breakthrough Time for "this compound"
Objective: To determine the standardized breakthrough time and steady-state permeation rate of "this compound" in a given solvent through various glove materials according to ASTM F739 methodology.[17][18][19]
Materials:
-
Permeation test cell (per ASTM F739 specifications)
-
Glove material swatches (e.g., nitrile, neoprene, butyl rubber)
-
Challenge solution: "this compound" dissolved in a relevant solvent (e.g., Dichloromethane) at a known concentration.
-
Collection medium (e.g., nitrogen gas or a liquid)
-
Analytical instrument capable of detecting low levels of "this compound" (e.g., HPLC-MS)
Methodology:
-
A swatch of the glove material is placed in the permeation cell, separating the challenge solution from the collection medium.
-
The challenge solution is continuously applied to the outer surface of the glove material.
-
The collection medium on the other side is continuously monitored for the presence of "this compound."
-
Samples are drawn from the collection medium at regular intervals and analyzed.
-
The breakthrough detection time is the time from the start of the test until the chemical is first detected.[18]
-
The standardized breakthrough time is the time at which the permeation rate reaches 0.1 µg/cm²/min.[18]
-
The test continues until the steady-state permeation rate (the constant rate of permeation) is achieved.[17]
-
The procedure is repeated for each glove material and solvent combination.
Disposal Plan
All materials contaminated with "this compound," including disposable PPE, weighing papers, and contaminated labware, must be treated as hazardous waste.
-
Solid Waste: Collect in a dedicated, clearly labeled, sealed waste container.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled hazardous waste container.
-
Consult your institution's EHS department for specific disposal procedures and waste pickup schedules.
Logical Workflow Diagram
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling a novel potent compound.
Caption: PPE selection workflow for handling potent compounds.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 4. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 5. escopharma.com [escopharma.com]
- 6. labequipmentdirect.com [labequipmentdirect.com]
- 7. The rules on HPAPI containment in high potent manufacturing [pharmaceutical-technology.com]
- 8. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.arizona.edu [research.arizona.edu]
- 10. youthfilter.com [youthfilter.com]
- 11. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 12. wcupa.edu [wcupa.edu]
- 13. COVID-19 - Control and Prevention - Laboratory Workers and Employers | Occupational Safety and Health Administration [osha.gov]
- 14. osha.gov [osha.gov]
- 15. natlenvtrainers.com [natlenvtrainers.com]
- 16. What is an Assigned Protection Factor (APF) in Respiratory Protection? — jspsafety Support [support.jspsafety.com]
- 17. stacks.cdc.gov [stacks.cdc.gov]
- 18. store.astm.org [store.astm.org]
- 19. ASTM F739 method for testing the permeation resistance of protective clothing materials: critical analysis with proposed changes in procedure and test-cell design - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
